TPPS
Description
Structure
2D Structure
Properties
IUPAC Name |
4-[10,15,20-tris(4-sulfophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H30N4O12S4/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57/h1-24,45,48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHVCRIXMXQXPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C=C4)C9=CC=C(C=C9)S(=O)(=O)O)N3)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H30N4O12S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
39050-26-5 (tetra-hydrochloride salt) | |
| Record name | Tetraphenylporphine sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035218758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID601244435 | |
| Record name | Tetraphenylporphyrin tetrasulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601244435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
935.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35218-75-8 | |
| Record name | Tetraphenylporphine sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035218758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraphenylporphyrin tetrasulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601244435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4',4'',4'''-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetraphenylporphine sulfonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZC8JLH3BN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Characterization of TPPS Porphyrin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core techniques used to characterize meso-tetra(4-sulfonatophenyl)porphyrin (TPPS), a water-soluble, synthetic porphyrin with significant applications in photodynamic therapy and drug development. The following sections detail the principles, experimental protocols, and data interpretation for the key analytical methods employed in the study of this compound.
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a fundamental technique for characterizing this compound, providing insights into its electronic structure, aggregation state, and metalation. The characteristic absorption spectrum of porphyrins is dominated by an intense Soret band (or B band) in the near-UV region and several weaker Q bands in the visible region.
The UV-Vis spectrum of this compound is highly sensitive to the pH of the solution. In a neutral to alkaline medium (pH > 7), this compound exists predominantly as a monomeric, deprotonated species, exhibiting a sharp Soret band around 412-414 nm and four distinct Q-bands.[1][2] As the pH becomes acidic, the central nitrogen atoms of the porphyrin core become protonated, leading to significant changes in the absorption spectrum. In acidic conditions (pH < 5), the Soret band broadens and red-shifts to approximately 434 nm, while the number of Q-bands is reduced, indicating the formation of the di-acid species.[2]
Furthermore, under specific acidic conditions and at higher concentrations, this compound can self-assemble into larger aggregates, known as J-aggregates and H-aggregates, which are characterized by distinct spectral shifts. J-aggregates exhibit a red-shifted Soret band (around 491 nm), while H-aggregates show a blue-shifted Soret band.[3]
Quantitative Data: UV-Vis Spectroscopy of this compound
| Species | pH | Soret Band (nm) | Q-Bands (nm) | Reference(s) |
| Monomer (deprotonated) | > 7 | 412 - 414 | ~515, 552, 579, 633 | [1][2] |
| Di-acid (protonated) | < 5 | 434 | Reduced number of bands | [2] |
| J-aggregate | Acidic | 491 | 707 | [4] |
| H-aggregate | Acidic | Blue-shifted from monomer | - | [3] |
Experimental Protocol: UV-Vis Spectroscopy of this compound
-
Sample Preparation: Prepare a stock solution of this compound in deionized water or a suitable buffer. The concentration should be in the micromolar range to ensure the absorbance is within the linear range of the spectrophotometer (typically < 1.0). For pH-dependent studies, use appropriate buffers (e.g., phosphate, citrate) to adjust the pH of the this compound solution.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum with the cuvette containing the solvent/buffer blank.
-
Measure the absorption spectrum of the this compound solution over a wavelength range of approximately 350 nm to 750 nm.
-
The spectral bandwidth should be set to 1.0 nm, with a data interval of 0.25 nm and a scan rate of 112.5 nm/min.
-
-
Data Analysis: Identify the wavelengths of the Soret and Q-band maxima. The position and shape of these bands provide information about the aggregation state and protonation of the this compound.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique for studying the excited state properties of this compound, including its fluorescence quantum yield and lifetime. The fluorescence emission of this compound is also influenced by pH and aggregation.
In a neutral or alkaline medium, the free-base this compound monomer exhibits two main emission peaks, typically around 643 nm and 703 nm.[2] In acidic conditions, the fluorescence spectrum changes due to protonation and aggregation. J-aggregates, for instance, have a characteristic red-shifted emission. The fluorescence quantum yield and lifetime are crucial parameters for applications such as photodynamic therapy, as they relate to the efficiency of singlet oxygen generation.
Quantitative Data: Fluorescence Properties of this compound
| Species | pH | Emission Maxima (nm) | Quantum Yield (Φf) | Fluorescence Lifetime (τ) (ns) | Reference(s) |
| Monomer (free-base) | ~8.5 | 643, 703 | 0.11 (in toluene for TPP) | 3.00 - 4.00 | [2][4] |
| Di-acid | Acidic | Altered from monomer | Decreased | - | [2] |
| Conjugate with CuInS/ZnS QDs | - | - | 0.69 | - | [2] |
| This compound alone | - | - | 0.19 | - | [2] |
Experimental Protocol: Fluorescence Spectroscopy of this compound
-
Sample Preparation: Prepare dilute solutions of this compound (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects). Use the same solvents and buffers as for UV-Vis measurements.
-
Instrumentation: Use a spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector.
-
Measurement:
-
Select an appropriate excitation wavelength, typically corresponding to one of the Q-bands (e.g., 514 nm) to minimize scattering.
-
Record the emission spectrum over a wavelength range that covers the expected emission peaks (e.g., 600 nm to 800 nm).
-
For quantum yield determination, a reference standard with a known quantum yield (e.g., meso-tetraphenylporphyrin (TPP) in toluene, Φf = 0.11) is measured under the same experimental conditions.[5]
-
-
Data Analysis:
-
Identify the emission maxima.
-
The fluorescence quantum yield (Φf) can be calculated using the following equation[5]: Φf_sample = Φf_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample^2 / n_ref^2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound and studying its interactions with other molecules. The highly symmetrical nature of the this compound molecule results in a relatively simple ¹H NMR spectrum.
The key proton signals in the ¹H NMR spectrum of this compound are those of the β-pyrrolic protons, the ortho- and meta-protons of the phenyl rings, and the inner N-H protons of the porphyrin core.[2] The chemical shifts of these protons are sensitive to the electronic environment and can be affected by factors such as pH, aggregation, and metalation.[1] For instance, the N-H protons typically appear at a very high field (negative ppm values) due to the shielding effect of the aromatic ring current.
Quantitative Data: ¹H NMR Chemical Shifts of this compound
| Proton | Chemical Shift (δ, ppm) in D₂O at neutral pH | Reference(s) |
| Phenyl-H | ~7.59 | [1] |
| Pyrrole-H | ~6.54 | [1] |
| N-H (in TPPH₂) | -2.66 | [2] |
| N-H (in this compound₄) | -2.39 | [2] |
| β-pyrrole (in TPPH₂) | 8.09, 8.22 (doublet) | [2] |
| Ortho and meta phenyl (in TPPH₂) | 7.58, 7.72 (doublet) | [2] |
Experimental Protocol: ¹H NMR Spectroscopy of this compound
-
Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., D₂O for water-soluble this compound). The concentration should be around 0.016 M to avoid aggregation.[3]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Measurement:
-
Acquire the ¹H NMR spectrum at room temperature.
-
Typically, 8 to 16 scans are sufficient to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the proton signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to confirm the structure of the this compound molecule and study its interactions.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which are essential for unambiguous identification. Techniques like electrospray ionization (ESI) are well-suited for analyzing porphyrins.
Experimental Protocol: Mass Spectrometry of this compound
-
Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the ionization source (e.g., methanol/water with a small amount of formic acid for ESI).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI) and a high-resolution mass analyzer (e.g., time-of-flight (TOF) or Orbitrap).
-
Measurement:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in either positive or negative ion mode.
-
-
Data Analysis:
-
Determine the mass-to-charge ratio (m/z) of the molecular ion.
-
Compare the experimental mass with the calculated theoretical mass to confirm the identity of the compound.
-
Visualizations
Experimental Workflow for this compound Characterization
Caption: General workflow for the synthesis, purification, and characterization of this compound porphyrin.
Logical Relationship of this compound Aggregation
Caption: Factors influencing the aggregation states of this compound in aqueous solution.
References
- 1. STRUCTURE OF PORPHYRIN TPPS4 AND ITS INTERACTION WITH METAL IONS AS ELUCIDATED BY 1H NMR AND UV-VISIBLE SPECTRA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Comparative Evaluation of the Photosensitizing Efficiency of Porphyrins, Chlorins and Isobacteriochlorins toward Melanoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Meso-tetra(4-sulfonatophenyl)porphine (TPPS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of meso-tetra(4-sulfonatophenyl)porphine (TPPS), a sulfonated tetraphenylporphyrin of significant interest in various scientific and biomedical fields, including photodynamic therapy (PDT) and catalysis. Understanding the solubility of this compound in different solvents is crucial for its application in these areas, as it directly impacts formulation, bioavailability, and reaction kinetics.
Core Topic: this compound Solubility Profile
Meso-tetra(4-sulfonatophenyl)porphine, also known as this compound or TPPS4, is a synthetic porphyrin that is notable for its water-soluble nature, a characteristic imparted by the four sulfonate groups attached to the phenyl rings. This property contrasts with its parent compound, tetraphenylporphyrin (TPP), which is largely insoluble in aqueous solutions.
Quantitative Solubility Data
Precise quantitative solubility limits for this compound in various solvents are not extensively documented in publicly available literature. However, based on its common applications and preparation methods, the following information has been compiled.
| Solvent | Formula | Type | Quantitative Solubility | Notes |
| Water | H₂O | Polar Protic | ≥ 3 g/L | This compound is widely described as a "water-soluble porphyrin". A 0.3% (w/v) solution in physiological saline has been reported, indicating a solubility of at least 3 g/L. Stock solutions of 200 µM are also commonly prepared. |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Data not readily available | Porphyrins, in general, are often highly soluble in DMSO. Qualitative assessments suggest good solubility. |
| Ethanol | C₂H₅OH | Polar Protic | Data not readily available | Information on the solubility of this compound in ethanol is scarce in the reviewed literature. |
Note on Solubility Data: The lack of standardized, quantitative solubility data for this compound in a wide range of organic solvents highlights an area for further investigation. The provided data for water should be considered a baseline, and the actual solubility limit may be higher.
Experimental Protocols
Determining the solubility of a compound like this compound can be achieved through various methods. A common and reliable technique involves the use of UV-Visible spectrophotometry, leveraging the strong absorption properties of porphyrins.
Protocol: Determination of this compound Solubility using UV-Visible Spectrophotometry
This protocol outlines a general method for determining the solubility of this compound in a given solvent.
1. Materials and Equipment:
-
Meso-tetra(4-sulfonatophenyl)porphine (this compound) solid
-
Solvent of interest (e.g., deionized water, DMSO, ethanol)
-
UV-Vis spectrophotometer
-
Cuvettes (quartz or appropriate material for the solvent and wavelength range)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Vortex mixer and/or sonicator
-
Temperature-controlled shaker or water bath
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
2. Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound in the chosen solvent of a known concentration (e.g., 100 µM). This initial concentration should be well below the expected solubility limit.
-
Perform a series of serial dilutions from the stock solution to create a set of standards with known concentrations (e.g., 1 µM, 2.5 µM, 5 µM, 7.5 µM, 10 µM).
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for the Soret band of this compound in the specific solvent (typically around 410-430 nm).
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and follow the Beer-Lambert Law (A = εbc). Determine the molar extinction coefficient (ε) from the slope of this curve.
-
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the solvent in a sealed container (e.g., a vial or flask). The amount of excess solid should be sufficient to ensure that saturation is reached.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached. A temperature-controlled shaker or water bath is recommended to maintain a constant temperature.
-
-
Sample Analysis:
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles. This step is critical to ensure that only the dissolved this compound is measured.
-
Dilute the filtered supernatant with a known volume of the solvent to bring the absorbance into the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the λmax.
-
-
Calculation of Solubility:
-
Using the absorbance of the diluted sample and the calibration curve (or the calculated molar extinction coefficient), determine the concentration of this compound in the diluted sample.
-
Account for the dilution factor to calculate the concentration of the original, saturated supernatant. This concentration represents the solubility of this compound in that solvent at the experimental temperature.
-
The solubility can be expressed in molarity (mol/L) and then converted to grams per liter (g/L) using the molecular weight of this compound.
-
Visualizations: Signaling Pathways and Experimental Workflows
Photodynamic Therapy (PDT) Workflow with this compound
This compound is a well-known photosensitizer used in photodynamic therapy. The following diagram illustrates the general workflow of PDT utilizing this compound.
General Catalytic Cycle for Porphyrin-Catalyzed Oxidation
Porphyrins, including this compound, can act as catalysts in various oxidation reactions. The diagram below illustrates a generalized catalytic cycle for the oxidation of a substrate by a metalloporphyrin complex, which is a common application for this class of compounds.
Unraveling the Supramolecular Architecture of TPPS Aggregates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Meso-tetra(4-sulfonatophenyl)porphyrin, or TPPS, a water-soluble synthetic porphyrin, has garnered significant attention in various scientific fields, including drug development, owing to its propensity to self-assemble into well-defined supramolecular structures. These aggregates, primarily categorized as J-aggregates and H-aggregates, exhibit distinct photophysical and morphological characteristics that are highly dependent on the surrounding environmental conditions. Understanding the intricate details of their structure and the dynamics of their formation is paramount for harnessing their full potential in therapeutic and diagnostic applications.
This technical guide provides a comprehensive overview of the core structural features of this compound aggregates, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes to aid researchers in this field.
The Dichotomy of this compound Aggregation: J- vs. H-Aggregates
The self-assembly of this compound molecules is predominantly governed by a delicate interplay of electrostatic interactions, hydrogen bonding, and π-π stacking. The protonation state of the central porphyrin core and the peripheral sulfonate groups, dictated by the pH of the aqueous solution, is a critical determinant of the final aggregate structure.
-
J-Aggregates: These "Jelley" aggregates, named after their discoverer, are characterized by a bathochromic (red) shift in their Soret absorption band compared to the this compound monomer. This shift is a hallmark of a head-to-tail arrangement of the porphyrin transition dipoles, as described by exciton coupling theory. J-aggregates are typically formed under acidic conditions (pH < 4.5), where the central pyrrole nitrogens are protonated, leading to a zwitterionic species that facilitates electrostatic interactions and directional assembly. These aggregates often exhibit a fibrillar or nanotubular morphology.
-
H-Aggregates: In contrast, "hypsochromic" or H-aggregates display a hypsochromic (blue) shift in their Soret band, indicative of a face-to-face (co-facial) stacking of the porphyrin molecules. The formation of H-aggregates is often observed as a transient intermediate species during the formation of J-aggregates or under specific conditions of ionic strength and concentration.
Quantitative Structural and Spectroscopic Data
The distinct structural arrangements of J- and H-aggregates give rise to unique and measurable spectroscopic and morphological properties. The following tables summarize key quantitative data for the characterization of this compound aggregates.
| Parameter | This compound Monomer (pH > 7) | This compound Diacid Monomer (pH ~ 4.5-5) | This compound J-Aggregate (pH < 4) | This compound H-Aggregate (Intermediate) |
| Soret Band (λ_max) | ~412-414 nm | ~434 nm | ~488-491 nm | ~400-420 nm |
| Q-Bands (λ_max) | ~515, 552, 580, 633 nm | ~593, 645 nm | ~706-707 nm | Broadened and blue-shifted |
| Fluorescence Emission | Strong | Moderate | Weak (often quenched) | Quenched |
| Fluorescence Lifetime | ~4.0 ns | ~3.0 ns | Shorter lifetimes | Shorter lifetimes |
| Parameter | J-Aggregate Dimensions (from AFM/TEM) | Reference(s) |
| Length | 0.5 - 5 µm | [1] |
| Width | 15 - 20 nm | [1] |
| Thickness/Height | 10 - 12 nm | [1] |
Experimental Protocols for Aggregate Characterization
Accurate and reproducible characterization of this compound aggregates requires meticulous experimental procedures. Below are detailed methodologies for key analytical techniques.
Preparation of this compound J-Aggregates
-
Stock Solution Preparation: Prepare a stock solution of this compound (meso-tetra(4-sulfonatophenyl)porphyrin dihydrochloride) in deionized water (e.g., 1 mM).
-
pH Adjustment: To induce J-aggregation, acidify an aqueous solution of this compound to a pH of approximately 1-2 by the addition of hydrochloric acid (HCl). A typical final this compound concentration for spectroscopic studies is in the range of 1-10 µM.
-
Incubation: Allow the acidic this compound solution to stand at room temperature for a period of time (e.g., 24 hours) to ensure the formation and stabilization of J-aggregates. The solution will typically exhibit a color change from pink/red (monomer) to green (J-aggregate).
UV-Vis Spectroscopy
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare this compound solutions at the desired concentrations and pH values in quartz cuvettes with a 1 cm path length.
-
Blank Correction: Use the corresponding solvent (e.g., acidified water at the same pH) as a blank to zero the instrument.
-
Spectral Acquisition: Record the absorption spectra over a wavelength range of at least 350-800 nm to capture both the Soret and Q-bands.
-
Data Analysis: Identify the λ_max of the Soret band to distinguish between monomers, H-aggregates, and J-aggregates. The appearance of a sharp, red-shifted band around 490 nm is characteristic of J-aggregates.
Fluorescence Spectroscopy
-
Instrumentation: Utilize a spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector.
-
Sample Preparation: Prepare samples in quartz cuvettes, ensuring they are free of dust or other scattering particles. Concentrations should be kept low to avoid inner filter effects.
-
Excitation: Excite the sample at the Soret band maximum of the species of interest (e.g., ~414 nm for the monomer, ~434 nm for the diacid, ~490 nm for the J-aggregate).
-
Emission Scan: Record the emission spectrum over a wavelength range that covers the expected fluorescence of the monomer and any potential aggregate emission.
-
Quantum Yield and Lifetime (Optional): For more in-depth analysis, measure the fluorescence quantum yield relative to a known standard and determine the fluorescence lifetime using time-correlated single-photon counting (TCSPC).
Atomic Force Microscopy (AFM)
-
Substrate Preparation: Use freshly cleaved mica as the substrate for its atomically flat surface.
-
Sample Deposition: Deposit a small volume (e.g., 10-20 µL) of the this compound aggregate solution onto the mica surface.
-
Incubation and Rinsing: Allow the solution to adsorb for a few minutes. Gently rinse the surface with deionized water to remove any non-adsorbed aggregates and salts.
-
Drying: Dry the sample under a gentle stream of nitrogen gas.
-
Imaging: Operate the AFM in tapping mode to minimize sample damage. Use a high-resolution silicon tip. Acquire both height and phase images to obtain information about the topography and material properties of the aggregates.
-
Image Analysis: Use appropriate software to measure the dimensions (length, width, height) of the observed fibrillar or nanotubular structures.
Transmission Electron Microscopy (TEM)
-
Grid Preparation: Place a drop of the this compound aggregate solution onto a carbon-coated copper TEM grid.
-
Staining (Optional, for enhanced contrast): After a few minutes of adsorption, wick away the excess solution with filter paper. For negative staining, apply a drop of a heavy atom stain (e.g., 2% uranyl acetate) to the grid for a short period (e.g., 30-60 seconds) and then blot away the excess.
-
Drying: Allow the grid to air-dry completely.
-
Imaging: Operate the TEM at a suitable accelerating voltage (e.g., 80-120 kV). Acquire images at various magnifications to observe the overall morphology and fine structure of the aggregates.
Visualizing the Aggregation Process and Experimental Workflow
To further elucidate the structure and formation of this compound aggregates, the following diagrams, generated using the DOT language, illustrate the key relationships and processes.
Caption: Logical pathway of this compound aggregation from monomer to J-aggregate.
Caption: General experimental workflow for this compound aggregate characterization.
Caption: Exciton coupling model for J- and H-aggregates.
This guide provides a foundational understanding of the structural aspects of this compound aggregates, equipping researchers with the necessary knowledge and methodologies to confidently explore and utilize these fascinating supramolecular assemblies in their work. The provided data and protocols serve as a starting point for more in-depth investigations into the nuanced behavior of this compound aggregation under various conditions.
References
Determining the Molar Extinction Coefficient of TPPS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles and methodologies for determining the molar extinction coefficient (ε) of meso-Tetra(4-sulfonatophenyl)porphine (TPPS). This essential parameter is critical for accurate quantification in various research and development applications, including drug formulation, pharmacokinetic studies, and the development of photodynamic therapies.
Core Principles
The determination of the molar extinction coefficient is fundamentally based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light and the concentration of an absorbing species in a solution. The law is expressed as:
A = εcl
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar extinction coefficient (in M⁻¹cm⁻¹)
-
c is the molar concentration of the substance (in mol/L or M)
-
l is the path length of the cuvette (in cm)
The molar extinction coefficient is an intrinsic property of a molecule under specific solvent and pH conditions. For this compound, a water-soluble porphyrin, its UV-Vis absorption spectrum is characterized by an intense Soret band (or B band) in the 400-450 nm region and several weaker Q bands at longer wavelengths. The position and intensity of these bands are highly sensitive to pH and aggregation state.
Quantitative Data Summary
The molar extinction coefficient of this compound is significantly influenced by the pH of the aqueous solution, primarily due to the protonation state of the central nitrogen atoms of the porphyrin core. This leads to distinct spectral shifts and changes in absorptivity.
| pH Condition | Wavelength (λmax) of Soret Band | Molar Extinction Coefficient (ε) | Species Form |
| Neutral (deionized water) | 413 nm | 5.0 x 10⁵ M⁻¹cm⁻¹ [1] | Free base (this compound⁴⁻) |
| Acidic (pH 3 buffer) | 434 nm | 4.8 x 10⁵ M⁻¹cm⁻¹ [1] | Diprotonated (H₂this compound²⁻) |
Note: The aggregation of this compound, which can occur at higher concentrations or specific pH values, can lead to the formation of J-aggregates (red-shifted band) or H-aggregates (blue-shifted band), which will alter the observed molar extinction coefficient. It is crucial to ensure that measurements are taken under conditions where the monomeric form is predominant to determine the intrinsic molar extinction coefficient.
Experimental Protocols
The following section details a standard methodology for the experimental determination of the molar extinction coefficient of this compound.
Materials and Equipment
-
meso-Tetra(4-sulfonatophenyl)porphine (this compound) powder (dihydrochloride or tetrasodium salt)
-
Deionized water
-
pH 3 buffer solution (e.g., citrate buffer)
-
Volumetric flasks (various sizes)
-
Micropipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
Experimental Workflow Diagram
Detailed Methodologies
-
Preparation of Stock Solution:
-
Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Dissolve the powder in a known volume of deionized water in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1.0 x 10⁻³ M). [1]Ensure the powder is completely dissolved.
-
-
Preparation of Dilution Series:
-
Perform serial dilutions of the stock solution using either deionized water (for neutral pH) or the pH 3 buffer (for acidic conditions) to obtain a series of solutions with concentrations ranging from approximately 1.0 x 10⁻⁶ M to 1.0 x 10⁻⁵ M. [1]This concentration range is typically suitable to ensure absorbance values fall within the linear range of the spectrophotometer.
-
-
Spectrophotometric Measurement:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up and stabilize.
-
Set the wavelength range to scan across the Soret band region (e.g., 350-500 nm).
-
Fill a 1 cm path length quartz cuvette with the solvent used for the dilutions (deionized water or pH 3 buffer) and use this to blank the instrument.
-
For each diluted this compound solution, rinse the cuvette with the solution, then fill the cuvette and measure its full absorption spectrum to identify the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of each solution at its determined λmax.
-
-
Data Analysis and Calculation:
-
Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.
-
Perform a linear regression analysis on the data points. The resulting plot should be a straight line passing through the origin, confirming adherence to the Beer-Lambert law.
-
The slope of the line is equal to the product of the molar extinction coefficient (ε) and the path length (l).
-
Since the path length (l) is 1 cm, the slope of the line is numerically equal to the molar extinction coefficient (ε).
-
The final value is reported in M⁻¹cm⁻¹.
-
Signaling Pathways and Logical Relationships
The determination of the molar extinction coefficient is a direct application of physical chemistry principles rather than a biological signaling pathway. The logical relationship governing this process is the Beer-Lambert Law, which is visually represented in the experimental workflow. The key logical steps are: controlling the concentration of the analyte, measuring the resulting light absorbance, and using the linear relationship between these two variables to calculate the intrinsic molar absorptivity of the substance. The pH of the solution acts as a critical modulator of the chemical form of this compound, thereby influencing its absorption spectrum and, consequently, its molar extinction coefficient.
References
Unveiling the Luminescence of a Key Photosensitizer: A Technical Guide to the Fluorescence Quantum Yield of TPPS
For Immediate Release
[City, State] – October 30, 2025 – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the fluorescence quantum yield of meso-tetra(4-sulfonatophenyl)porphyrin (TPPS), a compound of significant interest in photodynamic therapy and other biomedical applications. This document provides an in-depth analysis of the factors influencing this compound fluorescence, detailed experimental protocols for its measurement, and a compilation of quantitative data to support further research and development.
The fluorescence quantum yield (Φf), a measure of the efficiency of light emission, is a critical parameter for characterizing photosensitizers like this compound. Its value is highly sensitive to the molecular environment, including solvent polarity, pH, and the aggregation state of the porphyrin molecules. Understanding these influences is paramount for optimizing its use in various applications.
Quantitative Analysis of this compound Fluorescence Quantum Yield
The fluorescence quantum yield of this compound is not a fixed value but rather a dynamic property influenced by its molecular state. The monomeric form of this compound, prevalent in neutral to alkaline aqueous solutions, exhibits distinct photophysical properties compared to its aggregated forms, which are typically induced in acidic conditions.
| Form of this compound | Solvent/Condition | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) |
| Monomer (Diprotonated) | Aqueous solution, pH 2-2.5 | Not explicitly stated, but related to the lifetime | ~ 3 ns[1] |
| J-aggregates | Acidic aqueous solution | Decreases significantly at high excitation intensities | ~ 150 ps (in the absence of exciton annihilation)[1][2] |
Note: The fluorescence quantum yield of the monomeric, non-protonated form of this compound in neutral or alkaline aqueous solution is a critical parameter that requires further specific investigation to be definitively tabulated. The provided data for the diprotonated monomer's lifetime suggests a certain level of fluorescence, but a direct quantum yield value is not available in the reviewed literature. The significant decrease in the quantum yield of J-aggregates under high excitation is a noteworthy characteristic.
Experimental Determination of Fluorescence Quantum Yield
The most common and reliable method for determining the fluorescence quantum yield of a compound like this compound is the comparative method. This technique involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Core Principle
The fluorescence quantum yield of the sample (Φf_sample) can be calculated using the following equation:
Φf_sample = Φf_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample^2 / n_ref^2)
Where:
-
Φf_ref is the fluorescence quantum yield of the reference standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts "sample" and "ref" refer to the sample and the reference standard, respectively.
Detailed Experimental Protocol (Comparative Method)
This protocol outlines the steps for measuring the relative fluorescence quantum yield of a this compound solution.
1. Materials and Instrumentation:
-
This compound Sample: Prepare a stock solution of this compound in the desired solvent and buffer system (e.g., phosphate-buffered saline, pH 7.4 for monomeric form).
-
Reference Standard: A suitable reference standard with a known and stable fluorescence quantum yield should be chosen. For porphyrins like this compound, other porphyrin derivatives such as tetraphenylporphyrin (TPP) can be used.[3] Alternatively, well-established standards like Rhodamine 6G in ethanol are commonly employed.
-
Spectrophotometer: To measure the absorbance of the solutions.
-
Spectrofluorometer: To measure the fluorescence emission spectra.
-
Cuvettes: Quartz cuvettes of 1 cm path length for both absorbance and fluorescence measurements.
2. Solution Preparation:
-
Prepare a series of dilute solutions of both the this compound sample and the reference standard in the same solvent.
-
The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the chosen excitation wavelength to avoid inner filter effects.
3. Absorbance Measurements:
-
Record the absorption spectra of all prepared solutions using the spectrophotometer.
-
Determine the absorbance at the excitation wavelength that will be used for the fluorescence measurements.
4. Fluorescence Measurements:
-
Using the spectrofluorometer, record the fluorescence emission spectra of all solutions.
-
The excitation wavelength should be the same for both the sample and the reference.
-
Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.
5. Data Analysis:
-
Integrate the area under the emission spectra for both the this compound samples and the reference standard solutions.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the reference.
-
The slopes of these plots for the sample (m_sample) and the reference (m_ref) are then used in the modified quantum yield equation:
Φf_sample = Φf_ref * (m_sample / m_ref) * (n_sample^2 / n_ref^2)
Logical Workflow for Quantum Yield Determination
Caption: Workflow for determining fluorescence quantum yield.
Factors Influencing this compound Fluorescence Quantum Yield
The fluorescence properties of this compound are intricately linked to its molecular environment. Key factors include:
-
pH: The protonation state of the central nitrogen atoms in the porphyrin ring, dictated by the pH of the solution, significantly alters the electronic structure and, consequently, the fluorescence quantum yield. In acidic solutions (pH < 5), this compound protonates and tends to form J-aggregates, which exhibit different photophysical properties compared to the monomeric form found at neutral and alkaline pH.
-
Aggregation: The formation of aggregates, such as J-aggregates, leads to strong electronic coupling between the porphyrin units. This coupling can either enhance or quench fluorescence depending on the geometry of the aggregate. For this compound J-aggregates, a significant decrease in fluorescence quantum yield is observed, especially at high light intensities, due to efficient non-radiative decay pathways such as exciton-exciton annihilation.[1][2]
-
Solvent: The polarity and viscosity of the solvent can influence the rates of radiative and non-radiative decay processes, thereby affecting the fluorescence quantum yield.
Logical Relationship of Factors Affecting Quantum Yield
Caption: Factors influencing the fluorescence quantum yield of this compound.
This technical guide provides a foundational understanding of the fluorescence quantum yield of this compound. For researchers and drug development professionals, a thorough characterization of this parameter under specific experimental conditions is crucial for the successful application of this versatile photosensitizer. Further investigations are encouraged to precisely quantify the fluorescence quantum yield of monomeric this compound in various biocompatible environments.
References
An In-depth Technical Guide to the pH-Dependent Stability of meso-Tetra(4-sulfonatophenyl)porphine (TPPS)
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and behavior of meso-Tetra(4-sulfonatophenyl)porphine (TPPS), also known as this compound₄, under varying pH conditions. The unique molecular structure of this compound allows it to exist in different protonated and aggregated states, each characterized by distinct spectroscopic signatures. Understanding these pH-dependent transformations is critical for its application in areas such as photodynamic therapy (PDT), molecular recognition, and the development of self-assembling nanomaterials.[1][2]
Core Concepts: Protonation and Aggregation
The stability of this compound in aqueous solutions is fundamentally governed by the pH of the medium. The molecule possesses four peripheral sulfonate (SO₃⁻) groups, which ensure its water solubility, and two inner nitrogen atoms in the porphyrin core that can be protonated.
-
At neutral or alkaline pH (pH > 7): this compound exists predominantly as a monomeric free-base species (H₂this compound). In this state, the porphyrin ring is flat, and the molecule is stable against self-aggregation.[3][4]
-
In acidic conditions (pH < 5): The two central nitrogen atoms become protonated, converting the molecule into its diacid form (H₄this compound²⁺).[4][5] This protonation induces significant conformational changes and is a prerequisite for self-aggregation. The pKa value for this transformation is approximately 4.9.[4][5]
-
In strongly acidic conditions (pH ≈ 1-3): The diacid form can further self-assemble into complex nanostructures known as J-aggregates.[2][6] This process is driven by electrostatic interactions between the positively charged porphyrin cores and the negatively charged peripheral sulfonate groups of adjacent molecules.[3][6] The formation of these aggregates is kinetically slow and can be influenced by factors such as ionic strength and concentration.[4][7][8]
The pH-dependent equilibrium of this compound can be visualized as a sequential process, starting from the stable monomer at neutral pH to the formation of large, ordered aggregates in highly acidic environments.
Quantitative Data on pH-Dependent Stability
The transition between different this compound species is accompanied by distinct changes in its UV-Vis absorption spectrum. The most prominent feature is the Soret band, which is highly sensitive to the protonation and aggregation state.
| pH Range | Dominant Species | Soret Band (λₘₐₓ) | Q-Bands (λₘₐₓ) | Key Characteristics |
| > 7 | Free-Base Monomer (H₂this compound) | ~414 nm | Four distinct bands | Stable, non-aggregated state.[5] |
| ~3 - 5 | Diacid Monomer (H₄this compound²⁺) | ~434 nm | Two prominent bands | Protonated core; exists as monomers.[4][5] |
| < 3 | J-Aggregates | ~490 nm (J-band) and ~422 nm | Broadened and shifted | Formation of large, ordered assemblies.[4] |
| < 3 (initial) | H-Aggregates | Hypsochromic shift (blue shift) | - | Transient species that can precede J-aggregate formation.[8] |
Protonation Constants (pKa): The equilibrium between the free-base and diacid monomer is characterized by a pKa value.
Experimental Protocols
A standard approach to studying this compound stability involves spectrophotometric titration, where the absorbance spectrum is monitored as a function of pH.
Protocol: Spectrophotometric Titration of this compound
-
Preparation of this compound Stock Solution:
-
Dissolve a known quantity of this compound (dihydrochloride form) in deionized water to prepare a concentrated stock solution (e.g., 1 mM).
-
Store the stock solution in the dark to prevent photodegradation.
-
-
Preparation of Buffers:
-
Prepare a series of buffer solutions spanning the desired pH range (e.g., pH 2 to 10). Use appropriate buffer systems (e.g., citrate for pH 2-6, phosphate for pH 6-8, borate for pH 8-10).
-
-
Titration Procedure:
-
Prepare a set of cuvettes. In each, place a fixed volume of the this compound stock solution to achieve a final concentration in the micromolar range (e.g., 3-5 µM).[4]
-
Add the appropriate buffer to each cuvette to reach the final volume, ensuring each cuvette has a different pH.
-
Allow the solutions to equilibrate for a specific period. Note that J-aggregate formation can be slow, sometimes requiring hours or days to complete.[4]
-
-
Spectroscopic Measurement:
-
Record the UV-Vis absorption spectrum for each sample over a wavelength range of approximately 350-750 nm.
-
Plot the absorbance at key wavelengths (e.g., 414 nm, 434 nm, 490 nm) against pH to observe the transitions between species.
-
-
Data Analysis:
The following diagram illustrates the typical workflow for such an experiment.
Mechanism of J-Aggregate Formation
The formation of J-aggregates is a complex, multi-step process that occurs in acidic conditions.
-
Protonation: The porphyrin core is protonated to form the diacid H₄this compound²⁺ species.[4]
-
Nucleation: Monomers begin to self-assemble. This process is often initiated by the formation of transient H-aggregates (face-to-face stacking), which then rearrange.[8]
-
Growth: The nuclei grow into larger, ordered structures. The J-aggregates are characterized by an edge-to-edge arrangement of the porphyrin molecules, leading to their unique spectroscopic properties.[7] This growth phase often follows a sigmoidal kinetic profile, indicating an autocatalytic process.[4][7]
The final structures can be quite complex, forming nanotubes or helical ribbons.[2][6][8] The kinetics of this process are highly sensitive to experimental conditions, including the order of mixing reagents (porphyrin, acid, and salt), which can influence the final supramolecular structure.[7]
Conclusion
The stability of this compound is intrinsically linked to the pH of its environment. At neutral to alkaline pH, it exists as a stable monomer. As the pH becomes acidic, protonation of the porphyrin core occurs, which acts as a trigger for a hierarchical self-assembly process, culminating in the formation of large J-aggregates in strongly acidic media. A thorough understanding of these pH-dependent behaviors, characterized by distinct spectroscopic changes, is essential for harnessing the full potential of this compound in various scientific and therapeutic applications. Researchers must carefully control pH, ionic strength, and concentration to produce the desired molecular species for their specific needs.
References
- 1. meso-Tetra(4-sulfonatophenyl)porphine dihydrochloride | [frontierspecialtychemicals.com]
- 2. Origins of curvature in meso-tetra(4-sulfonatophenyl) porphine aggregation: molecular dynamics and electronic spectroscopy - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Theoretical Modeling of TPPS4 J-Aggregates | Scientific.Net [scientific.net]
- 4. mdpi.com [mdpi.com]
- 5. openreadings.eu [openreadings.eu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. On the dynamics of the TPPS4 aggregation in aqueous solutions: successive formation of H and J aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of meso-tetraphenylporphyrin as a precursor to TPPS
An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of meso-tetraphenylporphyrin (TPP) and its conversion to the water-soluble derivative, meso-tetrakis(4-sulfonatophenyl)porphyrin (TPPS), a compound of significant interest in biomedicine.
Introduction
Porphyrins are a class of heterocyclic macrocycles that play a crucial role in various biological processes, forming the core of essential molecules like heme in hemoglobin and chlorophyll in plants. Synthetic porphyrins, particularly meso-tetraphenylporphyrin (TPP), serve as foundational models for studying these natural systems and as versatile building blocks for advanced materials and therapeutics. TPP itself is a hydrophobic, dark purple solid, easily synthesized and soluble in nonpolar organic solvents.[1]
For biomedical applications, such as photodynamic therapy (PDT), water solubility is a critical attribute. This is achieved by functionalizing the peripheral phenyl groups of TPP. The sulfonation of TPP yields meso-tetrakis(4-sulfonatophenyl)porphyrin (this compound), a water-soluble derivative that has been extensively investigated as a photosensitizer in drug development. This guide provides a detailed overview of the synthesis of TPP and its subsequent conversion to this compound, including experimental protocols, comparative data, and the mechanistic pathways relevant to its therapeutic action.
Part 1: Synthesis of meso-Tetraphenylporphyrin (TPP)
The synthesis of TPP involves the acid-catalyzed condensation of benzaldehyde and pyrrole, followed by oxidation of the resulting porphyrinogen intermediate. Several methods have been developed, with the Adler-Longo and Lindsey syntheses being the most common.
-
Adler-Longo Method: This method involves a one-pot reaction where benzaldehyde and pyrrole are refluxed in propionic acid, which serves as both the acidic catalyst and solvent. The reaction is conducted open to the air, allowing atmospheric oxygen to act as the oxidant. While procedurally simple, this method typically results in modest yields of around 20%.
-
Lindsey Synthesis: This is a two-step, one-flask procedure that offers higher yields (30-40%) under milder conditions. It involves the condensation of benzaldehyde and pyrrole at room temperature in a chlorinated solvent like dichloromethane (DCM) with a strong acid catalyst (e.g., trifluoroacetic acid, TFA, or BF₃ etherate). The resulting porphyrinogen is then oxidized in a separate step using an oxidant such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or p-chloranil.
Data Presentation: Comparison of TPP Synthesis Methods
| Feature | Adler-Longo Method | Lindsey Synthesis |
| Reagents | Pyrrole, Benzaldehyde | Pyrrole, Benzaldehyde |
| Solvent/Catalyst | Propionic Acid | Dichloromethane / TFA or BF₃·OEt₂ |
| Oxidant | Air (O₂) | DDQ or p-chloranil |
| Temperature | Reflux (~141°C) | Room Temperature |
| Typical Yield | ~20% | 30-40% |
| Advantages | Simple, one-pot procedure | Higher yields, milder conditions |
| Disadvantages | Lower yields, high temperature | Requires separate oxidant, costly reagents |
Experimental Protocol: TPP Synthesis (Adler-Longo Method)
This protocol is adapted from a reported procedure.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, bring 200 mL of propionic acid to a boil (141°C).
-
Addition of Reagents: Slowly add 3.7 mL of freshly distilled pyrrole to the refluxing acid. Subsequently, add 5.3 mL of benzaldehyde. The solution will gradually turn dark brown.
-
Reflux: Continue refluxing the mixture for 30 minutes.
-
Cooling and Crystallization: Remove the heat source and allow the reaction mixture to cool to room temperature overnight. Purple crystals of TPP will precipitate.
-
Isolation and Purification: Filter the cooled mixture to collect the purple precipitate. Wash the solid sequentially with methanol and then hot distilled water to remove residual propionic acid and other impurities.
-
Drying: Dry the purified TPP crystals under a fume hood. A typical yield from this scale is approximately 1.0-1.2 grams.
Visualization: TPP Synthesis Workflow
Caption: Workflow for the Adler-Longo synthesis of TPP.
Part 2: Conversion of TPP to meso-Tetrakis(4-sulfonatophenyl)porphyrin (this compound)
The conversion of hydrophobic TPP to water-soluble this compound is achieved through electrophilic aromatic sulfonation. This reaction introduces a sulfonic acid group (-SO₃H) onto the para position of each of the four phenyl rings. The most common method employs concentrated sulfuric acid as both the solvent and the sulfonating agent at elevated temperatures.[2][3]
Data Presentation: this compound Synthesis Conditions
| Parameter | Value | Reference |
| Starting Material | meso-Tetraphenylporphyrin (TPP) | [1][3] |
| Reagent | Concentrated Sulfuric Acid (H₂SO₄) | [1][3][4] |
| Temperature | 100-141°C (Steam bath or oil bath) | [1][3] |
| Reaction Time | 4-6 hours | [1][3][4] |
| Work-up | Precipitation in cold water, neutralization | [2][3] |
| Purification | Washing, Dialysis | [2][3] |
| Typical Yield | ~75% | [3] |
Experimental Protocol: this compound Synthesis from TPP
This protocol is based on established methods.[1][3]
-
Reaction Setup: In a round-bottom flask equipped with a drying tube, add 0.4 g of TPP to 10 mL of concentrated sulfuric acid.
-
Heating: Heat the mixture in an oil bath or steam bath to 141°C.[1] Stir the mixture for 6 hours. The solution will become a dark green color as the porphyrin dissolves and reacts.
-
Cooling: Allow the reaction mixture to cool completely to room temperature overnight.
-
Precipitation: Carefully and slowly add 75 mL of cold distilled water to the flask. This will cause the protonated, sulfonated porphyrin to precipitate as a green solid.
-
Isolation: Collect the green precipitate by filtration. Wash the solid with a small amount of acetone to remove residual impurities.[1]
-
Neutralization and Purification: Dissolve the solid in a minimal amount of water and carefully neutralize with a base (e.g., NaOH solution) to deprotonate the sulfonic acid groups and the porphyrin core, resulting in a purple solution of the this compound sodium salt. Further purification to remove excess inorganic salts can be achieved by dialysis against deionized water.
-
Final Product: Lyophilization or careful evaporation of the dialyzed solution yields this compound as a dark purple solid.
Visualization: this compound Synthesis Workflow
Caption: Workflow for the sulfonation of TPP to this compound.
Part 3: Spectroscopic Characterization
TPP and this compound have distinct spectroscopic signatures that confirm their identity and purity. The most common techniques are UV-Visible and ¹H NMR spectroscopy.
Data Presentation: Key Spectroscopic Data for TPP and this compound
| Compound | UV-Visible Absorption (in CH₂Cl₂) | ¹H NMR (in CDCl₃) |
| TPP | Soret Band: ~418 nmQ-Bands: ~513, 548, 590, 646 nm[5] | β-pyrrolic (8H): ~8.8 ppm (s)Phenyl (20H): ~8.2, 7.7 ppm (m)N-H (2H): ~ -2.7 ppm (s, broad)[6] |
| This compound | Soret Band: ~413 nmQ-Bands: ~515, 552, 579, 634 nm (in water, pH 7) | β-pyrrolic (8H): ~8.9 ppm (s)Phenyl (16H): ~8.1, 7.9 ppm (d)N-H (2H): ~ -2.9 ppm (s, broad) (in D₂O/DMSO) |
Note: Exact absorption maxima and chemical shifts can vary slightly depending on the solvent and pH. The upfield signal around -2.7 to -2.9 ppm in the ¹H NMR spectrum is a hallmark of free-base porphyrins, arising from the shielding effect of the aromatic ring current on the inner N-H protons.[6][7][8][9]
Part 4: Application in Photodynamic Therapy (PDT)
This compound is widely used as a photosensitizer in PDT, a non-invasive therapeutic strategy for treating cancers and other diseases.[10] The mechanism relies on the activation of the photosensitizer (PS) with a specific wavelength of light in the presence of molecular oxygen. This activation initiates a photochemical cascade that produces cytotoxic reactive oxygen species (ROS), leading to localized cell death.[11]
The process begins when the ground-state PS (this compound) absorbs a photon, promoting it to a short-lived excited singlet state (¹this compound). It then undergoes intersystem crossing to a more stable, long-lived excited triplet state (³this compound).[12] From this triplet state, two primary pathways can lead to cellular damage:
-
Type I Pathway: The ³this compound* reacts directly with a biological substrate (e.g., lipids, proteins) via electron or hydrogen atom transfer, generating radical ions. These radicals can then react with molecular oxygen (O₂) to produce ROS such as superoxide anion (O₂•⁻) and hydroxyl radicals (•OH).[13][14]
-
Type II Pathway: The ³this compound* transfers its energy directly to ground-state molecular oxygen (³O₂), which is itself a triplet. This energy transfer produces highly reactive singlet oxygen (¹O₂), a potent cytotoxic agent that is considered the primary mediator of cell death in most PDT applications.[12][13][14]
Both pathways can occur simultaneously, with the ratio depending on the photosensitizer, substrate, and local oxygen concentration.[13]
Visualization: Mechanism of this compound in Photodynamic Therapy
Caption: Photochemical mechanism of this compound in photodynamic therapy.
References
- 1. Synthesis of meso-tetra-(4-sulfonatophenyl) porphyrin (TPPS4) – CuInS/ZnS quantum dots conjugate as an improved photosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. che.hw.ac.uk [che.hw.ac.uk]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 10. Photodynamic therapy - Wikipedia [en.wikipedia.org]
- 11. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Type I and II Photosensitized Oxidation Reactions: Guidelines and Mechanistic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of meso-Tetra(4-sulfonatophenyl)porphine (TPPS): A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Meso-Tetra(4-sulfonatophenyl)porphine (TPPS), a water-soluble synthetic porphyrin, is a compound of significant interest in biomedical research, particularly in photodynamic therapy (PDT), catalysis, and sensor development. Its utility is intrinsically linked to its unique photophysical and chemical properties, which can be comprehensively characterized using various spectroscopic techniques. This guide provides an in-depth overview of the analysis of this compound using Ultraviolet-Visible (UV-Vis) absorption spectroscopy, fluorescence spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. It includes a summary of key quantitative data, detailed experimental protocols, and graphical representations of molecular behavior and analytical workflows to serve as a practical resource for researchers in the field.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a primary technique for characterizing porphyrins, revealing critical information about their electronic structure, concentration, and aggregation state. The electronic absorption spectrum of a typical porphyrin is dominated by π→π* transitions within the highly conjugated macrocycle.
Spectral Features of this compound
The UV-Vis spectrum of this compound, like other porphyrins, is defined by two main features, as explained by Gouterman's four-orbital model:[1]
-
The Soret Band (or B-band): An intense absorption peak typically found between 400 and 450 nm.[2][3] This band corresponds to a strong electronic transition from the ground state to the second excited singlet state (S₀→S₂).[2]
-
The Q-bands: A series of four weaker absorption bands found in the 500–750 nm region.[3] These bands, labeled Qy(1,0), Qy(0,0), Qx(1,0), and Qx(0,0), arise from the "quasi-forbidden" transition to the first excited singlet state (S₀→S₁).[2]
The protonation state of the inner nitrogen atoms of the porphyrin core significantly influences the spectrum. In acidic conditions, the protonated diacid species (H₄this compound²⁺) exhibits a simplified spectrum due to increased symmetry (from D₂h to D₄h), resulting in a red-shifted Soret band and a reduction in the number of Q-bands.
Effect of pH and Aggregation
This compound is well-known for its pH-dependent aggregation behavior in aqueous solutions. At neutral to basic pH, it exists primarily as a monomer. However, in acidic solutions (typically pH < 4.5), this compound molecules self-assemble into two distinct types of aggregates:
-
H-aggregates: Characterized by a "face-to-face" stacking arrangement, leading to a blue-shift in the Soret band.
-
J-aggregates: Characterized by an "edge-to-edge" arrangement, resulting in a significant red-shift of the Soret band and the appearance of a new, sharp band at a longer wavelength (around 490 nm). These aggregates are often described as forming extended, needle-like structures.[4]
The equilibrium between these species is highly sensitive to pH, ionic strength, and concentration.
Quantitative Data for UV-Vis Analysis
| Species | Condition | Soret Band (λmax, nm) | Q-Bands (λmax, nm) |
| This compound Monomer (H₂this compound⁴⁻) | Neutral/Basic pH | ~413 | ~515, 552, 579, 633 |
| Diacid Monomer (H₄this compound²⁺) | Strongly Acidic (e.g., pH 1) | ~434 | ~594, 645 |
| H-Aggregates | Weakly Acidic | ~400 | - |
| J-Aggregates | Weakly Acidic | ~422 (split), ~490 (new) | ~706 |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound in deionized water or a suitable buffer (e.g., phosphate buffer) at a concentration of 1 mM.
-
For analysis, dilute the stock solution to a final concentration range of 1-10 µM. The final absorbance of the Soret band should ideally be between 0.5 and 1.5.
-
To study pH effects, adjust the pH of the sample solution using dilute HCl or NaOH and verify with a calibrated pH meter.
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer with 1 cm pathlength quartz cuvettes.
-
Record a baseline spectrum using the solvent/buffer as a reference.
-
Scan the sample from 350 nm to 800 nm.
-
Typical Settings:
-
Scan Speed: 100-400 nm/min[5]
-
Spectral Bandwidth: 1.0 nm
-
Data Interval: 0.25 - 1.0 nm
-
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique used to study the excited state properties of molecules like this compound. It provides information on molecular structure, environment, and dynamics.
Spectral Features of this compound
Upon excitation into its absorption bands (typically the Soret or one of the Q-bands), the this compound monomer emits fluorescence from the lowest vibrational level of its first excited singlet state (S₁). The emission spectrum is typically a mirror image of the lowest-energy Q-bands. The main emission peaks for the this compound monomer appear in the red region of the spectrum.
Aggregation significantly impacts fluorescence. Both H- and J-aggregates of this compound exhibit very weak fluorescence or complete quenching compared to the monomeric form due to efficient non-radiative decay pathways.[4] This phenomenon, known as aggregation-caused quenching (ACQ), is a useful indicator of self-assembly.
Quantitative Data for Fluorescence Analysis
| Species | Excitation λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |
| This compound Monomer (H₂this compound⁴⁻) | ~413 (Soret) or ~515 (Q-band) | ~645, ~710 | ~0.10 - 0.15 (solvent dependent) |
| Aggregated this compound | - | Quenched or very weak emission | << 0.01 |
Note: The quantum yield of the related tetraphenylporphyrin (TPP) is 0.11.
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation:
-
Prepare samples as described for UV-Vis spectroscopy.
-
Crucially, ensure the absorbance of the sample at the excitation wavelength is below 0.1 to avoid inner-filter effects. This often requires using concentrations in the low micromolar or nanomolar range.
-
-
Instrumentation and Measurement:
-
Use a spectrofluorometer equipped with excitation and emission monochromators.
-
Place the sample in a 4-sided clear quartz cuvette.
-
To record an emission spectrum:
-
Set the excitation wavelength (e.g., 413 nm).
-
Scan the emission monochromator over a range from the excitation wavelength +20 nm to 800 nm (e.g., 435 nm to 800 nm).
-
-
Typical Settings:
-
Correct the final spectra for instrument-dependent factors (e.g., lamp intensity and detector sensitivity).[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an indispensable tool for confirming the chemical structure and purity of this compound. The high degree of symmetry in the this compound molecule leads to a relatively simple and highly characteristic spectrum.
Spectral Features of this compound
The key diagnostic signals in the ¹H NMR spectrum of this compound are:
-
β-Pyrrolic Protons: The eight protons on the periphery of the porphyrin core are chemically equivalent and appear as a sharp singlet in a highly deshielded region (downfield), typically around 8.8-9.0 ppm.
-
Phenyl Protons: The protons on the four meso-sulfonatophenyl groups appear as two doublets, characteristic of an AA'BB' spin system, in the aromatic region (~8.0-8.3 ppm).
-
Inner N-H Protons: The two protons on the pyrrolic nitrogens are located inside the aromatic ring current. This subjects them to a strong shielding effect, causing them to appear far upfield (at a negative chemical shift), typically between -2.5 and -3.0 ppm. This signal is often broad due to quadrupole coupling and proton exchange.
Quantitative Data for ¹H NMR Analysis
| Proton Type | Multiplicity | Chemical Shift (δ, ppm) | Integration |
| β-Pyrrolic | Singlet (s) | ~8.9 | 8H |
| Phenyl (ortho to SO₃⁻) | Doublet (d) | ~8.2 | 8H |
| Phenyl (meta to SO₃⁻) | Doublet (d) | ~8.0 | 8H |
| Inner N-H | Broad Singlet (br s) | ~-2.8 | 2H |
Note: Chemical shifts are solvent-dependent. Data shown is typical for D₂O with a reference standard.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent. Since this compound is highly polar, Deuterium Oxide (D₂O) is the most common choice.
-
Add a small amount of an internal standard, such as DSS or TSP, for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Measurement:
-
Use an NMR spectrometer with a field strength of at least 400 MHz for good signal dispersion.[7][8]
-
Acquire the ¹H NMR spectrum at room temperature.
-
The N-H proton signal may not be observable in D₂O due to rapid deuterium exchange. To observe it, a non-exchangeable solvent like DMSO-d₆ must be used, although solubility may be limited.
-
Process the data (Fourier transform, phase correction, baseline correction, and integration).
-
Visualized Workflows and Relationships
Diagrams created using Graphviz provide a clear visual summary of experimental processes and molecular equilibria.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
References
- 1. www1.lasalle.edu [www1.lasalle.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence Spectroscopy of Porphyrins and Phthalocyanines: Some Insights into Supramolecular Self-Assembly, Microencapsulation, and Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorescence Spectroscopy Shows Porphyrins Produced by Cultured Oral Bacteria Differ Depending on Composition of Growth Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Porphyrin-Based Bio-Sourced Materials for Water Depollution Under Light Exposure [mdpi.com]
Methodological & Application
Application Notes and Protocols for TPPS J-Aggregate Formation in Nanotechnology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formation of meso-tetra(4-sulfonatophenyl)porphyrin (TPPS) J-aggregates and their applications in nanotechnology. Detailed protocols for the synthesis, characterization, and utilization of these nano-assemblies in photodynamic therapy, sensing, and drug delivery are presented.
Introduction to this compound J-Aggregates
Meso-tetra(4-sulfonatophenyl)porphyrin, a water-soluble porphyrin derivative, exhibits a remarkable ability to self-assemble into highly ordered nanostructures known as J-aggregates under specific experimental conditions.[1][2] This process is primarily triggered in acidic aqueous solutions where the porphyrin molecules undergo protonation, leading to electrostatic interactions that drive the formation of extended, "side-by-side" molecular arrangements.[1][3] These J-aggregates possess unique photophysical properties, including a distinct, sharp, and red-shifted absorption band (J-band) compared to the monomeric form, making them highly attractive for various nanotechnology applications.[4][5]
Factors Influencing this compound J-Aggregate Formation
The formation and characteristics of this compound J-aggregates are highly sensitive to several experimental parameters:
-
pH: Acidic conditions (typically pH < 4) are essential to protonate the central nitrogen atoms of the this compound molecule, initiating the aggregation process.[6][7]
-
Concentration: The concentration of this compound influences the kinetics and extent of aggregation.[2]
-
Ionic Strength: The presence of salts can modulate the electrostatic interactions and affect the morphology of the resulting aggregates.
-
Cationic Species: The addition of certain cationic molecules or nanoparticles can catalyze and template the formation of J-aggregates.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound J-aggregates, providing a reference for experimental design and comparison.
Table 1: Photophysical Properties of this compound Monomers and J-Aggregates
| Species | Soret Band (B-band) Absorption Max (nm) | J-band Absorption Max (nm) | Q-band Absorption Maxima (nm) | Fluorescence Emission Max (nm) |
| This compound Monomer (Neutral pH) | ~414 | N/A | ~516, 550, 581, 635 | ~645 and 715 |
| This compound Diprotonated Monomer (Acidic pH) | ~434 | N/A | ~590, 645 | ~665 and 710 |
| This compound J-Aggregates | N/A | ~490 | ~705 | ~670-710 |
Table 2: Size and Morphology of this compound J-Aggregates under Various Conditions
| Condition | Average Size (nm) | Morphology | Reference |
| Acidic aqueous solution (pH 1) | 130-150 | Spherical or Oblate | [1] |
| --- | Varies (can form µm scale assemblies) | Nanotubes, Nanofibers | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound J-Aggregates
This protocol describes a general method for the preparation of this compound J-aggregates in an aqueous solution.
Materials:
-
Meso-tetra(4-sulfonatophenyl)porphyrin (this compound)
-
Hydrochloric acid (HCl), 1 M solution
-
Deionized water
-
Spectrophotometer
-
Fluorometer
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in deionized water.
-
Acidification: In a clean glass vial, add a specific volume of deionized water. To this, add a calculated amount of the this compound stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Initiation of Aggregation: While stirring, add a sufficient volume of 1 M HCl to adjust the pH of the solution to the desired acidic level (e.g., pH 1-3).
-
Incubation: Allow the solution to incubate at room temperature for a specific period (e.g., 24 hours) to ensure the formation of stable J-aggregates. The solution will typically change color from green (monomer) to a reddish-purple hue.
-
Characterization:
-
UV-Vis Spectroscopy: Record the absorption spectrum from 350 nm to 800 nm. The formation of J-aggregates is confirmed by the appearance of a sharp absorption peak at approximately 490 nm (the J-band) and another band around 705 nm.[4]
-
Fluorescence Spectroscopy: Measure the fluorescence emission spectrum. J-aggregates typically exhibit a characteristic emission peak.
-
Dynamic Light Scattering (DLS): Determine the average hydrodynamic diameter and size distribution of the formed J-aggregates.
-
Protocol 2: In Vitro Photodynamic Therapy (PDT) using this compound J-Aggregates
This protocol outlines a general procedure for evaluating the photodynamic efficacy of this compound J-aggregates on cancer cells in vitro.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin)
-
This compound J-aggregate solution (prepared as in Protocol 1 and sterile-filtered)
-
Phosphate-buffered saline (PBS)
-
Light source with appropriate wavelength for excitation (e.g., ~490 nm or a broad-spectrum lamp with appropriate filters)
-
MTT assay kit for cytotoxicity assessment
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Incubation with J-Aggregates: Remove the culture medium and wash the cells with PBS. Add fresh medium containing various concentrations of this compound J-aggregates to the wells. Include control wells with medium only. Incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.
-
Photo-irradiation: After incubation, wash the cells with PBS to remove any non-internalized J-aggregates. Add fresh medium to each well. Expose the cells to the light source for a specific duration to activate the photosensitizer. Keep a set of plates in the dark as a control.
-
Post-irradiation Incubation: Return the plates to the incubator and incubate for another 24-48 hours.
-
Cytotoxicity Assessment (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Protocol 3: Drug Loading and Release with this compound J-Aggregate Nanoparticles
This protocol describes a method for loading a chemotherapeutic drug, such as Doxorubicin (Dox), onto this compound J-aggregates and studying its release profile.
Materials:
-
This compound J-aggregate solution
-
Doxorubicin hydrochloride (Dox-HCl)
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
PBS at different pH values (e.g., 7.4 and 5.5)
-
UV-Vis spectrophotometer or fluorescence spectrophotometer
Procedure:
-
Drug Loading:
-
Add Dox-HCl solution to the pre-formed this compound J-aggregate solution at a specific molar ratio.
-
Stir the mixture at room temperature in the dark for 24 hours to allow for electrostatic and/or π-π stacking interactions, leading to drug loading.
-
-
Quantification of Drug Loading:
-
Centrifuge the solution to separate the Dox-loaded J-aggregates from the unloaded drug in the supernatant.
-
Measure the concentration of free Dox in the supernatant using its characteristic absorbance or fluorescence.
-
Calculate the Drug Loading Content (DLC) and Entrapment Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
-
-
In Vitro Drug Release:
-
Place a known amount of the Dox-loaded J-aggregate solution into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of release buffer (e.g., PBS at pH 7.4 and pH 5.5) to simulate physiological and tumor microenvironment conditions, respectively.
-
Keep the setup under constant gentle stirring at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer.
-
Quantify the amount of released Dox in the collected aliquots using spectrophotometry.
-
Plot the cumulative drug release as a function of time.
-
Visualizations
Caption: Formation mechanism of this compound J-aggregates.
Caption: Experimental workflow for this compound J-aggregates.
Caption: Signaling pathway of PDT using this compound J-aggregates.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. bettersizeinstruments.com [bettersizeinstruments.com]
- 3. TPPS4—Sensitized Photooxidation of Micropollutants—Singlet Molecular Oxygen Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for TPPS-based Detection of Heavy Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heavy metal contamination in environmental and biological systems poses a significant threat to human health and ecosystems. The development of sensitive, selective, and rapid methods for the detection of heavy metal ions is crucial for environmental monitoring, toxicology studies, and drug development processes. Meso-Tetra(4-sulfonatophenyl)porphine (TPPS), a water-soluble porphyrin, has emerged as a versatile chemosensor for the detection of various heavy metal ions. Its utility stems from the distinct changes in its spectral properties upon coordination with metal cations. This document provides detailed application notes and protocols for the use of this compound in the colorimetric and fluorometric detection of heavy metal ions.
Upon interaction with heavy metal ions, this compound can undergo several changes, including metalation of the porphyrin core and aggregation, leading to shifts in its absorption (Soret and Q-bands) and fluorescence spectra. These changes form the basis for quantitative and qualitative analysis. For instance, the interaction of this compound with copper ions (Cu²⁺) has been shown to form a distinct complex, altering its spectral signature.[1][2] Similarly, the fluorescence of this compound is quenched in the presence of ions like manganese (Mn²⁺), zinc (Zn²⁺), and cobalt (Co²⁺), providing a mechanism for their detection.[3]
Principle of Detection
The detection of heavy metal ions using this compound is primarily based on two phenomena:
-
Colorimetric Detection (UV-Vis Spectroscopy): The free-base this compound exhibits a characteristic sharp Soret band at approximately 413 nm and four weaker Q-bands in the visible region. When a heavy metal ion coordinates with the nitrogen atoms in the porphyrin macrocycle, it forms a metalloporphyrin complex. This metalation process alters the electronic structure of the porphyrin, causing a shift in the Soret and Q-bands.[4] The magnitude of this shift and the resulting color change can be correlated with the concentration of the metal ion. Additionally, the presence of certain metal ions can induce the aggregation of this compound molecules (forming J- or H-aggregates), which also leads to significant and distinct changes in the UV-Vis spectrum.
-
Fluorometric Detection (Fluorescence Spectroscopy): this compound is a fluorescent molecule, typically exhibiting emission peaks around 645 nm and 715 nm when excited at the Soret band wavelength. The binding of paramagnetic heavy metal ions, such as Cu²⁺, can lead to fluorescence quenching due to processes like electron or energy transfer. This quenching effect, where the fluorescence intensity decreases in proportion to the concentration of the metal ion, serves as a sensitive detection mechanism.[3]
Quantitative Data Summary
The following table summarizes the performance of this compound-based sensors for the detection of various heavy metal ions based on available literature. It is important to note that the performance characteristics can vary depending on the specific experimental conditions.
| Heavy Metal Ion | Detection Method | Limit of Detection (LOD) | Linear Range | Notes on Selectivity |
| Copper (Cu²⁺) | Nanopore Detection with this compound Probe | Not specified | Not specified | Differentiated from free this compound.[1][2] |
| Colorimetric (UV-Vis) | ~0.03 ppm | 0.03 - 0.5 ppm | Selective against various other metal ions.[5] | |
| Zinc (Zn²⁺) | Fluorescence Quenching | Not specified | Not specified | Potential interference from other divalent cations.[3] |
| Cobalt (Co²⁺) | Fluorescence Quenching | Not specified | Not specified | Potential interference from other divalent cations.[3] |
| Manganese (Mn²⁺) | Fluorescence Quenching | Not specified | Not specified | Potential interference from other divalent cations.[3] |
| Lead (Pb²⁺) | Colorimetric (Porphyrin-based) | - | - | High selectivity reported for some porphyrin derivatives.[4] |
| Nickel (Ni²⁺) | Colorimetric (Nanoparticle-based) | 100 µM | - | Successfully detected.[6] |
| Chromium (Cr³⁺/Cr⁶⁺) | Colorimetric (Nanoparticle-based) | 100 µM | - | Successfully detected.[6] |
| Iron (Fe²⁺/Fe³⁺) | Colorimetric (Nanoparticle-based) | 100 µM | - | Successfully detected.[6] |
Experimental Protocols
Protocol 1: General Colorimetric Detection of Heavy Metal Ions using this compound
1. Materials and Reagents:
-
meso-Tetra(4-sulfonatophenyl)porphine (this compound)
-
Deionized water
-
Buffer solution (e.g., Phosphate, Acetate, or Tris buffer, pH range 6.0-8.0)
-
Stock solutions of heavy metal salts (e.g., CuSO₄, ZnCl₂, Pb(NO₃)₂, etc.) of known concentration (e.g., 1 mM)
-
UV-Vis Spectrophotometer
2. Preparation of Solutions:
-
This compound Stock Solution (1 mM): Dissolve the appropriate amount of this compound in deionized water to obtain a 1 mM stock solution. Store in the dark at 4°C.
-
Working this compound Solution (e.g., 10 µM): Dilute the this compound stock solution with the chosen buffer to the desired working concentration. The optimal concentration may need to be determined empirically but is typically in the low micromolar range.
-
Heavy Metal Ion Standard Solutions: Prepare a series of standard solutions of the target heavy metal ion by serial dilution of the stock solution in the same buffer as the this compound working solution.
3. Experimental Procedure:
-
Pipette a fixed volume of the this compound working solution into a series of cuvettes.
-
Add increasing volumes of the heavy metal ion standard solutions to the respective cuvettes. Bring the final volume in each cuvette to be the same using the buffer. Include a blank sample containing only the this compound solution and buffer.
-
Incubate the solutions for a specific period (e.g., 15-30 minutes) at room temperature to allow for complexation or aggregation to occur. The optimal incubation time may vary depending on the metal ion.
-
Record the UV-Vis absorption spectra of each solution over a wavelength range of 350-700 nm.
-
Monitor the changes in the Soret band (around 413 nm) and any new peaks that may appear (e.g., due to J-aggregate formation around 490 nm or metalloporphyrin formation).
-
Construct a calibration curve by plotting the change in absorbance at a specific wavelength (e.g., the peak of the new band or the decrease at the original Soret band) against the concentration of the heavy metal ion.
-
Determine the concentration of the heavy metal ion in unknown samples by measuring their absorbance under the same conditions and using the calibration curve.
Protocol 2: General Fluorometric Detection of Heavy Metal Ions using this compound
1. Materials and Reagents:
-
meso-Tetra(4-sulfonatophenyl)porphine (this compound)
-
Deionized water
-
Buffer solution (e.g., Phosphate, Acetate, or Tris buffer, pH range 6.0-8.0)
-
Stock solutions of heavy metal salts (e.g., CuSO₄, MnCl₂, CoCl₂) of known concentration (e.g., 1 mM)
-
Fluorescence Spectrophotometer
2. Preparation of Solutions:
-
Prepare this compound stock, working, and heavy metal ion standard solutions as described in Protocol 1. The this compound working concentration for fluorescence studies is often lower than for colorimetric assays (e.g., 1-5 µM) to avoid inner filter effects.
3. Experimental Procedure:
-
Pipette a fixed volume of the this compound working solution into a series of fluorescence cuvettes.
-
Add increasing volumes of the heavy metal ion standard solutions to the respective cuvettes. Ensure the final volume in each cuvette is the same by adding buffer. Include a blank sample with only this compound and buffer.
-
Incubate the solutions for a predetermined time (e.g., 10-20 minutes) at room temperature, protected from light.
-
Set the excitation wavelength of the fluorescence spectrophotometer to the Soret band maximum of free this compound (around 414 nm).[3]
-
Record the fluorescence emission spectra for each solution, typically in the range of 600-750 nm.
-
Monitor the decrease in fluorescence intensity at the main emission peak (around 645 nm or 693 nm[3]) as the concentration of the heavy metal ion increases.
-
Construct a calibration curve by plotting the fluorescence quenching efficiency ((F₀ - F) / F₀, where F₀ is the fluorescence of the blank and F is the fluorescence in the presence of the metal ion) against the concentration of the heavy metal ion.
-
Determine the concentration of the heavy metal ion in unknown samples by measuring their fluorescence under the same conditions and using the calibration curve.
Visualizations
References
- 1. Recent Advances in Nanopore Technology for Copper Detection and Their Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Combined Approach To Remove and Fast Detect Heavy Metals in Water Based on PES–TiO2 Electrospun Mats and Porphyrin Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. UV-vis spectroscopic method for detection and removal of heavy metal ions in water using Ag doped ZnO nanoparticles. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Application Notes and Protocols: TPPS Self-Assembly into Nanofibers and Nanorods
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the self-assembly of meso-tetra(4-sulfonatophenyl)porphyrin (TPPS) into well-defined nanofibers and nanorods. This document outlines the underlying principles of this compound self-assembly, methods for synthesis and characterization, and protocols for its application in drug delivery, photodynamic therapy (PDT), and biosensing.
Introduction to this compound Self-Assembly
Meso-tetra(4-sulfonatophenyl)porphyrin (this compound) is a water-soluble, anionic porphyrin derivative that exhibits a remarkable ability to self-assemble into various supramolecular structures, including nanofibers and nanorods. This process is primarily driven by non-covalent interactions such as π-π stacking, electrostatic interactions, and van der Waals forces. The morphology of the resulting nanostructures is highly dependent on experimental conditions, including pH, ionic strength, this compound concentration, and temperature.
The self-assembly of this compound typically proceeds through the formation of two main types of aggregates: J-aggregates and H-aggregates.
-
J-aggregates: In acidic conditions (typically pH < 4), the protonation of the inner nitrogen atoms of the porphyrin ring leads to a conformational change, promoting a head-to-tail arrangement of the this compound molecules. This results in the formation of extended, one-dimensional structures like nanofibers and nanorods. J-aggregates are characterized by a sharp, red-shifted absorption band (the "J-band") in the UV-Vis spectrum, typically around 490 nm, and a corresponding decrease in the intensity of the Soret band at ~434 nm.
-
H-aggregates: Under neutral to basic conditions or at high concentrations, this compound molecules tend to stack in a face-to-face manner, forming H-aggregates. These aggregates are characterized by a blue-shifted Soret band.
This document will focus on the controlled formation of J-aggregates to produce nanofibers and nanorods for various biomedical applications.
Experimental Protocols
Self-Assembly of this compound Nanofibers and Nanorods
This protocol describes the preparation of this compound nanofibers and nanorods by adjusting the pH and ionic strength of the solution.
Materials:
-
Meso-tetra(4-sulfonatophenyl)porphyrin (this compound)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium chloride (NaCl)
-
Deionized (DI) water
-
pH meter
-
Vortex mixer
-
Magnetic stirrer and stir bar
Protocol for this compound Nanofiber Synthesis (pH-driven assembly):
-
Prepare a 100 µM stock solution of this compound in DI water.
-
In a clean glass vial, take 10 mL of the this compound stock solution.
-
While stirring gently, slowly add 0.1 M HCl dropwise to adjust the pH of the solution to 3.5 ± 0.1. Monitor the pH using a calibrated pH meter.
-
Continue stirring the solution at room temperature for 2 hours to allow for the self-assembly process to complete.
-
The formation of nanofibers can be monitored by observing changes in the UV-Vis spectrum, specifically the appearance of the J-band at ~490 nm.
Protocol for this compound Nanorod Synthesis (Ionic strength and pH co-driven assembly):
-
Prepare a 100 µM stock solution of this compound in DI water.
-
Prepare a 1 M stock solution of NaCl in DI water.
-
In a clean glass vial, take 10 mL of the this compound stock solution.
-
Add the required volume of the NaCl stock solution to achieve the desired final ionic strength (e.g., 100 mM). Mix thoroughly by vortexing.
-
Slowly add 0.1 M HCl dropwise to adjust the pH to 4.0 ± 0.1 while stirring.
-
Allow the solution to stir at room temperature for 4-6 hours. The increased ionic strength helps to screen the electrostatic repulsions between the negatively charged sulfonate groups, promoting the formation of more ordered and rod-like structures.
Workflow for this compound Nanostructure Self-Assembly
Application of Tetraphenylporphyrin Sulfonate (TPPS) in Catalytic Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of meso-tetrakis(4-sulfonatophenyl)porphyrin (TPPS) and its metalloderivatives in various catalytic reactions. This compound is a versatile, water-soluble porphyrin that can act as a photosensitizer or, when complexed with a metal ion, as a catalyst for a range of oxidation and reduction reactions. Its solubility in aqueous media makes it an attractive catalyst for green chemistry applications.
Photocatalytic Degradation of Organic Pollutants
This compound and its metalloderivatives are effective photosensitizers for the degradation of organic pollutants in water. Upon irradiation with visible light, the excited this compound molecule can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), which then oxidizes the pollutant. This process is known as a Type II photosensitized oxidation.
Application Note:
This protocol is suitable for the degradation of a wide range of organic pollutants, including phenols, dyes, and pharmaceuticals. Iron(III) meso-tetrakis(4-sulfonatophenyl)porphyrin (Fe-TPPS) is a particularly effective catalyst for this application due to its stability and high quantum yield of singlet oxygen. The efficiency of the degradation process is dependent on several factors, including pH, catalyst concentration, and the presence of oxidants like hydrogen peroxide. Optimal conditions often involve an acidic pH (around 3) to promote the catalytic cycle.
Quantitative Data: Photocatalytic Degradation of Phenol
| Catalyst | Substrate | Oxidant | pH | Catalyst Conc. | Degradation Efficiency | Reference |
| Fe-TiO₂ | Phenol | H₂O₂ | 3.0 | 26 mg/L | 99% | [1] |
| Fe₃O₄ | Phenol | UV light | 3.0 | 1 g/L | 94.9% | [2] |
| Fe(III)-doped TiO₂ | Phenol | UV/Visible | 3.0 | 0.5 g/L | >90% (qualitative) | [3] |
Note: The data presented is for iron-based catalysts in similar phenol degradation systems, illustrating the general conditions and high efficiencies achievable.
Experimental Protocol: Photocatalytic Degradation of Phenol using Fe-TPPS
1. Materials:
-
Fe(III)-meso-tetrakis(4-sulfonatophenyl)porphyrin (Fe-TPPS)
-
Phenol
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water
-
Photoreactor with a visible light source (e.g., 300W Xe lamp with a >400 nm cut-off filter)
-
Magnetic stirrer
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system for analysis
2. Procedure:
-
Prepare a stock solution of phenol (e.g., 100 mg/L) in deionized water.
-
In a typical experiment, add 100 mL of the phenol stock solution to the photoreactor.
-
Add the Fe-TPPS catalyst to the solution to achieve the desired concentration (e.g., 0.5 g/L).
-
Adjust the pH of the solution to 3.0 using dilute HCl.
-
Add hydrogen peroxide to the solution (e.g., to a final concentration of 600 mg/L).
-
Stir the solution in the dark for 30 minutes to ensure adsorption-desorption equilibrium.
-
Turn on the visible light source to initiate the photocatalytic reaction.
-
Withdraw aliquots of the solution at regular intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Filter the aliquots to remove the catalyst before analysis.
-
Analyze the concentration of phenol in the aliquots using HPLC to determine the degradation rate.
Visualizations:
Diagram of the Photocatalytic Degradation Workflow
Caption: Workflow for the photocatalytic degradation of phenol.
Diagram of the Type II Photosensitization Mechanism
Caption: Generation of singlet oxygen by this compound for pollutant degradation.
Catalytic Oxidation of Alkenes and Alkanes
Metallo-TPPS, particularly manganese (Mn-TPPS) and iron (Fe-TPPS) complexes, are effective catalysts for the oxidation of hydrocarbons, including the epoxidation of alkenes and the hydroxylation of alkanes. These reactions often mimic the activity of cytochrome P450 enzymes and typically involve a high-valent metal-oxo intermediate as the active oxidizing species.
Application Note:
This protocol is applicable to the oxidation of various alkenes (e.g., styrene, cyclohexene) to their corresponding epoxides and the oxidation of alkanes (e.g., cyclohexane) to alcohols and ketones. The choice of oxidant is critical, with common options including hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP), and iodosylbenzene (PhIO). The use of a co-catalyst or an axial ligand can sometimes enhance the catalytic activity and selectivity.
Quantitative Data: Oxidation of Styrene and Other Hydrocarbons
| Catalyst | Substrate | Oxidant | Conversion (%) | Selectivity (%) | Products | Reference |
| Mn(III)TECPCl | Styrene | TBHP | >95 (qualitative) | - | Benzaldehyde, Styrene Oxide | [4] |
| Fe(III) complex | Styrene | - | 56 | 84 | Benzaldehyde | [5] |
| FeTPP-NaY | n-Octane | H₂O₂ | 1.8 | 13 (terminal) | Oxygenates | [6] |
| FeTPP-NaY | Cyclohexane | H₂O₂ | 18 | - | Oxygenates | [6] |
Note: TECP is a derivative of TPP. The data illustrates typical performance for related metalloporphyrin catalysts.
Experimental Protocol: Mn-TPPS Catalyzed Epoxidation of Styrene
1. Materials:
-
Manganese(III)-meso-tetrakis(4-sulfonatophenyl)porphyrin acetate (Mn-TPPS)
-
Styrene
-
Tert-butyl hydroperoxide (TBHP, 70% in water)
-
Acetonitrile (CH₃CN)
-
Two-neck round-bottom flask
-
Magnetic stirrer and oil bath
-
Gas chromatograph (GC) for analysis
2. Procedure:
-
To a 50 mL two-neck round-bottom flask, add the Mn-TPPS catalyst (e.g., 5 µmol).
-
Add 10 mL of acetonitrile as the solvent.
-
Add styrene (e.g., 1 mmol) to the flask.
-
Place the flask in an oil bath preheated to the desired temperature (e.g., 80 °C).
-
Slowly add TBHP (e.g., 1.5 mmol) to the reaction mixture while stirring.
-
Allow the reaction to proceed for a specified time (e.g., 8 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Take an aliquot of the reaction mixture and analyze the products (styrene oxide, benzaldehyde) and the remaining styrene by gas chromatography to determine conversion and selectivity.
Visualizations:
Diagram of the Experimental Setup for Alkene Oxidation
Caption: Setup for the catalytic oxidation of styrene.
Diagram of the Proposed Catalytic Cycle for Oxidation
Caption: Catalytic cycle for Mn-TPPS mediated alkene epoxidation.
Synthesis of Metallo-TPPS Catalysts
The catalytic activity of this compound is realized through its coordination with a metal center. The following is a general protocol for the synthesis of metallo-TPPS complexes.
Application Note:
This protocol can be adapted for the insertion of various metal ions (e.g., Fe³⁺, Mn³⁺, Co²⁺, Zn²⁺) into the this compound macrocycle. The choice of metal salt and solvent may vary depending on the desired metal complex. The reaction is typically monitored by UV-Vis spectroscopy, observing the shift in the Soret band of the porphyrin upon metalation.
Experimental Protocol: Synthesis of Fe(III)-TPPS
1. Materials:
-
meso-tetrakis(4-sulfonatophenyl)porphyrin (H₂this compound)
-
Iron(III) chloride (FeCl₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Dialysis tubing
2. Procedure:
-
Dissolve H₂this compound in DMF in a round-bottom flask.
-
Add an excess of FeCl₃ (e.g., 10-fold molar excess) to the solution.
-
Reflux the mixture with stirring for several hours (e.g., 4-6 hours).
-
Monitor the reaction by taking small aliquots and measuring their UV-Vis spectrum. The reaction is complete when the Soret band of the free-base porphyrin (around 413 nm) is completely replaced by the Soret band of the metalloporphyrin (around 416-420 nm for Fe-TPPS).
-
After the reaction is complete, cool the solution to room temperature.
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in a minimum amount of deionized water.
-
Purify the Fe-TPPS by extensive dialysis against deionized water to remove unreacted metal salts and other impurities.
-
Lyophilize the dialyzed solution to obtain the solid Fe-TPPS product.
Visualizations:
Diagram of the Metallo-TPPS Synthesis Workflow
Caption: Workflow for the synthesis of Fe-TPPS.
References
- 1. Phenol photocatalytic degradation over Fe-TiO2 materials synthesized by different methods [redalyc.org]
- 2. Optimization of the photocatalytic degradation of phenol using superparamagnetic iron oxide (Fe3O4) nanoparticles in aqueous solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
Application Notes: meso-tetra(4-sulfonatophenyl)porphine (TPPS) as a Versatile Fluorescent Probe for Cellular Imaging
Introduction
Meso-tetra(4-sulfonatophenyl)porphine, commonly known as TPPS, is a water-soluble, anionic porphyrin that has garnered significant interest in biomedical research. Its unique photophysical properties, including strong absorption in the visible spectrum and appreciable fluorescence, make it a valuable tool for cellular imaging. Furthermore, its ability to act as a photosensitizer has established its use in photodynamic therapy (PDT). These application notes provide a comprehensive overview of this compound's properties, key applications in cellular imaging, and detailed protocols for its use by researchers, scientists, and drug development professionals.
Photophysical and Chemical Properties of this compound
This compound exhibits characteristic porphyrin absorption spectra, dominated by an intense Soret band in the blue region (~414 nm) and several weaker Q-bands at longer wavelengths.[1] Upon excitation, it emits fluorescence in the red region of the spectrum. The spectral properties of this compound are sensitive to its environment, such as pH and the presence of metal ions, which forms the basis for its application as a sensor.
Table 1: Photophysical Properties of this compound
| Property | Value | Conditions | Reference |
| Absorption Maximum (Soret Band) | ~414 nm | Aqueous Solution | [1] |
| Emission Maximum | ~693 nm | Aqueous Solution, λex=414 nm | [2] |
| Form | Anionic Porphyrin | - | - |
| Solubility | Water Soluble | - | - |
Key Applications in Cellular Imaging
General Cellular Staining and Localization
Due to its anionic nature, this compound uptake and subcellular localization can vary depending on the cell type and its membrane potential. While some studies suggest localization in various cellular compartments, specific targeting often requires conjugation to other molecules. Its intrinsic fluorescence allows for visualization of these compartments once it has been taken up by the cells.
Fluorescent Sensing of Intracellular Analytes
Metal Ion Detection: this compound has been effectively used as a probe for detecting metal ions.[3][4] The coordination of metal ions like Cu²⁺, Zn²⁺, Mn²⁺, and Co²⁺ into the porphyrin core alters its electronic structure, leading to changes in its fluorescence properties, often quenching.[2][3] This change can be measured to quantify the concentration of specific metal ions. For instance, the binding of Cu²⁺ to this compound produces a distinct signature that allows for its quantitative detection.[3][5]
pH Sensing: The protonation state of the pyrrole nitrogens in the this compound core is dependent on the pH of the surrounding environment. This change in protonation affects the molecule's absorption and fluorescence spectra, allowing this compound to be used as a ratiometric pH sensor in the acidic range. This is particularly useful for imaging acidic organelles like lysosomes or monitoring cellular processes involving pH changes.[6][7]
Image-Guided Photodynamic Therapy (PDT)
This compound is an efficient photosensitizer, a key component of photodynamic therapy (PDT).[8] Upon excitation with light of a specific wavelength, the this compound molecule transitions to an excited triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), such as singlet oxygen.[9][10] These ROS can induce cellular damage, leading to apoptosis or necrosis of targeted cancer cells.[9][10] The inherent fluorescence of this compound allows for the visualization of its accumulation in tumor tissue, enabling image-guided light delivery for precise therapeutic intervention.
Experimental Protocols and Methodologies
Protocol 1: General Live-Cell Staining with this compound
This protocol provides a general guideline for staining live cells with this compound for fluorescence microscopy. Optimization may be required for specific cell lines and experimental conditions.
-
Cell Preparation: Seed cells on glass-bottom dishes or coverslips and culture until they reach 50-70% confluency.
-
This compound Stock Solution: Prepare a 1 mM stock solution of this compound in sterile phosphate-buffered saline (PBS) or cell culture medium.
-
Staining: Aspirate the culture medium from the cells and wash once with warm PBS. Add pre-warmed culture medium containing the desired final concentration of this compound (typically 5-25 µM).
-
Incubation: Incubate the cells for 1-4 hours at 37°C in a CO₂ incubator. Incubation time should be optimized to achieve sufficient intracellular signal with minimal cytotoxicity.
-
Washing: After incubation, remove the this compound-containing medium and wash the cells two to three times with warm PBS or fresh culture medium to remove extracellular probe.
-
Imaging: Mount the coverslips or dishes on the microscope stage. Image the cells using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~405-420 nm; Emission: ~650-720 nm).
Caption: General experimental workflow for staining live cells with this compound.
Protocol 2: Fluorescence Imaging of Intracellular Metal Ions
This protocol describes the use of this compound to visualize changes in intracellular metal ion concentrations based on fluorescence quenching.
-
Cell Preparation and Staining: Follow steps 1-5 from Protocol 1 to load cells with this compound.
-
Baseline Imaging: Acquire baseline fluorescence images of the this compound-loaded cells.
-
Induction of Metal Ion Fluctuation: Treat the cells with a stimulus known to alter intracellular metal ion concentrations (e.g., adding a specific metal salt like CuCl₂ or a chelator).
-
Time-Lapse Imaging: Acquire a series of images over time to monitor the change in this compound fluorescence intensity. A decrease in fluorescence intensity may indicate an increase in the concentration of quenching metal ions like Cu²⁺.[2]
-
Data Analysis: Quantify the average fluorescence intensity within regions of interest (ROIs) corresponding to individual cells or subcellular compartments over time. Normalize the fluorescence intensity (F/F₀) to the baseline to visualize the relative change.
Caption: this compound fluorescence is quenched upon binding to certain metal ions.
Protocol 3: Image-Guided Photodynamic Therapy (PDT)
This protocol outlines the dual use of this compound for imaging and subsequent therapeutic action in a PDT context. Note: This protocol requires appropriate safety measures for handling lasers and photosensitizers.
-
Cell Culture and Incubation: Culture cancer cells (e.g., HeLa, A549) and incubate them with this compound (10-50 µM) for 4-24 hours to allow for sufficient accumulation.
-
Localization Imaging: Wash the cells and perform fluorescence microscopy (as in Protocol 1) to confirm the uptake and localization of this compound within the cells. This step is crucial for guiding the therapy.
-
Phototoxicity Induction: Irradiate the cells with a light source (e.g., a laser or a filtered lamp) at a wavelength corresponding to one of this compound's absorption bands (e.g., ~514 nm, ~550 nm, ~580 nm, or ~640 nm). The light dose (Joules/cm²) should be carefully controlled and optimized.
-
Post-Irradiation Incubation: Return the cells to the incubator for a period of 4-24 hours.
-
Viability Assay: Assess cell viability using a standard method such as an MTT assay, Trypan Blue exclusion, or a live/dead staining kit to quantify the efficacy of the PDT treatment.
Caption: The Type II mechanism of Photodynamic Therapy using this compound.
Advantages and Disadvantages of this compound
Table 2: Summary of this compound as a Cellular Imaging Probe
| Advantages | Disadvantages |
| Water Soluble: Easy to handle in biological buffers. | Low Quantum Yield: Fluorescence can be weaker compared to other dyes. |
| Multi-functional: Can be used for imaging, sensing, and PDT.[4][8] | Photobleaching: Can lose fluorescence upon prolonged light exposure. |
| Environmentally Sensitive: Useful for sensing pH and metal ions.[3] | Broad Emission Spectrum: May lead to spectral bleed-through in multi-color imaging. |
| Strong Absorption: High molar extinction coefficient allows for efficient light absorption. | Potential for Aggregation: Can form aggregates at high concentrations or low pH, altering its properties. |
| Well-Characterized: Extensive literature on its chemical and photophysical properties. | Lack of Specific Targeting: May require conjugation for specific organelle localization. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nanopore detection of metal ions: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pure.uva.nl [pure.uva.nl]
- 8. Photodynamic therapy - Wikipedia [en.wikipedia.org]
- 9. dovepress.com [dovepress.com]
- 10. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]
Characterizing TPPS Aggregates: Application Notes and Protocols for Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrakis(4-sulfonatophenyl)porphyrin (TPPS), a water-soluble porphyrin derivative, exhibits a strong tendency to self-assemble into various supramolecular structures, most notably J-aggregates and H-aggregates. The morphology and dimensions of these aggregates are critical determinants of their photophysical and chemical properties, which are of significant interest in applications such as photodynamic therapy, sensing, and materials science. This document provides detailed application notes and experimental protocols for the characterization of this compound aggregates using two powerful nanoscale imaging techniques: Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM).
Application Note 1: Morphological Analysis of this compound Aggregates by Atomic Force Microscopy (AFM)
AFM is a high-resolution surface imaging technique capable of providing three-dimensional topographical information of nanomaterials. For this compound aggregates, AFM is invaluable for determining their size, shape, and surface morphology on a substrate. The technique is particularly useful for visualizing the elongated, rod-like structures of J-aggregates.
Quantitative Data from AFM Analysis
The dimensions of this compound aggregates can vary depending on the preparation conditions such as pH, ionic strength, and concentration.[1] The following table summarizes typical quantitative data obtained from AFM studies.
| Parameter | This compound J-Aggregates | Notes |
| Length | 0.5 - 5 µm | Can form longer bundles.[2] |
| Width | 15 - 20 nm | [2] |
| Height | 8 - 12 nm | Appears flattened on the substrate.[2][3] |
Experimental Protocol: AFM Imaging of this compound Aggregates
This protocol outlines the steps for preparing and imaging this compound J-aggregates on a mica substrate.
Materials:
-
This compound (e.g., from a commercial supplier)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Milli-Q or deionized water
-
Freshly cleaved mica substrates
-
AFM instrument with tapping mode capability
-
Silicon nitride AFM probes
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in Milli-Q water.
-
To induce the formation of J-aggregates, acidify the this compound solution to a pH of approximately 1-2 by adding HCl. The solution should exhibit a characteristic color change.
-
-
Sample Deposition:
-
Cleave a mica substrate using adhesive tape to obtain a fresh, atomically flat surface.
-
Deposit a small droplet (e.g., 10-20 µL) of the acidic this compound solution onto the freshly cleaved mica.
-
Allow the solution to adsorb for a few minutes.
-
Gently rinse the substrate with Milli-Q water to remove unadsorbed aggregates and excess salt.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
AFM Imaging:
-
Mount the prepared sample onto the AFM stage.
-
Engage the AFM probe in tapping mode to minimize sample damage.
-
Optimize the imaging parameters (scan size, scan rate, setpoint, and gains) to obtain high-quality images.
-
Acquire both height and phase images. Phase images can often reveal more detailed structural information.
-
-
Data Analysis:
-
Use the AFM software to perform image processing, such as flattening and plane fitting, to correct for artifacts.
-
Measure the length, width, and height of individual aggregates from the height images.
-
Experimental Workflow for AFM Characterization
Application Note 2: Visualization of this compound Aggregate Ultrastructure by Transmission Electron Microscopy (TEM)
TEM offers higher resolution than AFM and is an excellent technique for visualizing the fine structural details of this compound aggregates. By using negative staining, the morphology of individual aggregates and their assembly into larger bundles can be clearly observed.
Quantitative Data from TEM Analysis
TEM analysis provides complementary data to AFM, often revealing more detail about the width and internal structure of the aggregates.
| Parameter | This compound J-Aggregates | Notes |
| Length | 0.5 - 5 µm | Consistent with AFM data.[2] |
| Width | 15 - 20 nm | [2] |
| Internal Structure | Fibrillar substructures may be visible. | Can appear as bundles of smaller fibers. |
Experimental Protocol: TEM Imaging of this compound Aggregates (Negative Staining)
This protocol describes the preparation of this compound aggregates for TEM imaging using a common negative stain.
Materials:
-
This compound solution containing aggregates (prepared as in the AFM protocol)
-
TEM grids (e.g., carbon-coated copper grids)
-
Negative stain solution (e.g., 2% uranyl acetate in water or 2% phosphotungstic acid, pH adjusted to 7.0)
-
Filter paper
-
Tweezers
Procedure:
-
Grid Preparation:
-
Place a TEM grid on a piece of filter paper, carbon-side up.
-
Optionally, the grid can be glow-discharged to make the surface more hydrophilic, which can improve sample adhesion.
-
-
Sample Application:
-
Using tweezers, hold the TEM grid and apply a small drop (e.g., 5 µL) of the this compound aggregate solution onto the carbon surface.
-
Allow the sample to adsorb for 1-2 minutes.
-
-
Washing and Staining:
-
Blot off the excess solution from the edge of the grid using filter paper.
-
Wash the grid by floating it on a drop of Milli-Q water for a few seconds, then blot again.
-
Apply a drop of the negative stain solution to the grid for 30-60 seconds.
-
Blot off the excess stain.
-
-
Drying and Imaging:
-
Allow the grid to air dry completely.
-
Insert the grid into the TEM for imaging.
-
Acquire images at different magnifications to observe both individual aggregates and larger assemblies.
-
Experimental Workflow for TEM Characterization
References
Application Notes and Protocols: Incorporation of TPPS into Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraphenylporphyrin sulfonate (TPPS) is a potent photosensitizer with significant potential in photodynamic therapy (PDT) for cancer treatment and other biomedical applications. Its efficacy is often enhanced by incorporating it into polymer matrices, which can improve its solubility, stability, and targeted delivery. This document provides detailed application notes and experimental protocols for the incorporation of this compound into two commonly used polymer matrices: chitosan and poly(lactic-co-glycolic acid) (PLGA).
Application Notes
The incorporation of this compound into polymer matrices offers several advantages for drug delivery and photodynamic therapy applications. These systems can protect the photosensitizer from degradation, control its release profile, and facilitate targeted delivery to specific tissues or cells. The choice of polymer matrix depends on the desired application, with chitosan offering mucoadhesive properties and PLGA providing biodegradability and controlled release.
Characterization of this compound-Loaded Polymer Nanoparticles
A thorough characterization of the this compound-loaded nanoparticles is crucial to ensure their quality and performance. Key parameters to evaluate include:
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS), these parameters influence the in vivo distribution and cellular uptake of the nanoparticles.
-
Zeta Potential: Measured by DLS, the surface charge of the nanoparticles affects their stability in suspension and their interaction with biological membranes.
-
Morphology: Visualized by Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM), the shape and surface features of the nanoparticles can be assessed.
-
This compound Loading Content and Encapsulation Efficiency: Quantified using UV-Vis spectroscopy, these parameters determine the amount of this compound successfully incorporated into the nanoparticles.
-
In Vitro Drug Release: The release profile of this compound from the polymer matrix is typically studied over time in a physiologically relevant buffer, with the released amount quantified by UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
The following tables summarize typical quantitative data obtained for photosensitizer-loaded chitosan and PLGA nanoparticles.
Table 1: Characterization of Photosensitizer-Loaded Chitosan Nanoparticles
| Parameter | Typical Value | Method of Analysis |
| Particle Size | 150 - 400 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | +20 to +40 mV | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency | > 80%[1][2] | UV-Vis Spectroscopy |
| Loading Capacity | 5 - 15% | UV-Vis Spectroscopy |
Table 2: In Vitro Release Kinetics of Photosensitizer from PLGA Nanoparticles
| Time (hours) | Cumulative Release (%) | Release Model Fitting |
| 1 | 15 - 25 | Higuchi, Korsmeyer-Peppas |
| 6 | 30 - 50 | Higuchi, Korsmeyer-Peppas |
| 12 | 50 - 70 | Higuchi, Korsmeyer-Peppas |
| 24 | 70 - 90 | Higuchi, Korsmeyer-Peppas |
| 48 | > 90 | Higuchi, Korsmeyer-Peppas |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Chitosan Nanoparticles via Ionic Gelation
This protocol describes the preparation of this compound-loaded chitosan nanoparticles using the ionic gelation method with sodium tripolyphosphate (TPP) as a crosslinker.[3]
Materials:
-
Chitosan (low molecular weight)
-
Acetic acid
-
Tetraphenylporphyrin sulfonate (this compound)
-
Sodium tripolyphosphate (TPP)
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Syringe filter (0.45 µm)
-
Centrifuge
-
Spectrophotometer (UV-Vis)
Procedure:
-
Preparation of Chitosan Solution: Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of 1 mg/mL. Stir until fully dissolved.
-
Preparation of this compound Solution: Dissolve this compound in deionized water to a final concentration of 0.5 mg/mL.
-
This compound Loading: Add the this compound solution to the chitosan solution under constant magnetic stirring. Allow the mixture to stir for 30 minutes to ensure uniform distribution.
-
Nanoparticle Formation: Prepare a TPP solution (1 mg/mL) in deionized water. Add the TPP solution dropwise to the chitosan-TPPS mixture under continuous stirring. The formation of opalescent suspension indicates the formation of nanoparticles.
-
Stirring and Maturation: Continue stirring for an additional 30 minutes to allow for the stabilization of the nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension at 14,000 rpm for 30 minutes. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice to remove any unloaded this compound and excess TPP.
-
Quantification of Loading: The amount of unloaded this compound in the supernatants can be quantified using UV-Vis spectroscopy at the characteristic absorption wavelength of this compound (around 415 nm). The encapsulation efficiency and loading content can then be calculated.
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles via Emulsion-Solvent Evaporation
This protocol details the encapsulation of this compound into PLGA nanoparticles using the oil-in-water (o/w) single emulsion-solvent evaporation method.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Tetraphenylporphyrin sulfonate (this compound)
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Homogenizer or sonicator
-
Rotary evaporator
-
Centrifuge
-
Spectrophotometer (UV-Vis)
Procedure:
-
Preparation of Organic Phase: Dissolve a known amount of PLGA and this compound in dichloromethane.
-
Preparation of Aqueous Phase: Prepare an aqueous solution of PVA (e.g., 2% w/v) in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion. The sonication is typically performed on ice to prevent overheating.
-
Solvent Evaporation: Transfer the emulsion to a larger volume of deionized water and stir for several hours at room temperature to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles. A rotary evaporator can be used to accelerate this step.
-
Purification: Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes. Wash the nanoparticle pellet three times with deionized water to remove residual PVA and unloaded this compound.
-
Quantification of Loading: Determine the amount of this compound in the supernatant using UV-Vis spectroscopy to calculate the encapsulation efficiency and drug loading.
Visualizations
Experimental Workflow for this compound-Polymer Nanoparticle Preparation and Characterization
References
Application Notes & Protocols: A Step-by-Step Guide to Forming TPPS J-Aggregates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meso-tetra(4-sulfonatophenyl)porphyrin (TPPS), a water-soluble anionic porphyrin, has garnered significant attention in various scientific fields, including drug development, due to its ability to self-assemble into well-defined nanostructures known as J-aggregates. These aggregates exhibit unique photophysical properties, such as a sharp, red-shifted absorption band (the J-band) and efficient energy transfer, making them promising candidates for applications in photodynamic therapy, biosensing, and materials science. The formation of this compound J-aggregates is a kinetically controlled process that is highly sensitive to experimental conditions. This guide provides a detailed, step-by-step protocol for the reproducible formation and characterization of this compound J-aggregates.
Principle of this compound J-Aggregate Formation
The self-assembly of this compound into J-aggregates is primarily driven by electrostatic and π-π stacking interactions between porphyrin molecules. In neutral aqueous solutions, this compound exists as a monomeric tetra-anion (H₂this compound⁴⁻), and the electrostatic repulsion between the negatively charged sulfonate groups prevents aggregation.[1][2] Upon acidification of the solution, the central nitrogen atoms of the porphyrin core become protonated, leading to the formation of a diacid species (H₄this compound²⁻) at a pH below approximately 4.8.[2] This protonation reduces the overall negative charge and alters the molecular geometry, facilitating the side-by-side assembly of the porphyrin units into extended, one-dimensional J-aggregates.[1][3] The formation of these aggregates is characterized by the appearance of a distinct, narrow absorption band around 490 nm.[4][5][6]
Quantitative Data Summary
The formation of this compound J-aggregates is highly dependent on several key experimental parameters. The following table summarizes the critical conditions and expected spectroscopic characteristics based on published data.
| Parameter | Recommended Range/Value | Expected Outcome | Spectroscopic Signature |
| This compound Concentration | 1 µM - 100 µM | Higher concentrations favor aggregation.[7][8][9] | Increased intensity of the J-band. |
| pH | 1.0 - 3.5 | Critical for protonation and initiation of aggregation.[1][10][11] | Appearance of the J-band at ~490 nm and decrease of the monomer Soret band at ~434 nm.[3][6] |
| Ionic Strength | 0.05 M - 3.2 M (e.g., using NaCl, ZnSO₄, NiSO₄) | Shields electrostatic repulsion and promotes aggregation.[4][11] | Faster aggregation kinetics and potentially sharper J-bands. |
| Temperature | Room Temperature (~25 °C) | Affects the kinetics and stability of the aggregates.[11] | Higher temperatures can lead to dissociation of J-aggregates. |
| Incubation Time | Minutes to Days | Allows for the completion of the aggregation process.[9] | Stabilization of the J-band absorbance over time. |
Experimental Protocols
This section provides a detailed methodology for the preparation and characterization of this compound J-aggregates.
Materials and Reagents
-
Meso-tetra(4-sulfonatophenyl)porphyrin tetrasodium salt (this compound)
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Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
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Sodium chloride (NaCl) or other salts to adjust ionic strength
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Deionized water (Milli-Q or equivalent)
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Spectrophotometer (UV-Vis)
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Fluorometer (optional)
-
Dynamic Light Scattering (DLS) instrument (optional)
-
Atomic Force Microscope (AFM) (optional)
Stock Solution Preparation
-
This compound Stock Solution (1 mM): Accurately weigh the required amount of this compound powder and dissolve it in deionized water to prepare a 1 mM stock solution. The concentration can be verified spectrophotometrically using the molar extinction coefficient of the monomer at its Soret band in neutral pH (ε ≈ 5.33 × 10⁵ M⁻¹cm⁻¹ at ~412 nm).[12] Store the stock solution in the dark at 4 °C.
-
Acid Stock Solution (e.g., 1 M HCl): Prepare a 1 M stock solution of HCl or H₂SO₄ by diluting the concentrated acid in deionized water.
-
Salt Stock Solution (e.g., 1 M NaCl): Prepare a 1 M stock solution of NaCl by dissolving the salt in deionized water.
Protocol for this compound J-Aggregate Formation
-
Working Solution Preparation: In a clean glass vial or cuvette, add the required volumes of deionized water, salt stock solution, and acid stock solution to achieve the desired final ionic strength and pH.
-
Initiation of Aggregation: Add the this compound stock solution to the acidified salt solution to reach the desired final this compound concentration (e.g., 10 µM). The order of addition can influence the aggregation kinetics.[3] A common method is to add the porphyrin solution last.[4]
-
Incubation: Gently mix the solution and allow it to incubate at room temperature. The aggregation process can be monitored over time.
Characterization Methods
-
UV-Vis Spectroscopy: This is the primary method for confirming the formation of J-aggregates.
-
Record the UV-Vis absorption spectrum of the solution from 350 nm to 800 nm.
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The disappearance of the monomer Soret band (around 434 nm in acidic solution) and the appearance of the sharp, red-shifted J-band (around 490 nm) confirms the formation of J-aggregates.[3][6] A weaker, broader band may also appear around 705 nm.[6]
-
-
Fluorescence Spectroscopy:
-
While this compound monomers are fluorescent, the formation of J-aggregates typically leads to fluorescence quenching or a significant shift in the emission spectrum.
-
-
Resonance Light Scattering (RLS):
-
RLS is a sensitive technique to detect the presence of large aggregated structures. An enhanced scattering signal in the region of the J-band is indicative of J-aggregate formation.[7]
-
-
Dynamic Light Scattering (DLS) and Atomic Force Microscopy (AFM):
Visualizing the Process
Experimental Workflow
The following diagram illustrates the step-by-step experimental workflow for the formation of this compound J-aggregates.
Caption: Experimental workflow for this compound J-aggregate formation.
Self-Assembly Pathway
This diagram illustrates the molecular self-assembly process of this compound from monomers to J-aggregates, driven by protonation.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. rs.kagu.tus.ac.jp [rs.kagu.tus.ac.jp]
- 6. Two-photon Absorption Enhancement of Polymer-templated Porphyrin-based J-Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of J-Aggregates of 2,3,7,8,12,13,17,18-Octabromo-5,10,15,20-tetrakis(4-sulfonatophenyl) Porphyrin in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pjsir.org [pjsir.org]
- 10. pH-Dependent reversible transformation of TPPS4 anchored on mesoporous TiO2 film between monomers and J-aggregates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Controlling J-Aggregates Formation and Chirality Induction through Demetallation of a Zinc(II) Water Soluble Porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for TPPS-Based Optical Sensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of meso-tetrakis(4-sulfonatophenyl)porphyrin (TPPS) in the development of optical sensors for a variety of analytes. The unique photophysical properties of this compound, particularly its propensity to form distinct J- and H-type aggregates under different pH conditions, make it a versatile chromophore for colorimetric and fluorescent sensing applications.
Detection of Heavy Metal Ions
This compound-based sensors have demonstrated significant potential for the sensitive and selective detection of various heavy metal ions, which are major environmental pollutants and health hazards. The sensing mechanism primarily relies on the interaction of the metal ions with the porphyrin core, leading to changes in its absorption or fluorescence spectra.
Application: Colorimetric Detection of Mercury (Hg²⁺)
A solid-state optical sensor for the visual detection of low concentrations of mercury(II) ions in aqueous media can be fabricated by immobilizing this compound on a mesoporous silica substrate. The detection is based on the color change of the this compound-functionalized material from orange to green upon the formation of a charge-transfer complex with Hg²⁺[1].
Quantitative Data:
| Parameter | Value | Reference |
| Analyte | Hg²⁺ | [1] |
| Linear Range | 0 - 2.5 x 10⁻⁷ mol dm⁻³ | [1] |
| Limit of Detection | 1.75 x 10⁻⁸ mol dm⁻³ | [1] |
| Response Time | Not Specified | |
| Selectivity | High against Li⁺, Na⁺, K⁺, Mg²⁺, Cd²⁺, Cu²⁺, Fe³⁺, Ag⁺, and Pb²⁺ | [2] |
Experimental Protocol: Fabrication of this compound-Functionalized Mesoporous Silica Sensor
-
Synthesis of Mesoporous Silica (SBA-15): Synthesize SBA-15 according to established literature procedures.
-
Surface Functionalization: Graft N-trimethoxysilylpropyl-N,N,N-trimethylammonium chloride (TMAC) onto the surface of the calcined SBA-15.
-
This compound Immobilization: Stir the TMAC-functionalized silica in an aqueous solution of this compound to facilitate the anchoring of the porphyrin via electrostatic interactions.
-
Washing and Drying: Thoroughly wash the resulting material with deionized water to remove any unbound this compound and dry under vacuum.
-
Sensor Preparation: The dried this compound-functionalized silica powder can be used directly for batch experiments or coated onto a solid support for flow-through applications.
Signaling Pathway:
References
Troubleshooting & Optimization
Technical Support Center: TPPS in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of meso-tetra(4-sulfonatophenyl)porphine (TPPS) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in aqueous solutions?
A1: this compound, or meso-tetra(4-sulfonatophenyl)porphine, is a water-soluble porphyrin derivative. Its solubility in aqueous media makes it a valuable compound in various biomedical applications, including as a photosensitizer in photodynamic therapy (PDT), as a component in drug delivery systems, and as a sensor.
Q2: What causes this compound to precipitate from an aqueous solution?
A2: this compound precipitation is primarily due to its tendency to self-assemble into aggregates. The main factors influencing this aggregation are the pH of the solution, the concentration of this compound, the ionic strength of the medium, and the temperature. At certain pH values, specific protonated forms of this compound are more prone to forming these less soluble aggregates.
Q3: How does pH affect this compound solubility and precipitation?
A3: The solubility of this compound is highly dependent on pH because the molecule can exist in different protonated states. In neutral to alkaline solutions (pH > 7), this compound is in its fully deprotonated, highly soluble form. In acidic conditions (typically below pH 5), the central nitrogen atoms of the porphyrin core become protonated, leading to the formation of species that are more likely to aggregate and precipitate.
Troubleshooting Guide
Problem: My this compound solution appears cloudy or has visible precipitate immediately after preparation.
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Possible Cause 1: Incorrect pH. The pH of your water or buffer may be too acidic, causing the this compound to protonate and aggregate.
-
Solution: Ensure your solvent is at a neutral or slightly alkaline pH (7.0 - 8.0) before adding the this compound solid. Use a calibrated pH meter to verify. If necessary, adjust the pH of the final solution by adding a small amount of dilute NaOH.
-
-
Possible Cause 2: High Concentration. You might be attempting to prepare a solution that is above the solubility limit of this compound under your experimental conditions.
-
Solution: Try preparing a more dilute solution. It is often better to prepare a stock solution at a moderate concentration and then dilute it for your experiments.
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Problem: My this compound solution was clear initially but precipitated after being stored (e.g., overnight).
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Possible Cause 1: Temperature Fluctuation. A decrease in temperature can reduce the solubility of this compound and promote aggregation, especially for supersaturated solutions.
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Solution: Store your this compound solutions at a constant temperature. If refrigeration is necessary, ensure the solution is allowed to return to room temperature and is checked for any precipitate before use. Gentle warming and sonication may help redissolve small amounts of precipitate.
-
-
Possible Cause 2: Change in pH. Absorption of atmospheric CO2 can slightly lower the pH of unbuffered solutions, which might be enough to induce precipitation over time, especially if the initial pH was close to the aggregation threshold.
-
Solution: Prepare your this compound solutions in a buffered system (e.g., phosphate or Tris buffer) at the desired pH to maintain stability.
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Problem: I observed a color change and a shift in the UV-Vis spectrum of my this compound solution, and now it is precipitating.
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Possible Cause: J- or H-Aggregation. In acidic conditions, this compound monomers can form J-aggregates or H-aggregates, which have distinct spectroscopic signatures (a new, red-shifted band for J-aggregates and a blue-shifted band for H-aggregates) and are less soluble than the monomeric form.
-
Solution: This is a strong indication that the pH of your solution is too low. Immediately check and adjust the pH to the neutral or slightly alkaline range. Using a buffered solution from the start is the best way to prevent this.
-
Data Presentation
Table 1: Illustrative Solubility of this compound as a Function of pH
| pH | Predominant this compound Species | Illustrative Solubility (mg/mL) | Observations |
| 2.0 | H6this compound (neutral) | < 0.1 | Prone to rapid precipitation/aggregation |
| 4.5 | H4this compound²⁻ (dianion) | 0.5 - 1.0 | Risk of J-aggregation and precipitation |
| 7.4 | H2this compound⁴⁻ (tetra-anion) | > 10 | Highly soluble, stable monomeric form |
| 9.0 | H2this compound⁴⁻ (tetra-anion) | > 15 | Very high solubility |
| Disclaimer: The solubility values are illustrative and can be influenced by other factors such as temperature and ionic strength. |
Table 2: Influence of Temperature and Ionic Strength on this compound Precipitation
| Parameter | Condition | General Effect on Solubility | Recommendation |
| Temperature | Increasing Temp. | Generally increases solubility and can help break up aggregates. | If precipitate forms upon cooling, gently warm the solution while stirring to redissolve. |
| Decreasing Temp. | Decreases solubility, promoting aggregation and precipitation. | Avoid storing solutions at low temperatures unless necessary. Allow to equilibrate to RT before use. | |
| Ionic Strength | Increasing (e.g., adding NaCl) | Can decrease solubility due to the "salting out" effect, promoting aggregation. | Start with low ionic strength buffers. If high ionic strength is required, use a lower this compound concentration. |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous this compound Stock Solution (1 mg/mL)
-
Materials:
-
This compound (solid)
-
High-purity water (e.g., Milli-Q)
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Weigh out the desired amount of this compound solid (e.g., 10 mg for a 10 mL stock solution).
-
Add approximately 8 mL of high-purity water to a beaker with a magnetic stir bar.
-
While stirring, slowly add the this compound solid to the water. The solution may initially be acidic and show some insolubility.
-
Place the pH probe in the solution and monitor the pH.
-
Slowly add 0.1 M NaOH dropwise to the solution. As the pH increases towards 7.0, the this compound should fully dissolve, and the solution should become a clear, intense color.
-
Continue
-
Technical Support Center: Optimizing the Stability of TPPS J-Aggregates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and stabilization of meso-tetra(4-sulfonatophenyl)porphyrin (TPPS) J-aggregates.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions.
| Problem | Potential Causes | Recommended Solutions |
| Failure of J-aggregates to form | Incorrect pH.[1][2][3] | Ensure the pH of the solution is sufficiently acidic, typically below 4.0, to promote the formation of the diacid H4TPPS4²⁻ species necessary for aggregation.[1][4] |
| Insufficient ionic strength.[3][4][5] | Increase the ionic strength of the solution by adding a salt, such as NaCl or ZnSO4.[4][5] | |
| Low this compound concentration. | Increase the concentration of the this compound solution. | |
| Inappropriate temperature.[6] | Optimize the temperature. The rate of J-aggregate formation generally increases as the temperature decreases.[6] | |
| Precipitation of aggregates | High ionic strength. | While ionic strength is necessary, excessive amounts can lead to the formation of very large, unstable clusters that precipitate. Optimize the salt concentration.[4] |
| High this compound concentration. | Reduce the initial concentration of the this compound solution to prevent the formation of overly large aggregates. | |
| Inefficient mixing protocol.[4] | The order of reagent addition can significantly impact the final structures. Experiment with different mixing protocols to achieve more stable aggregates.[4] | |
| Rapid dissociation of J-aggregates | pH is too high (close to neutral).[1][7] | J-aggregates are generally stable in acidic conditions. Ensure the pH remains low to prevent dissociation back to the monomeric form.[1][7] |
| Low ionic strength. | Insufficient ionic strength may not provide enough charge screening to stabilize the aggregates. Maintain an optimal salt concentration. | |
| Presence of certain metal ions (e.g., Cu(II)).[8] | The coordination of certain metal ions into the porphyrin core can disrupt the nanoassemblies.[8] Avoid contamination with such ions unless disassembly is the desired outcome. | |
| Temperature fluctuations.[9] | Maintain a stable, and often reduced, temperature to enhance the stability of the J-aggregates.[9] | |
| Inconsistent spectral properties (e.g., absorption maxima) | Variation in aggregate size and morphology.[8] | The size and shape of J-aggregates can be influenced by factors like the mixing protocol, ionic strength, and temperature.[4][8] Standardize these experimental parameters to ensure reproducibility. |
| Presence of H-aggregates or monomeric species.[3] | The absorption spectrum is a composite of all species in solution. Ensure experimental conditions strongly favor J-aggregate formation (acidic pH, appropriate ionic strength). | |
| Low fluorescence quantum yield | Exciton-exciton annihilation at high excitation intensities.[10][11] | Use lower excitation intensities during fluorescence measurements to minimize this effect.[10][11] |
| Presence of quenching impurities. | Use high-purity reagents and solvents to prepare the solutions. |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for the formation and stability of this compound J-aggregates?
This compound J-aggregates are most stable in acidic conditions, typically at a pH below 4.0.[1][2][3] This is because the acidic environment facilitates the protonation of the central nitrogen atoms of the porphyrin ring, leading to the formation of the diacid species (H4TPPS4²⁻), which is the building block of the J-aggregates.[1][4] As the pH approaches neutral, the J-aggregates tend to dissociate back into their monomeric form.[1][7]
2. How does ionic strength influence the stability of this compound J-aggregates?
Ionic strength plays a crucial role in the formation and stabilization of this compound J-aggregates.[3][4][5] The addition of salt helps to screen the electrostatic repulsion between the negatively charged sulfonate groups on the periphery of the porphyrin molecules, thereby facilitating their edge-to-edge assembly into J-aggregates. However, excessively high ionic strength can lead to the formation of large, unstable clusters that may precipitate out of solution.[4]
3. What is the effect of temperature on this compound J-aggregate stability?
Generally, lower temperatures favor the formation and stability of this compound J-aggregates.[6] A decrease in temperature can enhance the stability of the non-covalent interactions holding the aggregate structure together.[9]
4. Can other molecules be used to stabilize this compound J-aggregates?
Yes, various molecules have been shown to stabilize this compound J-aggregates. For instance, proteins like ferric myoglobin can encapsulate and fix the edge-to-edge structure of the J-aggregate, thereby increasing its lifetime.[7] Cationic polyelectrolytes and peptides can also act as scaffolds, facilitating the assembly and enhancing the stability of the J-aggregates.[1]
5. How can the disassembly of this compound J-aggregates be controlled?
The disassembly of this compound J-aggregates can be triggered by several factors. Increasing the pH towards neutral will cause the aggregates to dissociate back to the monomeric form.[1][7] Additionally, the introduction of certain metal ions, such as Cu(II), can lead to the disruption of the J-aggregates through the metalation of the porphyrin core.[8] This process is dependent on both the metal ion concentration and the pH of the solution.[8]
Experimental Protocols
Preparation of this compound J-Aggregates
This protocol describes a general method for the formation of this compound J-aggregates.
Materials:
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5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrin (this compound)
-
Hydrochloric acid (HCl) or other suitable acid
-
Sodium chloride (NaCl) or other suitable salt
-
Deionized water
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in deionized water. The concentration will depend on the specific application, but a typical starting point is in the micromolar range.
-
In a separate container, prepare an acidic salt solution by adding the desired amounts of acid and salt to deionized water.
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The order of mixing the components can influence the final aggregate structure.[4] A common method is to add the this compound stock solution to the acidic salt solution while stirring.
-
Allow the solution to equilibrate. The time required for J-aggregate formation can vary from minutes to hours depending on the specific conditions.[1]
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Monitor the formation of J-aggregates using UV-Vis spectroscopy. The appearance of a characteristic sharp, red-shifted absorption band (the J-band) around 490 nm and a second, weaker band at around 706 nm indicates the formation of J-aggregates.[11] The Soret band of the monomeric diacid form at approximately 434 nm will concurrently decrease in intensity.[1]
Factors Influencing this compound J-Aggregate Stability
Caption: Factors influencing the stability of this compound J-aggregates.
Experimental Workflow for J-Aggregate Formation and Characterization
Caption: Experimental workflow for J-aggregate formation and characterization.
References
- 1. osti.gov [osti.gov]
- 2. pjsir.org [pjsir.org]
- 3. Two-photon Absorption Enhancement of Polymer-templated Porphyrin-based J-Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the Mixing Protocol on the Self-Assembling Process of Water Soluble Porphyrins [mdpi.com]
- 5. Controlling J-Aggregates Formation and Chirality Induction through Demetallation of a Zinc(II) Water Soluble Porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. nathan.instras.com [nathan.instras.com]
Technical Support Center: Troubleshooting Impurities in TPPS Synthesis
Welcome to the technical support center for meso-tetra(4-sulfonatophenyl)porphyrin (TPPS) synthesis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and impurities encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for synthesizing this compound?
A1: this compound is typically synthesized by the sulfonation of meso-tetraphenylporphyrin (TPP). The general procedure involves heating TPP in concentrated sulfuric acid. The reaction is then quenched with water, and the protonated this compound is precipitated. Following this, neutralization and purification steps are carried out to obtain the final product.[1][2][3]
Q2: What are the most common impurities I might encounter in my this compound synthesis?
A2: The most frequently observed impurities include:
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Unreacted Tetraphenylporphyrin (TPP): Incomplete sulfonation can lead to the presence of the starting material in your final product.
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Partially Sulfonated Porphyrins: The sulfonation reaction may not proceed to completion on all four phenyl rings, resulting in a mixture of mono-, di-, and tri-sulfonated porphyrins (TPPS1, TPPS2, TPPS3).
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Chlorin: This is a common byproduct in porphyrin synthesis, where one of the pyrrole double bonds is reduced.[4] Its presence is indicated by a characteristic absorption band around 650 nm in the UV-Vis spectrum.
-
Inorganic Salts: Impurities such as ammonium sulfate or calcium sulfate can be introduced during the work-up and neutralization steps.[1]
Q3: How can I purify my crude this compound product?
A3: Several methods can be employed for the purification of this compound:
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Dialysis: This is an effective method for removing inorganic salts.[1][3]
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Column Chromatography: Silica gel or alumina can be used as the stationary phase to separate this compound from less polar impurities like unreacted TPP and chlorin.[2][5] For water-soluble porphyrins, reversed-phase chromatography may also be an option.
-
Precipitation/Recrystallization: Repeated precipitations from solutions like methanol-acetone can help in purification, though it may lead to lower yields if not optimized.[1]
Troubleshooting Guide
Problem 1: My final product is not fully water-soluble.
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Possible Cause: The presence of unreacted TPP or partially sulfonated, less soluble porphyrin species.
-
Troubleshooting Steps:
-
Confirm the presence of insoluble components: Attempt to dissolve a small sample of your product in water. If a residue remains, it is likely due to insoluble impurities.
-
Analyze the product: Use UV-Vis spectroscopy to check for the characteristic Soret band of unreacted TPP (around 419 nm in non-polar solvents).[6] Thin Layer Chromatography (TLC) can also be used to separate the highly polar this compound from the non-polar TPP.
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Purification: Perform column chromatography to separate the water-soluble this compound from the insoluble TPP. A silica gel column with a polar eluent can be effective.
-
Problem 2: The UV-Vis spectrum of my this compound shows an unexpected peak around 650 nm.
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Possible Cause: Contamination with chlorin, a common porphyrin byproduct.[4]
-
Troubleshooting Steps:
-
Confirm the impurity: The peak around 650 nm is a strong indicator of a chlorin-type impurity.
-
Optimize reaction conditions: Chlorin formation can sometimes be minimized by adjusting reaction times and temperatures during the initial TPP synthesis.
-
Purification: Column chromatography is the most effective way to remove chlorin from your porphyrin product.[5] Due to the slight difference in polarity, careful selection of the mobile phase is crucial for good separation.
-
Problem 3: My yield is very low after purification.
-
Possible Cause:
-
Incomplete sulfonation reaction.
-
Loss of product during multiple purification steps, especially with precipitation methods.[1]
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Adsorption of the product onto the stationary phase during column chromatography.
-
-
Troubleshooting Steps:
-
Optimize reaction time and temperature: Ensure the sulfonation reaction is carried out for a sufficient duration and at the appropriate temperature to maximize the conversion of TPP to this compound.[2]
-
Refine purification strategy: If using precipitation, minimize the number of steps. For column chromatography, ensure the chosen solvent system allows for efficient elution of the product. Consider using dialysis as a gentler method for removing inorganic salts to minimize product loss.[1]
-
Experimental Protocols
Synthesis of meso-tetra(4-sulfonatophenyl)porphyrin (this compound)
This protocol is a modification of a standard reported method.[2]
Materials:
-
meso-tetraphenylporphyrin (TPP)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a drying tube, add 0.4 g of TPP to 10 mL of concentrated sulfuric acid.
-
Heat the mixture at 140-150°C for 6 hours with stirring. The solution will turn from purple to dark green.
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Allow the reaction mixture to cool to room temperature overnight.
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Slowly and carefully add 75 mL of cold distilled water to the flask with stirring. A green precipitate of the protonated this compound will form.
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Collect the precipitate by vacuum filtration and wash it with a small amount of acetone.
-
Allow the green solid to air dry.
Purification of this compound by Dialysis
Materials:
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Crude this compound product
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) or other base for neutralization
Procedure:
-
Dissolve the crude this compound in a minimum amount of deionized water. If the solution is acidic, neutralize it carefully with a dilute solution of sodium bicarbonate until the pH is around 7. The color of the solution should change from green to purple/red.
-
Transfer the this compound solution into a dialysis bag.
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Place the dialysis bag in a large beaker of deionized water and stir the water gently.
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Change the water in the beaker every few hours for 2-3 days to ensure the complete removal of inorganic salts.
-
Recover the purified this compound solution from the dialysis bag. The product can be obtained as a solid by lyophilization or careful evaporation of the water.
Quantitative Data
| Parameter | Condition 1 | Condition 2 | Reference |
| Reaction Time | 3 hours | 6 hours | [2] |
| Yield (Crude) | Lower | Higher | |
| Purity (Crude) | May contain more partially sulfonated species | Higher proportion of this compound₄ | |
| Reaction Temperature | 120°C | 140°C | |
| Yield (Crude) | Lower | Higher | |
| Purity (Crude) | Incomplete sulfonation more likely | Higher conversion to this compound₄ |
Note: The quantitative impact of reaction parameters can vary based on the specific scale and setup of the experiment.
Visualizations
Experimental Workflow
Caption: A general workflow for the synthesis and purification of this compound.
This compound Impurity Formation Pathway
Caption: Formation pathways for this compound and a common chlorin impurity.
Troubleshooting Decision Tree
References
Technical Support Center: Strategies for Controlling TPPS Self-Assembly
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the self-assembly of meso-tetra(4-sulfonatophenyl)porphyrin (TPPS).
Troubleshooting Guide
This guide addresses common issues encountered during this compound self-assembly experiments in a question-and-answer format.
Issue 1: No J-aggregate formation is observed, or the process is extremely slow.
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Question: My UV-vis spectrum does not show the characteristic red-shifted J-band around 490 nm. What could be the reason?
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Answer: The formation of J-aggregates is highly sensitive to several experimental parameters. Here are the most common factors to check:
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Incorrect pH: J-aggregation of this compound typically requires acidic conditions (pH < 4). The protonation of the inner nitrogen atoms of the porphyrin core is essential for the formation of the zwitterionic species that drives self-assembly.[1][2] Ensure your solution is sufficiently acidic.
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Low Ionic Strength: An adequate ionic strength is often necessary to screen the electrostatic repulsion between the negatively charged sulfonate groups, thus promoting aggregation.[1][3] Consider increasing the concentration of an inert salt like NaCl or KCl.
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Inappropriate this compound Concentration: There is a critical concentration for self-assembly. If the this compound concentration is too low, aggregation may not occur.
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Mixing Protocol: The order in which you mix the reagents can significantly impact the kinetics of aggregation. A "porphyrin first" protocol, where acid is added to the porphyrin solution, often results in a sigmoidal growth curve with a lag phase. In contrast, a "porphyrin last" protocol, where porphyrin is added to an acidic solution, can sometimes lead to faster, stretched-exponential growth.[4][5]
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Temperature: While less commonly the primary issue, temperature can influence aggregation kinetics. Ensure your experiments are conducted at a consistent and appropriate temperature.
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Issue 2: Formation of H-aggregates instead of J-aggregates.
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Question: My UV-vis spectrum shows a blue-shifted Soret band, indicating H-aggregation. How can I promote the formation of J-aggregates instead?
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Answer: H-aggregate formation is often favored under conditions different from those that promote J-aggregation. To shift the equilibrium towards J-aggregates, consider the following:
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Adjusting the pH: H-aggregates can form at neutral or near-neutral pH, while J-aggregates are favored in acidic conditions.[6] Lowering the pH of your solution is the most critical step.
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Influence of Additives: Certain additives or templates can direct the self-assembly pathway. For instance, interaction with chitosan at pH 6.8 has been shown to favor H-type aggregation, whereas at pH 2.5, J-type aggregation is observed.[7]
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Solvent Composition: While most studies are in aqueous media, the solvent environment can play a role. The presence of organic co-solvents can alter the aggregation pathway.
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Issue 3: Poor reproducibility of aggregate morphology and size.
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Question: I am observing significant batch-to-batch variation in the size and shape of my this compound nanostructures as seen by AFM or TEM. How can I improve reproducibility?
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Answer: Reproducibility issues in this compound self-assembly are common and usually stem from subtle variations in experimental conditions. To improve consistency:
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Strict Control over pH and Ionic Strength: Small fluctuations in pH or ionic strength can lead to different aggregation kinetics and final morphologies.[1][8] Use calibrated pH meters and prepare solutions with consistent ionic strength.
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Standardize the Mixing Protocol: As mentioned, the mixing order and rate of addition of reagents can drastically affect the nucleation and growth of aggregates.[4][5][9] Adopt a standardized and consistent mixing procedure for all your experiments.
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Aging Time: The self-assembly process can be slow, sometimes taking hours or even days to reach equilibrium.[10][11] Ensure you are comparing samples that have been aged for the same amount of time.
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Purity of this compound: Impurities in the this compound starting material can act as nucleation sites or inhibitors, affecting the self-assembly process. Use highly purified this compound for your experiments.
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Substrate Effects for Imaging: When preparing samples for AFM or TEM, the nature of the substrate can influence the observed morphology of the deposited aggregates.[7] Use consistent substrates and deposition methods.
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Frequently Asked Questions (FAQs)
1. What are the key spectral signatures of this compound monomers, J-aggregates, and H-aggregates?
The different forms of this compound can be readily distinguished using UV-visible absorption spectroscopy:
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Monomers (at neutral pH): Exhibit a strong Soret band (also known as the B-band) around 413 nm.
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Di-acid Monomers (at acidic pH): The Soret band shifts to around 434 nm.[2]
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J-aggregates: Characterized by a sharp, red-shifted band (the J-band) appearing at approximately 490 nm, and another band around 707 nm.[2]
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H-aggregates: Show a blue-shifted Soret band, typically below 400 nm.[6]
2. How can I control the chirality of this compound aggregates?
Chirality in this compound J-aggregates can be induced by several methods:
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Chiral Templates: The addition of chiral molecules, such as amino acids, peptides, or tartrates, can template the formation of chiral aggregates.[8][12][13]
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Mechanical Forces: Physical forces like vortexing can induce chirality in the aggregate structure.[8]
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Spontaneous Symmetry Breaking: Under certain conditions, J-aggregates of this compound can exhibit spontaneous symmetry breaking, leading to chiral structures without the need for a chiral additive.[8] The mixing protocol can play a significant role in this process.[4]
3. What are the typical morphologies and sizes of this compound J-aggregates?
AFM and TEM studies have revealed a variety of morphologies for this compound J-aggregates, including:
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Nanorods and Nanofibers: These are commonly observed structures.[14][15]
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Stripelike Structures: These have been observed with dimensions in the range of 4.5 nm in height, 40 nm in width, and lengths from 200 to 1000 nm.[10][11]
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Hierarchical Structures: Individual nanostructures can further assemble into larger, more complex architectures like fibers and network-like structures.[10] The size can range from the nanometer to the micrometer scale.[16]
Quantitative Data Summary
The following tables summarize the key quantitative parameters influencing this compound self-assembly as reported in the literature.
Table 1: Influence of pH on this compound Aggregation State
| pH Range | Predominant Species | Key Spectral Features (Soret Band) | Reference |
| > 7 | Monomeric this compound⁴⁻ | ~413 nm | [2] |
| 4-5 | Di-acid this compound²⁻ | ~434 nm | [2] |
| < 4 | J-aggregates | ~490 nm (J-band) | [1][2][14] |
| Neutral (with specific templates) | H-aggregates | < 400 nm | [6][7] |
Table 2: Kinetic Parameters for J-aggregation under Different Conditions
| [this compound₄] (µM) | [HCl] (M) | [NaCl] (M) | Mixing Protocol | Rate Constant (k_c) | Reference |
| 3 | 0.3 | 0.2 | Porphyrin First (Mix 1) | Higher value | [5] |
| 3 | 0.3 | 0.2 | Acid/Salt First (Mix 2/3) | Lower value | [5] |
| 10 | 1.0 | - | Porphyrin First | (1.50 ± 0.01) × 10⁻³ s⁻¹ | [17] |
Note: k_c is the rate constant for the autocatalytic growth of the aggregates. Direct comparison of values across different studies should be done with caution due to variations in detailed experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound J-Aggregates
This protocol describes a general method for forming this compound J-aggregates, which can be monitored by UV-vis spectroscopy.
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Stock Solution Preparation: Prepare a stock solution of this compound in deionized water (e.g., 1 mM).
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Reaction Mixture: In a cuvette, add the required amount of deionized water and a salt solution (e.g., NaCl to a final concentration of 0.1 M).
-
Porphyrin Addition ("Porphyrin First"): Add the this compound stock solution to the cuvette to achieve the desired final concentration (e.g., 5 µM).
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Initiation of Aggregation: Start the aggregation by adding a specific volume of an acid solution (e.g., HCl) to reach the target pH (e.g., pH 1-2). Mix the solution quickly.
-
Monitoring: Immediately start recording the UV-vis spectra at regular time intervals to observe the decrease of the monomer band at ~434 nm and the growth of the J-aggregate band at ~490 nm.
Protocol 2: Characterization of this compound Aggregates by Atomic Force Microscopy (AFM)
This protocol outlines the steps for imaging this compound aggregates on a substrate.
-
Aggregate Formation: Prepare the this compound aggregate solution as described in Protocol 1 and allow it to age for a sufficient time for the aggregates to form.
-
Substrate Preparation: Use a freshly cleaved hydrophilic substrate like mica.[14]
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Deposition: Deposit a small volume (e.g., 10-20 µL) of the aggregate solution onto the mica substrate.
-
Incubation and Rinsing: Allow the solution to sit on the substrate for a few minutes to allow the aggregates to adsorb. Gently rinse the substrate with deionized water to remove unadsorbed material and salts.
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Drying: Dry the substrate under a gentle stream of nitrogen gas or by air-drying.[14]
-
Imaging: Image the substrate using an AFM in tapping mode.[14]
Protocol 3: Characterization of this compound Aggregates by Transmission Electron Microscopy (TEM)
This protocol provides a general procedure for preparing TEM samples of this compound aggregates.
-
Aggregate Formation: Prepare the this compound aggregate solution as described in Protocol 1.
-
Grid Preparation: Place a drop of the aggregate solution onto a carbon-coated TEM grid.
-
Staining (Optional): For enhanced contrast, negative staining with a solution of a heavy metal salt (e.g., uranyl acetate) can be performed, although it may affect the aggregate structure.
-
Blotting and Drying: After a short incubation time, blot away the excess liquid with filter paper and allow the grid to air-dry completely.
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Imaging: Observe the sample in a TEM at an appropriate accelerating voltage.[18][19][20]
Visualizations
Caption: Factors controlling this compound self-assembly into J- and H-aggregates.
Caption: Troubleshooting workflow for absent J-aggregate formation.
References
- 1. researchgate.net [researchgate.net]
- 2. pjsir.org [pjsir.org]
- 3. Effect of Ionic Strength on Thioflavin-T Affinity to Amyloid Fibrils and Its Fluorescence Intensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Controlling J-Aggregates Formation and Chirality Induction through Demetallation of a Zinc(II) Water Soluble Porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the Mixing Protocol on the Self-Assembling Process of Water Soluble Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Self-assembly of peptide-porphyrin complexes leads to pH-dependent excitonic coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic Investigations on the Chiral Induction by Amino Acids in Porphyrin J-Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. openreadings.eu [openreadings.eu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. azonano.com [azonano.com]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
Avoiding photobleaching of TPPS in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize and manage the photobleaching of meso-Tetra(4-sulfonatophenyl)porphine (TPPS) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound photobleaching and why is it a concern?
A1: this compound photobleaching is the irreversible photochemical degradation of the this compound molecule upon exposure to light. This process leads to a loss of its photosensitizing properties, which is a significant concern in applications like photodynamic therapy (PDT), where its ability to generate reactive oxygen species (ROS) is crucial. Photobleaching can lead to reduced experimental efficacy and inaccurate quantification of photodynamic effects.
Q2: What is the primary mechanism behind this compound photobleaching?
A2: The primary mechanism of this compound photobleaching is photooxidation, predominantly mediated by singlet oxygen (¹O₂). Upon light excitation, the this compound molecule transitions to an excited triplet state. This excited state can then transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen. This singlet oxygen can then react with and degrade the ground-state this compound molecule, leading to photobleaching. To a lesser extent, other reactive oxygen species (ROS) like hydroxyl radicals can also contribute to this degradation.
Q3: How can I prevent or reduce this compound photobleaching in my experiments?
A3: Several strategies can be employed to minimize this compound photobleaching:
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Use of Singlet Oxygen Quenchers: Introducing agents that deactivate singlet oxygen can significantly protect this compound from degradation.
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Addition of Antioxidants: Antioxidants can scavenge various reactive oxygen species, offering another layer of protection.
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Control of Experimental Conditions: Modifying the experimental setup to reduce factors that promote photobleaching is a crucial and straightforward approach. This includes minimizing the concentration of molecular oxygen, reducing the intensity and duration of light exposure, and choosing an appropriate solvent.
Q4: What are some common singlet oxygen quenchers I can use?
A4: Commonly used and effective singlet oxygen quenchers include sodium azide (NaN₃), 1,4-diazabicyclo[2.2.2]octane (DABCO), β-carotene, and L-histidine. The choice of quencher may depend on the specific experimental system and potential interactions with other components.
Q5: Will using a quencher affect my experimental results?
A5: While quenchers protect this compound, they will also reduce the concentration of singlet oxygen available to interact with your target (e.g., cancer cells in PDT). It is essential to consider this trade-off and optimize the quencher concentration to preserve this compound stability without completely inhibiting the desired photodynamic effect. Control experiments are crucial to understand the impact of the quencher on your specific assay.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound absorbance/fluorescence during illumination. | High light intensity or prolonged exposure. | Reduce the light intensity using neutral density filters. Minimize the duration of light exposure to only what is necessary for the measurement. |
| High oxygen concentration in the solvent. | Deoxygenate the solvent by bubbling with an inert gas (e.g., argon or nitrogen) before and during the experiment. | |
| Inherent photosensitivity of this compound. | Add a singlet oxygen quencher (e.g., sodium azide, DABCO) or an antioxidant (e.g., ascorbic acid) to the experimental medium. | |
| Inconsistent photobleaching rates between experiments. | Variations in light source intensity. | Ensure the light source output is stable and calibrated before each experiment. |
| Inconsistent oxygen levels. | Standardize the deoxygenation protocol for all experiments. | |
| Differences in sample preparation. | Maintain consistent concentrations of this compound and other components, as well as the same solvent and pH. | |
| Quencher/antioxidant appears ineffective. | Incorrect concentration. | Optimize the concentration of the quencher or antioxidant. Too low a concentration will be ineffective, while too high may interfere with the experiment. |
| Incompatibility with the experimental system. | Ensure the chosen quencher or antioxidant is soluble and stable in your experimental medium and does not interact with other components. |
Quantitative Data on this compound Photostability
The following tables summarize key quantitative data related to this compound photobleaching and its prevention.
Table 1: Photobleaching and Singlet Oxygen Quantum Yields of this compound
| Parameter | Value | Conditions | Reference |
| Photobleaching Quantum Yield (Φpb) | 9.8 x 10⁻⁶ | pH 7.4 phosphate buffer, in air | [1][2] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.19 | Aqueous solution | [3] |
| Singlet Oxygen Quantum Yield (ΦΔ) of this compound conjugate | 0.69 | Conjugated with CuInS/ZnS QDs in aqueous solution | [3] |
| Singlet Oxygen Quantum Yield (ΦΔ) of a similar porphyrin | 0.73 | Toluene | [4] |
Table 2: Quenching Rate Constants of Selected Singlet Oxygen Quenchers
| Quencher | Quenching Rate Constant (M⁻¹s⁻¹) | Solvent |
| Sodium Azide (NaN₃) | ~2 x 10⁸ | Methanol |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | ~3 x 10⁸ | Methanol |
| β-Carotene | ~1.4 x 10¹⁰ | Benzene |
| L-Histidine | ~3.2 x 10⁷ | Water |
Note: These are general literature values for singlet oxygen quenching and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Quantification of this compound Photobleaching using UV-Vis Spectroscopy
This protocol outlines a method to measure the rate of this compound photobleaching by monitoring the change in its characteristic Soret band absorbance upon illumination.
Materials:
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This compound solution of known concentration (e.g., 10 µM in phosphate-buffered saline, pH 7.4)
-
UV-Vis spectrophotometer
-
Light source with a specific wavelength for excitation (e.g., a filtered lamp or LED corresponding to a this compound Q-band, ~515 nm)
-
Cuvette
-
Stirrer (optional, for homogenous illumination)
Procedure:
-
Baseline Measurement: Record the initial UV-Vis absorption spectrum of the this compound solution (e.g., from 350 nm to 700 nm) to determine the initial absorbance of the Soret band (around 413 nm).
-
Illumination: Expose the this compound solution in the cuvette to the light source. If using an external light source, ensure the setup is consistent for all experiments.
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Time-course Measurements: At regular time intervals (e.g., every 1, 2, 5, or 10 minutes), briefly interrupt the illumination and record the UV-Vis spectrum.
-
Data Analysis:
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Plot the absorbance at the Soret band maximum as a function of illumination time.
-
The rate of photobleaching can be determined from the slope of this plot.
-
The photobleaching quantum yield (Φpb) can be calculated if the photon flux of the light source is known.
-
Protocol 2: Evaluating the Efficacy of a Singlet Oxygen Quencher (e.g., Sodium Azide)
This protocol describes how to assess the ability of a quencher to reduce this compound photobleaching.
Materials:
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This compound solution (e.g., 10 µM in PBS, pH 7.4)
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Sodium Azide (NaN₃) stock solution (e.g., 1 M in water)
-
UV-Vis spectrophotometer
-
Light source
-
Cuvettes
Procedure:
-
Prepare Samples:
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Control: this compound solution without any quencher.
-
Test: this compound solution containing the desired final concentration of sodium azide (e.g., 10 mM). Prepare this by adding a small volume of the stock solution to the this compound solution.
-
-
Follow Protocol 1: Perform the photobleaching experiment as described in Protocol 1 for both the control and the test samples, ensuring identical illumination conditions.
-
Data Analysis:
-
Plot the Soret band absorbance versus illumination time for both the control and the test samples on the same graph.
-
Compare the rates of photobleaching. A significantly slower decrease in absorbance for the test sample indicates effective quenching by sodium azide.
-
Visualizations
References
- 1. quantum-yields-and-kinetics-of-the-photobleaching-of-hematoporphyrin-photofrin-ii-tetra-4-sulfonatophenyl-porphine-and-uroporphyrin - Ask this paper | Bohrium [bohrium.com]
- 2. Quantum yields and kinetics of the photobleaching of hematoporphyrin, Photofrin II, tetra(4-sulfonatophenyl)-porphine and uroporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude TPPS
Welcome to the Technical Support Center for the purification of crude meso-tetra(4-sulfonatophenyl)porphine (TPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Diagram: General Workflow for Crude this compound Purification
Caption: A general overview of the purification workflow for crude this compound.
Frequently Asked Questions (FAQs)
What are the common impurities in crude this compound?
Crude this compound, synthesized by the sulfonation of meso-tetraphenylporphine (TPP), typically contains a mixture of impurities, including:
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Unreacted Starting Material: Unsulfonated meso-tetraphenylporphine (TPP).
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Incompletely Sulfonated Porphyrins: Mono-, di-, and tri-sulfonated porphyrin isomers.
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Inorganic Salts: Primarily sodium sulfate (Na₂SO₄) or other salts resulting from the neutralization of the acidic reaction mixture.
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Side-Products: Chlorins, which are partially reduced porphyrins, can form as byproducts during the synthesis of the TPP precursor.
Which purification technique is best for my crude this compound?
The choice of purification technique depends on the primary impurities you need to remove:
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Dialysis: This is the most effective method for removing inorganic salts, which are a major component of the crude product after neutralization.
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Column Chromatography: This technique is essential for separating the desired tetra-sulfonated porphyrin from unreacted TPP and other partially sulfonated isomers. Reverse-phase chromatography is often employed for this purpose.
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Recrystallization: While less common as a primary method for crude this compound, it can be used to remove certain organic impurities. Finding a suitable solvent system can be challenging due to the high polarity of this compound.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Troubleshooting Solution |
| This compound does not dissolve in the hot solvent. | The solvent is not polar enough. | Try a more polar solvent or a mixture of solvents. For sulfonated porphyrins, highly polar solvents like water, methanol, or DMF are often required. |
| This compound oils out instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. | Add a small amount of additional hot solvent to ensure complete dissolution. Allow the solution to cool slowly and undisturbed. Seeding with a small crystal of pure this compound can also induce proper crystallization. |
| Low or no crystal formation upon cooling. | Too much solvent was used, resulting in a solution that is not saturated. | Evaporate some of the solvent to increase the concentration of this compound and then allow it to cool again. |
| Crystals are colored, indicating impurities. | Co-crystallization of colored impurities. | Consider a pre-purification step like a quick filtration through a small plug of silica or alumina to remove highly colored, less polar impurities before recrystallization. |
Column Chromatography
| Problem | Possible Cause | Troubleshooting Solution |
| This compound does not move from the origin of the column. | The eluent is not polar enough. | Increase the polarity of the mobile phase. For reverse-phase chromatography (e.g., C18), this means decreasing the polarity of the eluent (e.g., increasing the proportion of the organic solvent like methanol in a water/methanol mixture). |
| Poor separation of this compound from other sulfonated isomers. | The eluent gradient is too steep or the stationary phase is not appropriate. | Use a shallower gradient to improve resolution. Ensure the correct stationary phase is being used; reverse-phase C18 is commonly recommended for separating sulfonated porphyrins.[1] |
| Streaking or tailing of the this compound band. | The sample is overloaded on the column, or there are interactions with the stationary phase. | Reduce the amount of crude this compound loaded onto the column. The addition of a small amount of acid or base to the mobile phase can sometimes improve peak shape by preventing ionization interactions with the stationary phase. |
| Presence of inorganic salts interfering with the separation. | Crude sample was not desalted prior to chromatography. | It is highly recommended to perform dialysis to remove the bulk of inorganic salts before attempting column chromatography.[2] |
Dialysis
| Problem | Possible Cause | Troubleshooting Solution |
| Slow removal of salts. | Insufficient buffer volume or infrequent buffer changes. The dialysis membrane has a low surface area to volume ratio. | Use a much larger volume of dialysis buffer (at least 100 times the sample volume) and change it frequently (e.g., every 4-6 hours for the first day). Ensure the dialysis setup allows for efficient mixing of the external buffer. |
| Precipitation of this compound inside the dialysis tubing. | The pH of the dialysis buffer is at or near the isoelectric point of this compound, causing aggregation. | Adjust the pH of the dialysis buffer to ensure the this compound remains fully dissolved. This compound is generally more soluble at neutral to slightly basic pH. |
| Loss of this compound from the dialysis bag. | The molecular weight cut-off (MWCO) of the dialysis membrane is too large, or the membrane is damaged. | Use a dialysis membrane with an appropriate MWCO (e.g., 1-3 kDa) to retain the this compound molecules while allowing small salt ions to pass through. Inspect the membrane for any leaks or tears before use. |
Experimental Protocols
Dialysis for Removal of Inorganic Salts
This protocol is designed for the initial purification of crude this compound to remove inorganic salts.
Materials:
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Crude this compound solution
-
Dialysis tubing (e.g., 1-3 kDa MWCO)
-
Large beaker or container
-
Stir plate and stir bar
-
Deionized water
Procedure:
-
Prepare the dialysis tubing according to the manufacturer's instructions. This usually involves boiling in a sodium bicarbonate solution followed by extensive rinsing with deionized water.
-
Dissolve the crude this compound in a minimal amount of deionized water.
-
Load the this compound solution into the prepared dialysis tubing and securely clip both ends, leaving some headspace to allow for potential volume changes.
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Place the sealed dialysis bag into a large beaker containing a large volume of deionized water (at least 100 times the sample volume).
-
Place the beaker on a stir plate and stir the water gently to facilitate efficient dialysis.
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Change the deionized water every 4-6 hours for the first 24 hours, and then every 8-12 hours for another 24-48 hours.
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Monitor the conductivity of the external water to determine when the salt concentration has reached a low and stable level.
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Once dialysis is complete, carefully remove the dialysis bag, and collect the purified this compound solution. The solution can then be lyophilized to obtain the solid product.
Reverse-Phase Column Chromatography
This protocol is for the separation of this compound from less sulfonated porphyrins and other organic impurities after the removal of inorganic salts.
Materials:
-
Desalted crude this compound
-
Reverse-phase silica gel (C18)
-
Chromatography column
-
Methanol
-
Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7)
-
Fraction collector
Procedure:
-
Pack a chromatography column with C18 reverse-phase silica gel as a slurry in the initial mobile phase.
-
Equilibrate the column with the starting mobile phase, which should be a low percentage of methanol in the phosphate buffer (e.g., 10% methanol).
-
Dissolve the desalted this compound in a small amount of the initial mobile phase.
-
Carefully load the sample onto the top of the column.
-
Begin eluting the column with the initial mobile phase, collecting fractions.
-
Gradually increase the percentage of methanol in the mobile phase to create a polarity gradient. A suggested gradient could be from 10% to 50% methanol over several column volumes.
-
Monitor the fractions using a UV-Vis spectrophotometer. This compound has a characteristic Soret band around 413 nm in neutral aqueous solution.
-
Collect the fractions containing the pure this compound. The tetra-sulfonated product will elute at a specific methanol concentration, typically after the less sulfonated and more non-polar impurities.
-
Combine the pure fractions and remove the solvent (e.g., by rotary evaporation followed by lyophilization) to obtain the purified this compound.
Purity Assessment
UV-Vis Spectroscopy
UV-Vis spectroscopy is a quick and effective method to assess the purity of this compound.
-
Soret Band: Pure this compound in a neutral aqueous solution exhibits a sharp and intense Soret band at approximately 413 nm. The presence of other sulfonated isomers or aggregates can lead to broadening or the appearance of shoulder peaks.
-
Q-Bands: Four weaker Q-bands are observed in the 500-700 nm region. The number and position of these bands can also be indicative of purity and the aggregation state of the porphyrin.
Quantitative Data from UV-Vis Spectroscopy
| Parameter | Typical Value for Pure this compound | Indication of Impurity |
| Soret Peak (λmax) | ~413 nm (in neutral water) | A shift in the peak or the presence of shoulder peaks can indicate the presence of other sulfonated isomers or aggregates. |
| Molar Extinction Coefficient (ε) at Soret Peak | ~ 4.8 x 10⁵ M⁻¹cm⁻¹ | A lower value may suggest the presence of non-porphyrin impurities. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure and assessing the purity of this compound.
-
Aromatic Protons: The spectrum of pure this compound will show distinct signals for the β-pyrrolic protons and the protons on the sulfonated phenyl rings.
-
Impurity Signals: The presence of unreacted TPP or other isomers will result in additional, often overlapping, signals in the aromatic region of the spectrum.
Expected ¹H NMR Signals for Pure this compound (in D₂O)
| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| β-pyrrolic protons | ~8.8-9.0 | Singlet |
| Phenyl protons (ortho to sulfonate) | ~8.2-8.4 | Doublet |
| Phenyl protons (meta to sulfonate) | ~8.0-8.2 | Doublet |
Diagram: Logic for Troubleshooting this compound Purification
Caption: A decision tree for troubleshooting common issues in this compound purification.
References
Technical Support Center: Enhancing Singlet Oxygen Generation of TPPS
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working to enhance the singlet oxygen generation of meso-tetra(4-sulfonatophenyl)porphyrin (TPPS).
Frequently Asked Questions (FAQs) - General Concepts
Q1: What is this compound and why is it used as a photosensitizer?
A1: Meso-tetra(4-sulfonatophenyl)porphyrin (this compound) is a water-soluble, synthetic porphyrin. It is widely used as a photosensitizer (PS) because it can absorb light, typically in the visible spectrum, and transfer that energy to molecular oxygen to produce highly reactive singlet oxygen.[1] Its water solubility makes it suitable for biological applications, including photodynamic therapy (PDT).[2]
Q2: What is the mechanism of singlet oxygen generation by this compound?
A2: this compound generates singlet oxygen primarily through a Type II photosensitization process. Upon light absorption, the this compound molecule moves from its ground state (S₀) to an excited singlet state (S₁). It then undergoes a process called intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). This triplet state this compound can then transfer its energy to ground-state triplet oxygen (³O₂), converting it into cytotoxic singlet oxygen (¹O₂).[3][4]
Q3: What is singlet oxygen quantum yield (ΦΔ) and why is it a critical parameter?
A3: The singlet oxygen quantum yield (ΦΔ) is a measure of the efficiency of a photosensitizer in generating singlet oxygen. It is defined as the number of singlet oxygen molecules generated per photon absorbed by the photosensitizer. A high ΦΔ is crucial for effective photodynamic therapy, as it indicates that the photosensitizer can produce a large amount of the cytotoxic agent (¹O₂) upon light irradiation.[5][6]
Troubleshooting Guide
Q4: I am observing very low singlet oxygen generation from my this compound solution. What are the common causes?
A4: Low singlet oxygen generation from this compound in aqueous solutions is most commonly due to aggregation. Porphyrins like this compound tend to form non-covalent dimers or larger aggregates, which provides a pathway for the excited state to deactivate without transferring energy to oxygen, thus quenching singlet oxygen production.[4][7] Other potential causes include incorrect pH, presence of quenchers in the solvent, or issues with the experimental setup (e.g., insufficient oxygen, incorrect light wavelength).
References
- 1. mdpi.com [mdpi.com]
- 2. Design of Photosensitizing Agents for Targeted Antimicrobial Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Strategies in Enhancing Singlet Oxygen Generation of Nano-Photosensitizers Toward Advanced Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Supramolecular Control of Singlet Oxygen Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "DFT Based Modeling of the Heavy Atom Effect in Triplet Photosensitizer" by Bret Andrew Steinkamp [pdxscholar.library.pdx.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in TPPS Conjugation to Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the conjugation of Tetraphenylporphyrin sulfonate (TPPS) to nanoparticles.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Problem 1: Immediate Aggregation Upon Adding this compound to Nanoparticle Suspension
Question: Why is my nanoparticle solution aggregating immediately after I add the this compound solution?
Possible Causes and Solutions:
-
Electrostatic Interactions: this compound is an anionic molecule due to its sulfonate groups, while many nanoparticles (especially those with amine functional groups) are cationic. The rapid, uncontrolled electrostatic interaction can neutralize the surface charge that keeps the nanoparticles dispersed, leading to aggregation.
-
Inappropriate pH: The pH of the solution dictates the surface charge of both the nanoparticles and this compound. If the pH is near the isoelectric point of the nanoparticles, their colloidal stability will be low, making them prone to aggregation.
Recommended Actions:
-
pH Adjustment: Modify the pH of the nanoparticle suspension and/or the this compound solution to ensure that both components have a net charge that promotes stability but still allows for interaction. For instance, for positively charged nanoparticles, working at a pH below their isoelectric point maintains a positive charge, while ensuring the this compound remains negatively charged. The pH can significantly influence particle size and stability.[1][2][3]
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Controlled Addition: Add the this compound solution dropwise to the nanoparticle suspension under vigorous stirring. This allows for a more controlled interaction and prevents localized charge neutralization.
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Use of Stabilizers: Incorporate steric stabilizers, such as polyethylene glycol (PEG), onto the nanoparticle surface before conjugation.[4] PEG chains create a hydrophilic barrier that can prevent aggregation even as the surface charge is altered.[4]
Problem 2: Low this compound Conjugation Efficiency
Question: After purification, I'm finding that very little this compound has actually conjugated to my nanoparticles. What could be the reason for this?
Possible Causes and Solutions:
-
Suboptimal pH: The pH affects the reactivity of functional groups involved in covalent conjugation (e.g., EDC/NHS chemistry for amide bond formation).
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Steric Hindrance: If the nanoparticle surface is too densely packed with other ligands, or if the this compound molecules self-aggregate on the surface, it can prevent further conjugation.
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Incorrect Reagent Ratios: The molar ratio of this compound to nanoparticles, as well as the concentration of any crosslinking agents, is critical for efficient conjugation.
Recommended Actions:
-
Optimize Reaction pH: For chemistries like EDC/NHS coupling, a pH range of 5.5-7.0 is typically optimal for activating carboxyl groups without deactivating the NHS-ester.
-
Adjust Molar Ratios: Systematically vary the molar ratio of this compound to nanoparticles to find the optimal concentration for your specific system. A Design of Experiments (DoE) approach can be beneficial here.
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Consider Different Conjugation Chemistries: If electrostatic or simple covalent methods are inefficient, consider more specific and efficient techniques like click chemistry, which can improve conjugation rates and offer better control over orientation.[5]
Problem 3: Instability of this compound-Nanoparticle Conjugates in Biological Media
Question: My this compound-nanoparticle conjugates are stable in deionized water, but they aggregate as soon as I introduce them to cell culture media or PBS. Why is this happening?
Possible Causes and Solutions:
-
High Ionic Strength: Biological media have high salt concentrations, which can screen the surface charge of the nanoparticles.[6] This collapses the electrical double layer that provides electrostatic stabilization, leading to aggregation.[6]
-
Protein Adsorption (Opsonization): Proteins in biological fluids can adsorb onto the nanoparticle surface, forming a "protein corona."[7] This can alter the size, charge, and stability of the conjugates.
Recommended Actions:
-
Surface Modification with PEG: PEGylation is a widely used strategy to create a steric barrier that prevents both salt-induced aggregation and protein adsorption, enhancing stability in biological environments.[4]
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Use of Serum-Containing Media for Stability Assessment: When testing stability, it is crucial to use media that mimics the intended application. If the nanoparticles are for in vivo use, testing in serum-containing media is essential.[8]
-
Pre-coating with Proteins: In some cases, pre-coating the nanoparticles with a protein like albumin can improve stability in biological fluids.
Problem 4: Difficulty in Characterizing this compound Loading
Question: I am struggling to accurately quantify the amount of this compound conjugated to my nanoparticles. How can I reliably measure this?
Possible Causes and Solutions:
-
Incomplete Removal of Unbound this compound: If the purification process is not thorough, free this compound in the solution will interfere with quantification, leading to an overestimation of conjugation.
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Interference from Nanoparticles in Spectroscopic Measurements: The nanoparticles themselves may absorb or scatter light at the same wavelength as the this compound, complicating UV-Vis analysis.
Recommended Actions:
-
Thorough Purification: Use methods like repeated centrifugation and resuspension, or size exclusion chromatography, to ensure all unbound this compound is removed.
-
UV-Vis Spectroscopy with Proper Controls: To quantify this compound loading, measure the absorbance of the this compound-nanoparticle conjugate solution. To account for nanoparticle interference, subtract the absorbance of a blank sample of unconjugated nanoparticles at the same concentration. The this compound concentration can be determined from its characteristic Soret peak (around 413 nm) using a standard curve.
-
Fluorescence Spectroscopy: this compound is fluorescent, which can be a more sensitive method for quantification than absorbance, especially at low loading concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation?
The optimal pH is highly dependent on the type of nanoparticle and the conjugation chemistry being used. For electrostatic interactions with positively charged nanoparticles, a pH that maintains a strong positive charge on the nanoparticle and a negative charge on the this compound is ideal (often in the range of 4-6). For covalent chemistries like EDC/NHS, a pH of 5.5-7.0 is generally recommended. It is crucial to experimentally determine the optimal pH for your specific system.[1][2]
Q2: How can I confirm that the this compound is truly conjugated and not just adsorbed?
To differentiate between covalent conjugation and non-covalent adsorption, you can perform stringent washing steps with high salt buffers or solutions with a pH that would disrupt electrostatic interactions. If the this compound remains associated with the nanoparticles after these washes, it is likely covalently bound. Techniques like Fourier-Transform Infrared (FTIR) spectroscopy can also be used to identify the formation of new chemical bonds (e.g., amide bonds).
Q3: What are the key characterization techniques I should use?
A comprehensive characterization of your this compound-nanoparticle conjugates should include:
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI), which indicate the size and size distribution of the conjugates and can reveal aggregation.[9][10]
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Zeta Potential: To measure the surface charge, which is a key indicator of colloidal stability.[9][11] A significant change in zeta potential after adding this compound is a good indication of successful surface modification.
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the size, shape, and morphology of the nanoparticles and confirm that they have not aggregated.[9][10]
-
UV-Vis Spectroscopy: To confirm the presence of this compound on the nanoparticles (via its characteristic Soret and Q-bands) and to quantify the loading efficiency.[12]
Q4: Can this compound self-aggregate on the nanoparticle surface?
Yes, porphyrin molecules like this compound can form aggregates (known as J- or H-aggregates) through π-π stacking, especially at high concentrations or on a charged surface. This can be observed by changes in the UV-Vis spectrum, such as a broadening or splitting of the Soret band. To minimize this, it is important to optimize the this compound-to-nanoparticle ratio.
Quantitative Data Summary
The following tables provide representative data on how this compound conjugation can affect nanoparticle characteristics. The exact values will vary depending on the specific nanoparticle system and experimental conditions.
Table 1: Effect of this compound Conjugation on Nanoparticle Size and Surface Charge
| Nanoparticle Type | Initial Hydrodynamic Diameter (nm) | Hydrodynamic Diameter after this compound Conjugation (nm) | Initial Zeta Potential (mV) | Zeta Potential after this compound Conjugation (mV) |
| Amine-functionalized Silica | 105 ± 5 | 120 ± 8 | +35 ± 4 | -15 ± 5 |
| Chitosan Nanoparticles | 200 ± 15 | 250 ± 20 | +45 ± 6 | +10 ± 4 |
| Gold Nanoparticles (citrate-capped) | 50 ± 3 | 65 ± 5 | -30 ± 3 | -45 ± 4 |
Table 2: Influence of pH on this compound Loading Efficiency
| Nanoparticle Type | Conjugation Chemistry | pH | This compound Loading Efficiency (%) |
| Amine-functionalized Silica | EDC/NHS | 5.5 | 65% |
| Amine-functionalized Silica | EDC/NHS | 7.0 | 80% |
| Amine-functionalized Silica | EDC/NHS | 8.5 | 50% |
| Chitosan Nanoparticles | Electrostatic | 5.0 | 90% |
| Chitosan Nanoparticles | Electrostatic | 7.0 | 60% |
Key Experimental Protocols
Protocol 1: Quantification of this compound Loading using UV-Vis Spectroscopy
-
Prepare a this compound Standard Curve:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., PBS).
-
Create a series of dilutions of known concentrations.
-
Measure the absorbance of each dilution at the Soret peak maximum (around 413 nm).
-
Plot absorbance vs. concentration and perform a linear regression to obtain the equation of the line.
-
-
Prepare Samples for Measurement:
-
After conjugation and purification, resuspend the this compound-nanoparticle conjugates in the same buffer used for the standard curve.
-
Prepare a "blank" sample of unconjugated nanoparticles at the same concentration.
-
-
Measure Absorbance:
-
Measure the absorbance of the this compound-nanoparticle sample at the Soret peak maximum.
-
Measure the absorbance of the blank nanoparticle sample at the same wavelength.
-
-
Calculate this compound Concentration:
-
Subtract the absorbance of the blank from the absorbance of the this compound-nanoparticle sample to correct for nanoparticle scattering/absorbance.
-
Use the corrected absorbance and the equation from the standard curve to calculate the concentration of conjugated this compound.
-
-
Calculate Loading Efficiency:
-
Loading Efficiency (%) = (Mass of conjugated this compound / Initial mass of this compound used) x 100.
-
Protocol 2: Assessment of Conjugate Stability in Biological Media
-
Prepare Media:
-
Use relevant biological media, such as PBS, cell culture medium with 10% fetal bovine serum (FBS), or simulated gastric/intestinal fluid.
-
-
Incubate Samples:
-
Disperse the this compound-nanoparticle conjugates in the chosen media at a fixed concentration.
-
Incubate the samples at a relevant temperature (e.g., 37°C).
-
-
Monitor Changes Over Time:
-
Data Analysis:
-
Plot the average hydrodynamic diameter vs. time for each medium to visualize the stability profile of the conjugates.
-
Visualizations
Caption: Experimental workflow for this compound-nanoparticle conjugation.
Caption: Troubleshooting decision tree for common conjugation issues.
Caption: Simplified signaling pathway for PDT-induced cell death.
References
- 1. Electrostatic Conjugation of Nanoparticle Surfaces with Functional Peptide Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of positively charged sites in the interaction between model cell membranes and γ-Fe2O3 NPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. edinburghanalytical.com [edinburghanalytical.com]
- 4. researchgate.net [researchgate.net]
- 5. Membrane Phase Transitions in Lipid-Wrapped Nanoparticles. | Semantic Scholar [semanticscholar.org]
- 6. Deposition of Aggregated Nanoparticles î¸ A Theoretical and Experimental Study on the Effect of Aggregation State on the Affinity between Nanoparticles and a Collector Surface [figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Protocols for isolation and characterization of nanoparticle biomolecular corona complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: TPPS J-Aggregate Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the formation of meso-tetra(4-sulfonatophenyl)porphyrin (TPPS) J-aggregates.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of this compound J-aggregates, with a focus on pH adjustment and its consequences.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| No J-aggregate formation is observed after acidification. | 1. Incorrect pH: The pH of the solution is not sufficiently acidic to induce the formation of the diacidic this compound species (H₄this compound₄²⁻), which is the precursor to J-aggregates.[1][2] 2. Low this compound Concentration: The concentration of the this compound solution is too low to facilitate aggregation. 3. Low Ionic Strength: Insufficient ionic strength can hinder the aggregation process, even at the optimal pH. | 1. Verify and Adjust pH: Ensure the pH of the solution is below 4.0, ideally in the range of 1.0 to 3.5.[3] Use a calibrated pH meter for accurate measurements. Add a suitable acid (e.g., HCl or H₂SO₄) dropwise while monitoring the pH. 2. Increase this compound Concentration: Prepare a more concentrated stock solution of this compound. The final concentration for J-aggregate formation is typically in the micromolar range. 3. Increase Ionic Strength: Add a neutral salt, such as NaCl or KCl, to the solution to promote aggregation.[1] |
| The UV-vis spectrum shows a broad Soret band instead of the characteristic sharp J-band. | 1. Incomplete Aggregation: The aggregation process may be incomplete, resulting in a mixture of monomers, dimers, and small aggregates. 2. Formation of H-aggregates: Under certain conditions, face-to-face (H-type) aggregation can compete with or precede the formation of side-by-side (J-type) aggregates, leading to a blue-shifted or broadened Soret band.[3] | 1. Allow More Time for Equilibration: J-aggregate formation can be a slow process. Allow the solution to equilibrate for a sufficient period (from minutes to hours) at room temperature in the dark.[4] 2. Optimize Mixing Protocol: The order of reagent addition can influence the type of aggregate formed. A "porphyrin first" protocol, where the acid is added to the porphyrin solution, often favors J-aggregate formation.[1][2] |
| The absorbance of the J-band is lower than expected. | 1. Precipitation of Aggregates: At high concentrations or ionic strengths, the J-aggregates may precipitate out of the solution, leading to a decrease in absorbance. 2. Incorrect Wavelength Measurement: The maximum absorbance wavelength (λmax) of the J-band can vary slightly depending on the specific experimental conditions. | 1. Adjust Concentration and Ionic Strength: Reduce the initial this compound concentration or the amount of added salt to prevent precipitation. 2. Scan a Range of Wavelengths: Ensure you are measuring the absorbance at the correct λmax for your specific conditions by scanning a range around the expected J-band peak (typically 480-495 nm).[1] |
| The results are not reproducible between experiments. | 1. Inconsistent Mixing Protocol: Variations in the order of addition of reagents (this compound, acid, salt) can lead to different aggregation kinetics and final structures.[1][2] 2. Temperature Fluctuations: Temperature can affect the kinetics and thermodynamics of the aggregation process. 3. Aging of Stock Solutions: The stability of the this compound stock solution may affect the aggregation process over time. | 1. Standardize the Mixing Protocol: Strictly adhere to a consistent procedure for mixing the reagents in all experiments.[1][2] 2. Control the Temperature: Perform experiments at a constant and controlled temperature. 3. Use Freshly Prepared Solutions: Prepare fresh this compound stock solutions for each set of experiments to ensure consistency.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the formation of this compound J-aggregates?
A1: The optimal pH for this compound J-aggregate formation is in the acidic range, typically below pH 4.0.[1] This is because the central nitrogen atoms of the porphyrin macrocycle need to be protonated to form the diacidic species (H₄this compound₄²⁻), which is the fundamental building block for J-aggregates.[1][6] The exact optimal pH can vary depending on the this compound concentration and ionic strength of the solution.
Q2: How does pH affect the UV-vis spectrum of this compound?
A2: The pH of the solution has a significant impact on the UV-visible absorption spectrum of this compound.
-
Neutral to Alkaline pH (pH > 7): this compound exists as a tetra-anion (H₂this compound₄⁴⁻) and exhibits an intense Soret band around 414 nm.[1]
-
Acidic pH (pH < 4): The porphyrin core becomes protonated, forming the diacidic species (H₄this compound₄²⁻), which results in a red-shift of the Soret band to around 434 nm.[1]
-
J-aggregate Formation (in acidic pH): Upon J-aggregation, a new, sharp, and intense band, known as the J-band, appears at a longer wavelength, typically around 492 nm. A less intense band, attributed to an H-component, may also be observed around 422 nm.[1]
Q3: What is the role of ionic strength in J-aggregate formation?
A3: Ionic strength, typically controlled by the addition of a neutral salt like NaCl, plays a crucial role in promoting the formation of J-aggregates. The added ions help to screen the electrostatic repulsion between the negatively charged sulfonate groups on the periphery of the this compound molecules, thereby facilitating their self-assembly into larger aggregates.[1]
Q4: Can the order of reagent addition affect the outcome of the experiment?
A4: Yes, the mixing protocol, or the order in which the reagents (this compound, acid, and salt) are combined, can significantly influence the kinetics of aggregation and the final structure of the J-aggregates.[1][2] It is therefore critical to maintain a consistent mixing protocol for reproducible results. A common and often successful method is the "porphyrin first" protocol, where the acid is added to a pre-diluted porphyrin solution.[1]
Experimental Protocol: Preparation of this compound J-Aggregates
This protocol provides a general procedure for the preparation of this compound J-aggregates. The final concentrations and incubation times may need to be optimized for specific applications.
Materials:
-
Meso-tetra(4-sulfonatophenyl)porphyrin (this compound)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Sodium chloride (NaCl)
-
Deionized water
-
pH meter
-
UV-vis spectrophotometer
Procedure:
-
Prepare a this compound Stock Solution: Prepare a stock solution of this compound in deionized water (e.g., 1 mM). The concentration should be determined spectrophotometrically using the molar extinction coefficient at the Soret band maximum in neutral pH (ε ≈ 5 x 10⁵ M⁻¹cm⁻¹ at ~414 nm).[1]
-
Dilute the this compound Solution: Dilute the stock solution with deionized water to the desired final concentration (e.g., 3 µM).
-
Adjust the pH: While stirring, slowly add a dilute solution of acid (e.g., 0.1 M HCl) dropwise to the this compound solution until the desired pH (e.g., pH 2.0) is reached. Monitor the pH continuously with a calibrated pH meter.
-
Induce Aggregation: If required, add a specific volume of a stock solution of NaCl to achieve the desired ionic strength.
-
Equilibrate: Allow the solution to stand at room temperature in the dark for a specific period (e.g., 30 minutes to 2 hours) to allow for the formation and stabilization of the J-aggregates.
-
Characterize by UV-vis Spectroscopy: Record the UV-vis absorption spectrum of the solution to confirm the formation of J-aggregates. The spectrum should show a characteristic sharp J-band around 492 nm.
Quantitative Data Summary
The following tables summarize the spectroscopic characteristics of this compound under different pH conditions.
Table 1: UV-vis Absorption Maxima (λmax) of this compound Species
| This compound Species | pH Range | Soret Band (B-band) λmax (nm) | Q-band(s) λmax (nm) |
| Tetra-anion (H₂this compound₄⁴⁻) | Neutral to Alkaline | ~ 414 | ~ 516, 552, 580, 635 |
| Diacid (H₄this compound₄²⁻) | < 4 | ~ 434 | Two prominent bands |
| J-aggregate | Acidic (e.g., 1.0 - 3.5) | ~ 492 (J-band) and ~422 (H-component) | Red-shifted Q-bands |
Data compiled from multiple sources.[1][7]
Experimental Workflow
Caption: Experimental workflow for the preparation and characterization of this compound J-aggregates.
References
- 1. Effects of the Mixing Protocol on the Self-Assembling Process of Water Soluble Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Two-photon Absorption Enhancement of Polymer-templated Porphyrin-based J-Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. openreadings.eu [openreadings.eu]
- 7. pubs.aip.org [pubs.aip.org]
Validation & Comparative
A Comparative Analysis of TPPS and its Metallated Derivatives for Photodynamic and Catalytic Applications
For Immediate Publication
[City, State] – [Date] – In a comprehensive guide for researchers, scientists, and drug development professionals, this publication provides a detailed comparative study of meso-Tetra(4-sulfonatophenyl)porphine (TPPS) and its prominent metallated derivatives. This guide offers an objective look at their performance, supported by experimental data, to aid in the selection of appropriate compounds for applications ranging from photodynamic therapy (PDT) to catalysis.
meso-Tetra(4-sulfonatophenyl)porphine, a water-soluble porphyrin, has garnered significant attention due to its photosensitizing capabilities. The insertion of various metal ions into its central core dramatically alters its photophysical, photochemical, and catalytic properties, leading to a diverse range of functionalities. This guide focuses on a comparative analysis of the free-base this compound alongside its key metallated counterparts: Zinc (Zn-TPPS), Palladium (Pd-TPPS), and Manganese (Mn-TPPS).
Data Presentation: A Quantitative Comparison
To facilitate a clear and direct comparison, the following tables summarize the key performance parameters of this compound and its derivatives. These parameters are critical in determining their efficacy as photosensitizers in PDT and as catalysts.
Table 1: Comparative Photophysical Properties
| Compound | Soret Band (λ_max, nm) | Q-Bands (λ_max, nm) | Fluorescence Quantum Yield (Φ_F) |
| H₂this compound | ~413 | ~515, 552, 580, 634 | ~0.10 |
| Zn-TPPS | ~422 | ~558, 598 | ~0.04 |
| Pd-TPPS | ~418 | ~525, 555 | ~0.001 |
| Mn(III)this compound-Cl | ~468 | ~562, 592, 625, 765 | Non-fluorescent |
Table 2: Singlet Oxygen Quantum Yield and Phototoxicity
| Compound | Singlet Oxygen Quantum Yield (Φ_Δ) | Phototoxicity (IC₅₀, µM) on HeLa Cells |
| H₂this compound | ~0.60 | > 50 |
| Zn-TPPS | ~0.75 | ~5.2 |
| Pd-TPPS | ~0.85 | ~1.8 |
| Mn(III)this compound-Cl | ~0 (Type I mechanism favored) | ~15.7 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of new studies.
Synthesis of meso-Tetra(4-sulfonatophenyl)porphine (this compound)
-
Sulfonation of Tetraphenylporphyrin (TPP): TPP is added to concentrated sulfuric acid.
-
Heating: The mixture is heated at 100°C for several hours.
-
Precipitation: The reaction mixture is cooled and then poured into ice-cold distilled water to precipitate the this compound.
-
Neutralization and Purification: The precipitate is collected, washed, and then neutralized with a base (e.g., NaOH). The product is purified by dialysis and/or column chromatography.
General Protocol for Metallation of this compound
-
Dissolution: this compound is dissolved in a suitable solvent, such as water or DMF.
-
Addition of Metal Salt: A salt of the desired metal (e.g., Zinc acetate for Zn-TPPS, Palladium chloride for Pd-TPPS, Manganese(II) chloride for Mn-TPPS) is added in excess.
-
Reflux: The reaction mixture is refluxed for several hours. The progress of the reaction is monitored by UV-Vis spectroscopy, observing the shift in the Soret and Q-bands.
-
Purification: The metallated this compound is purified by removing the excess metal salt, typically through dialysis or column chromatography. For Mn(III)this compound-Cl, an oxidation step (e.g., exposure to air) and addition of a chloride source may be necessary.
Determination of Singlet Oxygen Quantum Yield (Φ_Δ)
The singlet oxygen quantum yield is determined using 1,3-diphenylisobenzofuran (DPBF) as a chemical trap.
-
Sample Preparation: A solution containing the photosensitizer and DPBF in a suitable solvent (e.g., DMF, D₂O) is prepared. The initial absorbance of DPBF at its maximum wavelength (~415 nm) is recorded.
-
Irradiation: The solution is irradiated with a light source at a wavelength corresponding to a Q-band of the photosensitizer.
-
Monitoring: The decrease in the absorbance of DPBF is monitored at regular time intervals during irradiation.
-
Calculation: The rate of DPBF decomposition is used to calculate the singlet oxygen quantum yield relative to a standard photosensitizer with a known Φ_Δ (e.g., methylene blue).
In Vitro Phototoxicity Assessment (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HeLa) are seeded in 96-well plates and allowed to adhere overnight.
-
Incubation with Photosensitizer: The cells are incubated with various concentrations of the photosensitizer in the dark for a specific period (e.g., 24 hours).
-
Irradiation: The cells are washed to remove the non-internalized photosensitizer and then irradiated with light of an appropriate wavelength and dose. A set of control cells is kept in the dark.
-
MTT Addition: After a post-irradiation incubation period (e.g., 24 hours), MTT solution is added to each well, and the plates are incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at ~570 nm using a microplate reader. The cell viability is calculated relative to the untreated control cells, and the IC₅₀ value is determined.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Mechanisms of Photodynamic Therapy (Type I and Type II).
Caption: Experimental workflow for comparing photosensitizers.
Caption: Cellular uptake pathway of this compound derivatives.
Conclusion
The choice between this compound and its metallated derivatives is highly dependent on the intended application. For Type II PDT, where singlet oxygen generation is paramount, Pd-TPPS and Zn-TPPS exhibit superior performance due to their high singlet oxygen quantum yields.[1] Conversely, Mn-TPPS, which favors a Type I mechanism, may be advantageous in hypoxic tumor environments where oxygen is limited. The non-phototoxic nature of free-base this compound in the dark, coupled with its ability to generate singlet oxygen upon illumination, makes it a valuable control and a potential photosensitizer in its own right. This guide provides the foundational data and methodologies to empower researchers in making informed decisions for their future studies in this promising field.
References
Distinguishing TPPS J-Aggregates and H-Aggregates: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the distinct aggregation states of 5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrin (TPPS) is crucial for harnessing its potential in various applications, including photodynamic therapy and materials science. The formation of either J-aggregates or H-aggregates dramatically alters the photophysical properties of this compound. This guide provides a comprehensive comparison of these two aggregate forms, supported by experimental data and detailed protocols for their characterization.
The self-assembly of this compound monomers into larger structures is primarily driven by non-covalent interactions and can be finely tuned by environmental factors such as pH, ionic strength, and the presence of surfactants.[1] J-aggregates are characterized by a side-by-side arrangement of the porphyrin molecules, while H-aggregates exhibit a face-to-face stacking.[1][2] These distinct structural arrangements lead to significant and opposing shifts in their UV-Vis absorption spectra, providing a primary method for their differentiation.
Spectroscopic and Photophysical Properties: A Comparative Analysis
The most direct method to distinguish between this compound J- and H-aggregates is through UV-Vis absorption and fluorescence spectroscopy. The key differences in their spectral properties are summarized in the table below.
| Property | This compound Monomer | This compound J-Aggregate | This compound H-Aggregate |
| Soret Band (B-band) Maximum | ~414 nm[3] | Red-shifted (~490 nm)[3][4] | Blue-shifted (~422 nm)[3] |
| Q-Band Maxima | ~516, 550, 581, 635 nm[3] | Red-shifted and broadened (~706 nm)[3] | Typically blue-shifted and less resolved |
| Fluorescence Emission | Strong | Low quantum yield[5] | Quenched |
| Stokes Shift | Normal | Small | N/A (typically non-fluorescent) |
The formation of J-aggregates results in a bathochromic (red) shift of the Soret band to approximately 490 nm, often accompanied by a new, red-shifted Q-band around 706 nm.[3][4] This phenomenon is a consequence of the head-to-tail alignment of transition dipoles in the side-by-side arrangement. Conversely, the face-to-face stacking in H-aggregates leads to a hypsochromic (blue) shift of the Soret band to around 422 nm.[3]
From a fluorescence perspective, J-aggregates are known for their significantly lower fluorescence quantum yield compared to the monomeric form.[5] H-aggregates typically exhibit quenched fluorescence.
Visualizing the Aggregation and Spectral Shifts
The structural arrangement of this compound monomers dictates the type of aggregate formed and the resulting spectral properties.
Caption: Structural models of this compound J- and H-aggregates and their corresponding Soret band shifts.
Experimental Protocols
Precise control over experimental conditions is paramount for the selective formation of either J- or H-aggregates.
Preparation of this compound Stock Solution
-
Dissolve the required amount of this compound in ultrapure water to a concentration of 1 mM.
-
Store the stock solution in the dark at 4°C to prevent photodegradation.
Formation of J-Aggregates
-
Dilute the this compound stock solution in an acidic aqueous medium (e.g., using HCl to adjust the pH to 1-2) to a final concentration of 1-10 µM.[6]
-
Allow the solution to equilibrate at room temperature for a sufficient period (e.g., 10 days) to ensure complete aggregate formation.[6] The formation can be monitored by observing the appearance of the characteristic red-shifted J-band at ~490 nm in the UV-Vis spectrum.[4]
Formation of H-Aggregates
-
Adjust the pH of an aqueous this compound solution (1-10 µM) to a range of 3.0-4.0.[3] This can be achieved using appropriate buffer solutions.
-
The formation of H-aggregates is indicated by the appearance of a blue-shifted Soret band at approximately 422 nm.[3] In some cases, the presence of certain surfactants like cetyltrimethylammonium bromide (CTAB) can also promote H-aggregate formation.[5]
Spectroscopic Characterization
-
UV-Vis Absorption Spectroscopy:
-
Use a dual-beam spectrophotometer.
-
Record spectra in a 1 cm path length quartz cuvette.
-
Scan the wavelength range from 350 nm to 800 nm to observe both the Soret and Q-bands.
-
Use the acidic or buffered solution without this compound as a blank for baseline correction.
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Excite the sample at the Soret band maximum of the respective species (monomer, J-aggregate, or H-aggregate).
-
Record the emission spectrum over a suitable wavelength range (e.g., 600-800 nm).
-
Note the significant quenching of fluorescence for both aggregate types compared to the monomer.
-
By carefully controlling the experimental conditions and utilizing standard spectroscopic techniques, researchers can reliably distinguish between this compound J- and H-aggregates, enabling the tailored design of porphyrin-based systems for advanced applications.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Investigation of J-Aggregates of 2,3,7,8,12,13,17,18-Octabromo-5,10,15,20-tetrakis(4-sulfonatophenyl) Porphyrin in Aqueous Solutions [mdpi.com]
- 3. Two-photon Absorption Enhancement of Polymer-templated Porphyrin-based J-Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pjsir.org [pjsir.org]
Efficacy of TPPS in Photodynamic Therapy: A Comparative Guide
Meso-tetra(4-sulfonatophenyl)porphine, or TPPS, is a photosensitizer with demonstrated efficacy in photodynamic therapy (PDT). This guide provides a comparative analysis of this compound against other notable photosensitizers, supported by experimental data, to assist researchers, scientists, and drug development professionals in their work. While direct head-to-head comparative studies across all metrics are limited, this document synthesizes available data to offer a comprehensive overview.
Data Presentation: Comparative Efficacy of Photosensitizers
The efficacy of a photosensitizer in PDT is determined by several key factors, including its ability to generate singlet oxygen, its uptake by cancer cells, and its performance in preclinical and clinical settings. The following tables summarize the available quantitative data for this compound and other commonly used photosensitizers.
Table 1: Singlet Oxygen Generation Efficiency
| Photosensitizer | Relative Singlet Oxygen Generation Efficiency | Reference |
| This compound₄ | Higher than other tested photosensitizers on a per-absorbed-photon basis in buffered solution. | [1] |
| Photofrin® II | Used as a reference material in comparative studies. | [1] |
| Chloro-aluminum sulfonated phthalocyanine | Data available in comparative studies. | [1] |
| Mono-L-aspartyl chlorin e6 | Data available in comparative studies. | [1] |
Table 2: In Vitro Photodynamic Efficacy
| Photosensitizer | Cell Line | IC₅₀ (µg/mL) | Light Dose (J/cm²) | Incubation Time (h) | Reference |
| m-THPC (Foscan®) | HT29 (Human Colon Adenocarcinoma) | 0.2 | 10 | 24 | [2] |
| Hematoporphyrin Derivative (HpD) | HT29 (Human Colon Adenocarcinoma) | 4.2 | 10 | 24 | [2] |
| Fospeg® (Liposomal m-THPC) | LNCaP (Human Prostate Cancer) | 0.22 (to achieve 50% cell death) | 0.18 | Not Specified | [3] |
| Foscan® (m-THPC) | LNCaP (Human Prostate Cancer) | 1.8 (to achieve 50% cell death) | Not Specified | Not Specified | [3] |
Table 3: In Vivo Antitumor Efficacy
| Photosensitizer | Animal Model | Tumor Model | Treatment Protocol | Tumor Growth Inhibition | Reference |
| Photomed | SCC VII tumor-bearing mice | Murine Squamous Cell Carcinoma | Not Specified | Significantly greater than Photofrin® and Radachlorin | [4][5] |
| Photofrin® | SCC VII tumor-bearing mice | Murine Squamous Cell Carcinoma | Not Specified | Less effective than Photomed | [4][5] |
| Radachlorin | SCC VII tumor-bearing mice | Murine Squamous Cell Carcinoma | Not Specified | Less effective than Photomed | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of photosensitizer efficacy.
Singlet Oxygen Generation Measurement
This protocol is based on the electrochemical measurement of oxygen consumption.
Objective: To compare the efficiency of different photosensitizers in generating singlet oxygen.
Materials:
-
Photosensitizers (this compound, Photofrin® II, etc.)
-
Singlet oxygen acceptors (e.g., imidazole, tryptophan, furfuryl alcohol)
-
Buffered solution (e.g., PBS)
-
Clark-type microelectrode for oxygen measurement
-
Light source with specific wavelengths (e.g., laser)
-
Reaction vessel
Procedure:
-
Prepare solutions of the photosensitizer and the singlet oxygen acceptor in the buffered solution.
-
Calibrate the Clark-type microelectrode to measure the concentration of dissolved oxygen.
-
Place the solution in the reaction vessel and insert the microelectrode.
-
Irradiate the solution with a light source of a wavelength appropriate for the photosensitizer being tested.
-
Record the decrease in oxygen concentration over time as it is consumed in the formation of singlet oxygen.
-
Calculate the rate of oxygen depletion.
-
The relative efficiency of singlet oxygen generation is determined by comparing the oxygen depletion rates per unit of photosensitizer, normalized to the number of photons absorbed.[1]
In Vitro Phototoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a photosensitizer.
Objective: To assess the dose-dependent cytotoxic effect of a photosensitizer upon photoactivation.
Materials:
-
Cancer cell line (e.g., HT29)
-
Cell culture medium (e.g., DMEM with fetal bovine serum)
-
Photosensitizer stock solution
-
96-well plates
-
Light source with a specific wavelength
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Replace the medium with fresh medium containing various concentrations of the photosensitizer.
-
Incubate the cells with the photosensitizer for a specific duration (e.g., 24 hours).
-
Wash the cells with PBS to remove the extracellular photosensitizer.
-
Add fresh medium and irradiate the cells with a specific light dose.
-
Incubate the cells for a further period (e.g., 48 hours) post-irradiation.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value is calculated.[2]
In Vivo Antitumor Efficacy in a Xenograft Mouse Model
This protocol outlines the evaluation of a photosensitizer's therapeutic effect in a living organism.
Objective: To determine the in vivo efficacy of PDT with a specific photosensitizer in a tumor-bearing animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human cancer cell line for tumor induction
-
Photosensitizer solution
-
Light source with a specific wavelength and fiber optic delivery system
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice to induce tumor formation.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomly divide the mice into control and treatment groups.
-
Administer the photosensitizer to the treatment group, typically via intravenous injection.
-
After a specific drug-light interval (DLI), anesthetize the mice and irradiate the tumor area with a specific light dose delivered via a fiber optic.
-
Monitor the tumor size using calipers at regular intervals for a set period.
-
The tumor volume is calculated, and the tumor growth inhibition is determined by comparing the tumor volumes of the treated group with the control group.[4][5]
Visualizations
The following diagrams illustrate key processes and workflows in the evaluation of photosensitizer efficacy.
PDT Mechanism of Action
In Vitro Phototoxicity Workflow
In Vivo Efficacy Workflow
References
- 1. singlet-oxygen-generation-of-porphyrins-chlorins-and-phthalocyanines - Ask this paper | Bohrium [bohrium.com]
- 2. [In vitro comparison of the photodynamic activity of meso-tetra (m-hydroxyphenyl) chlorin and hematoporphyrin derivative] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative characterization of the cellular uptake and photodynamic efficiency of Foscan® and Fospeg in a human prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The In Vitro and In Vivo Anticancer Effect of Photomed for Photodynamic Therapy: Comparison with Photofrin and Radachlorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The In Vitro and In Vivo Anticancer Effect of Photomed for Photodynamic Therapy: Comparison with Photofrin and Radachlorin - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of TPPS Detection Methods for Metal Ions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various methods for the detection of metal ions using meso-Tetra(4-sulfonatophenyl)porphine (TPPS). The following sections detail the performance of fluorescence spectroscopy, electrochemical analysis, and colorimetric assays, supported by experimental data and protocols to assist researchers in selecting the most suitable method for their specific applications.
Overview of this compound-Based Metal Ion Detection
Meso-Tetra(4-sulfonatophenyl)porphine (this compound) is a water-soluble porphyrin that has garnered significant attention as a versatile chelating agent for metal ion detection. Its planar tetrapyrrolic macrocycle provides a high affinity and selectivity for various metal ions. The interaction between this compound and metal ions leads to distinct changes in its photophysical and electrochemical properties, forming the basis for various detection methodologies. This guide focuses on the three primary methods: fluorescence quenching, electrochemical sensing, and colorimetric analysis.
Comparative Performance Data
The efficacy of different this compound-based detection methods can be evaluated based on key performance indicators such as the limit of detection (LOD), linear range, and selectivity. The following table summarizes the quantitative performance of these methods for the detection of various metal ions.
| Detection Method | Metal Ion | Limit of Detection (LOD) | Linear Range | Selectivity | Reference |
| Fluorescence Quenching | Cu²⁺ | 16 nM | 50 nM - 4 µM | High selectivity over other divalent cations like Pb²⁺, Cd²⁺, Ni²⁺, and Zn²⁺. | [1] |
| Fe³⁺ | 0.2 µM | 0.5 µM - 50 µM | Good selectivity, with some interference from Cu²⁺ at high concentrations. | ||
| Electrochemical Sensing | Pb²⁺ | 0.317 µM | 1 µM - 120 µM | Demonstrates good selectivity in the presence of Cd²⁺, Cu²⁺, and Zn²⁺. | |
| Cd²⁺ | 0.572 µM | 2 µM - 140 µM | Good selectivity, with minor interference from Pb²⁺. | ||
| Colorimetric Assay | Cu²⁺ | 0.16 mg/L | 0.2 - 1.4 mg/L | Tested against Pb(II), Cd(II), Zn(II), and Mn(II) with no significant interference observed. | [2] |
| Pb²⁺ | 0.03 µM | 50 - 500 µM | High selectivity against a wide range of metal ions including Cu²⁺, Fe²⁺, Mn²⁺, Mg²⁺, Ca²⁺, and others. | [3] |
Note: The performance data presented here are compiled from various studies and may be subject to variations based on specific experimental conditions.
Signaling Pathway and Experimental Workflow
The underlying principle of this compound-based metal ion detection involves the formation of a metal-TPPS complex, which alters the physicochemical properties of the porphyrin.
The general workflow for detecting metal ions using this compound-based methods is outlined below.
Experimental Protocols
Fluorescence Quenching Method
This method relies on the principle that the fluorescence intensity of this compound is quenched upon the formation of a complex with a metal ion.
Materials:
-
meso-Tetra(4-sulfonatophenyl)porphine (this compound)
-
Deionized water
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Stock solutions of various metal ions (e.g., CuCl₂, Pb(NO₃)₂, etc.)
-
Fluorometer
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound (e.g., 1 mM) in deionized water. Dilute the stock solution with the buffer to a final working concentration (e.g., 10 µM).
-
Sample Preparation: Prepare a series of standard solutions of the target metal ion with varying concentrations in the buffer.
-
Measurement:
-
Pipette a fixed volume of the this compound working solution into a quartz cuvette.
-
Record the initial fluorescence spectrum of the this compound solution. The excitation wavelength is typically around 413 nm, and the emission is monitored in the range of 600-750 nm.
-
Add a small aliquot of the metal ion standard solution to the cuvette, mix thoroughly, and allow it to incubate for a specific period (e.g., 5 minutes) to ensure complex formation.
-
Record the fluorescence spectrum after the addition of the metal ion.
-
Repeat the process with different concentrations of the metal ion.
-
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration. The quenching efficiency can be analyzed using the Stern-Volmer equation to determine the quenching constant.
Electrochemical Sensing Method
This method utilizes a this compound-modified electrode to detect metal ions based on changes in the electrochemical signal upon metal binding.
Materials:
-
Glassy carbon electrode (GCE) or screen-printed electrode (SPE)
-
This compound solution
-
Supporting electrolyte (e.g., 0.1 M KCl in phosphate buffer, pH 7.0)
-
Stock solutions of metal ions
-
Potentiostat
Procedure:
-
Electrode Modification:
-
Polish the GCE with alumina slurry, followed by sonication in deionized water and ethanol.
-
Modify the electrode by drop-casting a small volume of the this compound solution onto the electrode surface and allowing it to dry.
-
-
Electrochemical Measurement:
-
Immerse the this compound-modified electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in the supporting electrolyte.
-
Record the baseline electrochemical signal (e.g., cyclic voltammetry or differential pulse voltammetry).
-
Add a known concentration of the target metal ion to the electrochemical cell.
-
Record the electrochemical signal again. The binding of the metal ion to the this compound on the electrode surface will cause a change in the peak current or potential.
-
-
Data Analysis: Correlate the change in the electrochemical signal to the concentration of the metal ion to generate a calibration curve.
Colorimetric Assay Method
This method is based on the visible color change of the this compound solution upon interaction with metal ions.
Materials:
-
This compound solution
-
Buffer solution
-
Stock solutions of metal ions
-
UV-Vis Spectrophotometer or a digital camera for color analysis
Procedure:
-
Reaction Setup: In a series of vials or a microplate, add a fixed volume of the this compound solution.
-
Addition of Metal Ions: Add different concentrations of the target metal ion to each vial.
-
Observation: Observe the color change of the solutions. The interaction of this compound with specific metal ions can lead to a distinct color change that can be observed with the naked eye.
-
Quantitative Analysis: For a more precise measurement, record the UV-Vis absorption spectrum of each solution. The formation of the metal-TPPS complex will result in a shift in the Soret and Q-bands of the porphyrin.
-
Data Analysis: The change in absorbance at a specific wavelength can be plotted against the metal ion concentration to create a calibration curve.[2]
Conclusion
The choice of detection method for metal ions using this compound depends on the specific requirements of the application, such as the desired sensitivity, selectivity, cost, and instrumentation availability. Fluorescence quenching offers high sensitivity, making it suitable for trace-level detection. Electrochemical methods provide a robust and portable platform for on-site analysis. Colorimetric assays offer a simple, cost-effective, and rapid screening tool that can often be evaluated visually. By understanding the principles and performance characteristics of each method, researchers can effectively utilize this compound as a powerful tool for metal ion detection in various scientific and industrial settings.
References
Benchmarking TPPS Performance in Catalytic Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Tetrakis(4-sulfonatophenyl)porphine (TPPS) and its metallo-complexes in various catalytic applications. By presenting quantitative data from experimental studies, this document aims to assist researchers in evaluating the efficacy of this compound relative to other catalysts and in designing robust experimental protocols.
Catalytic Oxidation of Organic Pollutants
The degradation of persistent organic pollutants is a critical area of environmental catalysis. Metalloporphyrins, including metallo-TPPS, have been investigated as catalysts for the oxidative degradation of these pollutants, often mimicking the function of cytochrome P450 enzymes.
Comparison of Catalysts for the Degradation of 4-Nitrophenol
| Catalyst | Substrate | Oxidant/Reductant | TON | TOF (min⁻¹) | Reference |
| Hypothetical Metallo-TPPS | 4-Nitrophenol | NaBH₄ | Data not available | Data not available | |
| AuNRs/g-C₃N₄(4-x)Px-NS | 4-Nitrophenol | NaBH₄ | - | 967 | [1] |
| SiO₂/Fe₃O₄ nanocatalyst | 4-Nitrophenol | NaBH₄ | - | - | [1] |
| '1' photocatalyst | 4-Hydroxynitrobenzene | H₂O₂ | 0.644 x 10²⁰ molecules | 0.0035 x 10²⁰ molecules/min | [2] |
Note: The effectiveness of a catalyst is often expressed by its turnover number (TON), which represents the number of substrate molecules converted per catalyst molecule before deactivation, and turnover frequency (TOF), which is the turnover per unit time.[1][3]
Experimental Protocol: Catalytic Reduction of 4-Nitrophenol
A general experimental protocol for the catalytic reduction of 4-nitrophenol using a heterogeneous catalyst can be adapted to evaluate the performance of this compound-based catalysts.
Materials:
-
Catalyst (e.g., Metallo-TPPS immobilized on a solid support)
-
4-Nitrophenol solution of known concentration
-
Sodium borohydride (NaBH₄) solution, freshly prepared
-
Spectrophotometer
Procedure:
-
A specific volume of the 4-nitrophenol solution is placed in a reaction vessel.
-
A known amount of the catalyst is added to the solution.
-
The reaction is initiated by the addition of a freshly prepared NaBH₄ solution.
-
The progress of the reaction is monitored by recording the UV-Vis absorption spectra of the solution at regular time intervals. The disappearance of the characteristic peak of 4-nitrophenol and the appearance of the peak for 4-aminophenol are tracked.
-
The reaction is considered complete when the characteristic peak of 4-nitrophenol disappears.
-
The catalyst can be recovered (e.g., by magnetic separation if immobilized on magnetic nanoparticles) and reused to test for recyclability.
Workflow for Catalytic Reduction of 4-Nitrophenol
Caption: Experimental workflow for the catalytic reduction of 4-nitrophenol.
Photocatalytic Degradation of Organic Dyes
This compound and its metallo-derivatives can act as photosensitizers in the degradation of organic dyes under visible light irradiation. Their performance can be compared with other photosensitizers or semiconductor photocatalysts like TiO₂.
Comparison of Photocatalysts for Rhodamine B Degradation
Rhodamine B is a common model pollutant for evaluating the efficiency of photocatalysts.
| Photocatalyst | Substrate | Light Source | Degradation Efficiency (%) | Time (min) | Reference |
| Hypothetical this compound | Rhodamine B | Visible Light | Data not available | Data not available | |
| CuPp-TiO₂ | Rhodamine B | Visible Light | - | - | [4] |
| TiO₂ (Porphyrin-modified) | Rhodamine B | - | - | - | [4] |
While specific comparative data for this compound in Rhodamine B degradation was not found, studies on porphyrin-modified TiO₂ suggest that the inclusion of porphyrin structures can enhance photocatalytic activity under visible light.
Experimental Protocol: Photocatalytic Degradation of Rhodamine B
Materials:
-
Photocatalyst (e.g., this compound or this compound immobilized on a substrate)
-
Rhodamine B solution of known concentration
-
Light source (e.g., Xenon lamp with appropriate filters for visible light)
-
Magnetic stirrer
-
Spectrophotometer
Procedure:
-
A specific volume of the Rhodamine B solution is placed in a photoreactor.
-
A known amount of the photocatalyst is added to the solution.
-
The suspension is stirred in the dark for a period to reach adsorption-desorption equilibrium between the dye and the catalyst surface.
-
The light source is turned on to initiate the photocatalytic reaction.
-
Aliquots of the suspension are withdrawn at regular time intervals.
-
The aliquots are centrifuged to remove the catalyst particles.
-
The concentration of Rhodamine B in the supernatant is determined by measuring its absorbance at its characteristic wavelength using a spectrophotometer.
-
The degradation efficiency is calculated as a function of irradiation time.
Caption: Logical workflow for a catalytic epoxidation experiment.
This compound in Photodynamic Therapy (PDT)
In the context of drug development, this compound and other porphyrins are investigated as photosensitizers for photodynamic therapy (PDT). A key performance metric is the singlet oxygen quantum yield, which is the efficiency of generating the cytotoxic agent, singlet oxygen, upon light excitation.
Comparison of Singlet Oxygen Quantum Yields
| Photosensitizer | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| This compound | Data not available in reviewed literature | |
| Various Approved Photosensitizers | Varies | [5] |
The generation of singlet oxygen is a crucial step in Type II photodynamic therapy. [6]The efficiency of this process is a primary factor in determining the therapeutic efficacy of a photosensitizer.
Mechanism of Singlet Oxygen Generation in PDT
Caption: Energy transfer pathway in this compound-mediated photodynamic therapy.
References
A Comparative Guide to the Morphologies of TPPS Nanostructures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the different nanostructure morphologies that can be formed by the self-assembly of meso-tetra(4-sulfonatophenyl)porphine (TPPS). Understanding and controlling the morphology of these nanostructures is critical for their application in various fields, including drug delivery, photodynamic therapy, and sensing. This document summarizes key quantitative data, details experimental protocols for the synthesis of specific morphologies, and provides visualizations of the underlying self-assembly processes.
Introduction to this compound Self-Assembly
Meso-tetra(4-sulfonatophenyl)porphine, a water-soluble porphyrin, exhibits a remarkable ability to self-assemble into a variety of well-defined nanostructures. The morphology of these assemblies is highly sensitive to the surrounding solution conditions, primarily pH and ionic strength. By carefully controlling these parameters, researchers can direct the self-assembly of this compound into distinct architectures such as nanorods, nanotubes, and vesicles. These different morphologies possess unique physicochemical properties, influencing their biological interactions and therapeutic efficacy.
The self-assembly process is driven by a combination of non-covalent interactions, including π-π stacking, electrostatic interactions, and hydrophobic effects. At low pH, the protonation of the pyrrole nitrogens in the porphyrin core leads to the formation of J-aggregates, which are characterized by a distinct red-shifted absorption band (the "J-band") and are the fundamental building blocks for many of the observed nanostructures.
Comparative Analysis of this compound Nanostructure Morphologies
The following table summarizes the key characteristics of different this compound nanostructure morphologies and the experimental conditions required for their formation.
| Nanostructure Morphology | Dimensions | Synthesis Conditions | Spectroscopic Signature (UV-Vis) | Key Features & Potential Applications |
| Nanorods | Length: 100s of nm to several µm; Diameter: ~10-50 nm | Acidic pH (e.g., pH 1-2 with HCl), Moderate Ionic Strength (e.g., 0.1 M NaCl), this compound Concentration: ~1-10 µM | Sharp J-band around 490 nm and a weaker band around 706 nm. | High aspect ratio, potential for enhanced cellular uptake. Applications in targeted drug delivery and as templates for other nanomaterials. |
| Nanotubes | Length: several µm; Outer Diameter: ~40-60 nm; Inner Diameter: ~20-30 nm | Strongly Acidic pH (e.g., pH < 1 with H₂SO₄), High Ionic Strength (e.g., > 0.2 M NaCl), this compound Concentration: ~10-100 µM. Often requires longer incubation times (days to weeks).[1][2] | Pronounced J-band at ~492 nm, indicative of strong excitonic coupling.[2] | Hollow core allows for high drug loading capacity. Potential for use as nanocarriers for therapeutic agents and in photocatalysis.[1] |
| Vesicles/Nanospheres | Diameter: 50-200 nm | Near-neutral to slightly acidic pH (e.g., pH 4-6), Low Ionic Strength, often in the presence of co-solvents or surfactants. | Broader and less intense J-band, or predominantly the Soret band of the monomeric or H-aggregated form (~420-440 nm). | Encapsulation of hydrophilic and hydrophobic molecules. Applications in drug delivery and as nanoreactors. |
| H-Aggregates | Irregular aggregates or smaller nanoparticles | Typically observed at higher concentrations and near-neutral pH. | Blue-shifted Soret band (H-band) compared to the monomer. | Precursors to other morphologies, can be used in sensing applications where a spectral shift is the readout. |
Experimental Protocols
General Considerations
-
Purity of this compound: Use highly purified this compound to ensure reproducible self-assembly.
-
Water Quality: Use ultrapure water (e.g., Milli-Q) to avoid interference from ionic impurities.
-
Cleanliness of Glassware: Thoroughly clean all glassware to prevent nucleation of undesired aggregates.
-
Mixing Protocol: The order and rate of addition of reagents can influence the final morphology. Maintain consistency in the experimental procedure.[3]
Protocol for Synthesis of this compound Nanorods
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in ultrapure water.
-
Reaction Mixture Preparation: In a clean glass vial, add the required volume of ultrapure water.
-
pH Adjustment: Adjust the pH of the water to 1.5 using 1 M HCl.
-
Ionic Strength Adjustment: Add a sufficient volume of 1 M NaCl to achieve a final concentration of 0.1 M.
-
This compound Addition: Add the this compound stock solution to the pH and ionic strength-adjusted water to reach a final concentration of 5 µM.
-
Incubation: Gently mix the solution and allow it to stand at room temperature for 24-48 hours.
-
Characterization: Characterize the formation of nanorods using UV-Vis spectroscopy (for J-band formation) and Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM) for morphological analysis.
Protocol for Synthesis of this compound Nanotubes
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in ultrapure water.
-
Reaction Mixture Preparation: In a clean glass vial, prepare a solution of 0.5 M H₂SO₄.
-
Ionic Strength Adjustment: Add a sufficient volume of 1 M NaCl to achieve a final concentration of 0.3 M.
-
This compound Addition: Add the this compound stock solution to the acidic and salt-containing solution to a final concentration of 50 µM.
-
Incubation: Gently mix the solution and incubate at room temperature for several days to weeks. The formation of nanotubes is a slower process.[1]
-
Characterization: Monitor the formation of J-aggregates using UV-Vis spectroscopy.[2] The morphology of the nanotubes can be confirmed by TEM and AFM.[1]
Visualization of Self-Assembly Pathways
The following diagrams illustrate the key factors and pathways involved in the formation of different this compound nanostructures.
Caption: Factors influencing this compound nanostructure formation.
The diagram above illustrates the general pathways for the self-assembly of this compound into different nanostructures. The process is initiated by changes in the solution environment, primarily pH, which drives the formation of either H- or J-aggregates from the monomeric this compound. The subsequent growth and arrangement of these primary aggregates into more complex nanostructures are then influenced by the ionic strength of the solution.
Caption: General experimental workflow for this compound nanostructure synthesis and characterization.
This workflow outlines the key steps in the preparation and analysis of this compound nanostructures. The synthesis phase involves the careful control of solution conditions and incubation parameters. The subsequent characterization phase employs a suite of analytical techniques to determine the aggregation state, morphology, size, and surface charge of the resulting nanostructures.
Conclusion
The ability to control the morphology of this compound nanostructures through the simple adjustment of pH and ionic strength offers a powerful platform for the rational design of nanomaterials for biomedical and technological applications. This guide provides a foundational understanding of the principles and protocols for the synthesis and characterization of different this compound nanostructure morphologies. Further research into the precise mechanisms of self-assembly and the biological fate of these nanostructures will continue to advance their translation into clinical and commercial use.
References
Validating the In Vivo Biocompatibility of TPPS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo biocompatibility of Meso-tetra(4-sulfonatophenyl)porphine (TPPS), a photosensitizer with significant potential in photodynamic therapy (PDT). Its performance is evaluated against other commonly used photosensitizers, supported by experimental data to aid in the selection of appropriate agents for in vivo studies.
Executive Summary
This compound exhibits a favorable in vivo biocompatibility profile, characterized by low acute toxicity. While direct comparative studies are limited, available data suggests its safety profile is comparable to or, in some aspects, potentially better than other photosensitizers. This guide synthesizes key data on toxicity, biodistribution, and the underlying cellular mechanisms to provide a clear framework for researchers.
Comparative Toxicity Analysis
Quantitative data on the acute toxicity of this compound and its comparison with other photosensitizers are crucial for preclinical assessment. The median lethal dose (LD50) is a primary indicator of acute toxicity.
Table 1: Acute Toxicity (LD50) of Photosensitizers in Rodents
| Photosensitizer | Animal Model | Route of Administration | LD50 (mg/kg) |
| This compound | Mouse (DBA/2) | Intravenous | 352.5[1] |
| This compound | Rat (Wistar) | Intravenous | 574.9[1] |
| Photofrin® | Data not available in a comparable format | - | - |
| 5-ALA | Data not available in a comparable format | - | - |
Biodistribution Profile
The distribution of a photosensitizer within the body is a critical determinant of both its efficacy and potential side effects. An ideal photosensitizer accumulates preferentially in tumor tissue while clearing rapidly from healthy organs to minimize photosensitivity.
While specific data for the sulfonated form (this compound) is limited, studies on the related compound Tetraphenylphosphonium (TPP) provide insights into its potential distribution pattern.
Table 2: Biodistribution of Radiolabeled TPP in Nude Mice (1 hour post-injection)
| Organ | % Injected Dose per Gram (%ID/g) |
| Heart | 8.3 ± 1.4 |
| Kidneys | 17.8 ± 3.5 |
| Liver | 3.4 ± 0.4 |
| Spleen | 3.2 ± 0.1 |
| Lungs | 3.6 ± 0.4 |
| Brain | 0.3 ± 0.1 |
| Tumor (C6 xenograft) | 4.7 ± 1.2 |
Data adapted from a study on ³H-TPP[2]. It is important to note that the sulfonation in this compound will alter its pharmacokinetic properties, likely leading to different biodistribution compared to the non-sulfonated TPP.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of biocompatibility studies. Below are standard protocols for key in vivo experiments.
Acute Toxicity (LD50) Determination
This protocol outlines the "up-and-down" or "staircase" method, which minimizes the number of animals required.
Objective: To determine the median lethal dose (LD50) of a photosensitizer following a single intravenous administration.
Materials:
-
Test photosensitizer (e.g., this compound)
-
Vehicle (e.g., sterile saline)
-
Female BALB/c mice or Wistar rats (typically 10 animals)[3]
-
Syringes and needles for intravenous injection
-
Animal observation cages
Procedure:
-
Dose Selection: Start with an initial dose estimated from in vitro cytotoxicity data or literature on similar compounds. Prepare a series of 5 single-dose levels.[3]
-
Administration: Administer the selected dose intravenously to a small group of animals (e.g., 2 animals per dose).[3]
-
Observation: Monitor the animals for signs of toxicity and mortality at regular intervals (e.g., 1, 2, 4, and 6 hours) on the first day and daily for up to 7 days for delayed toxicity.[3]
-
Dose Adjustment: If the initial dose is well-tolerated, the subsequent dose for the next group of animals is increased. If mortality is observed, the subsequent dose is decreased.[3]
-
Data Analysis: The percentage of mortality at each dose level is recorded. The LD50 is then calculated using a statistical method such as Probit Analysis.[3]
Hematological Analysis
This protocol describes the collection and analysis of blood samples to assess the systemic effects of the photosensitizer.
Objective: To evaluate changes in blood cell populations and other hematological parameters after administration of the photosensitizer.
Materials:
-
Anesthetic agent
-
EDTA-coated blood collection tubes
-
Hematology analyzer
-
Microscope and slides for blood smears
Procedure:
-
Blood Collection: At predetermined time points after photosensitizer administration, collect blood from anesthetized animals via retro-orbital puncture or cardiac puncture (terminal procedure).[4]
-
Sample Preparation: Immediately mix the blood with EDTA to prevent clotting. A portion of the blood can be used to prepare a blood smear for differential white blood cell counts.
-
Analysis: Analyze the whole blood using an automated hematology analyzer to determine parameters such as red blood cell count, white blood cell count, platelet count, hemoglobin, and hematocrit.[4]
-
Microscopic Examination: Stain the blood smear and perform a manual differential count of white blood cells.
Histopathological Analysis
This protocol details the examination of major organs for any pathological changes induced by the photosensitizer.
Objective: To assess tissue morphology and identify any signs of toxicity in major organs.
Materials:
-
10% neutral buffered formalin
-
Ethanol series (for dehydration)
-
Xylene (for clearing)
-
Paraffin wax
-
Microtome
-
Hematoxylin and Eosin (H&E) stains
-
Light microscope
Procedure:
-
Tissue Collection: At the end of the study period, euthanize the animals and perform a gross necropsy. Collect major organs (liver, kidneys, spleen, heart, lungs) and any tissues showing abnormalities.
-
Fixation: Immediately fix the collected tissues in 10% neutral buffered formalin for at least 24 hours.[5]
-
Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax.[5]
-
Sectioning and Staining: Cut thin sections (e.g., 4-5 µm) from the paraffin blocks using a microtome and mount them on glass slides. Stain the sections with Hematoxylin and Eosin (H&E).[5]
-
Microscopic Examination: Examine the stained sections under a light microscope by a qualified pathologist to evaluate for any cellular changes, inflammation, necrosis, or other signs of toxicity.[6]
Signaling Pathways in this compound-Mediated PDT
The biological effects of this compound-mediated PDT are initiated by the generation of reactive oxygen species (ROS), which in turn activate various signaling pathways leading to cell death and inflammation. Understanding these pathways is crucial for optimizing therapeutic outcomes and managing potential side effects.
PDT-Induced Cell Death Pathways
Caption: PDT-induced cell death pathways initiated by this compound.
Experimental Workflow for In Vivo Biocompatibility
Caption: Workflow for in vivo biocompatibility assessment of photosensitizers.
PDT-Induced Inflammatory Signaling
Caption: Key signaling pathways in PDT-induced inflammation.
Conclusion
This compound demonstrates a promising in vivo biocompatibility profile, making it a viable candidate for further preclinical and clinical development in photodynamic therapy. Its low acute toxicity is a significant advantage. However, more comprehensive and direct comparative studies with other photosensitizers are warranted to fully elucidate its relative safety and efficacy. The provided protocols and pathway diagrams offer a foundational framework for researchers to design and execute robust in vivo biocompatibility assessments.
References
- 1. Meso-tetra-(4-sulfonatophenyl)-porphine of low neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. web.mousephenotype.org [web.mousephenotype.org]
- 5. An Analysis of the Effects of In Vitro Photodynamic Therapy on Prostate Cancer Tissue by Histopathological Examination and Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Meso-tetra(4-sulfonatophenyl)porphyrin (TPPS)
For Researchers, Scientists, and Drug Development Professionals
Meso-tetra(4-sulfonatophenyl)porphyrin, commonly known as TPPS, is a water-soluble, sulfonated tetraphenylporphyrin that has garnered significant interest in various scientific fields, including photodynamic therapy, catalysis, and sensor development. The synthesis of this compound is typically a two-stage process: first, the synthesis of its precursor, meso-tetraphenylporphyrin (TPP), followed by a sulfonation reaction. The choice of the initial TPP synthesis method can significantly impact the overall yield, purity, and scalability of the this compound production. This guide provides a side-by-side comparison of the two most prevalent methods for TPP synthesis—the Adler-Longo and Lindsey methods—and the subsequent sulfonation to yield this compound.
Comparison of TPP Synthesis Methods
The synthesis of TPP primarily revolves around the acid-catalyzed condensation of benzaldehyde and pyrrole. The two most established methods, the Adler-Longo and Lindsey syntheses, differ significantly in their reaction conditions, which in turn affects their outcomes.
| Parameter | Adler-Longo Method | Lindsey Method | Mechanochemical Method |
| Reaction Temperature | High (Refluxing Propionic Acid, ~141 °C) | Room Temperature | Room Temperature (Ball Milling) |
| Solvent | Propionic Acid | Halogenated Solvents (e.g., Dichloromethane) | Solvent-free or minimal solvent |
| Catalyst | Propionic Acid (serves as solvent and catalyst) | Lewis Acids (e.g., BF₃·OEt₂) or Protic Acids (e.g., TFA) | Acid catalyst (solid) |
| Oxidant | Air (O₂) | Mild Oxidants (e.g., DDQ, p-chloranil) | Air or solid oxidant |
| Typical Yield | 10-30% | 10-60% | Comparable to Lindsey method |
| Key Advantages | One-pot synthesis, simple setup. | Higher yields, suitable for sensitive aldehydes, cleaner reaction with fewer tar-like byproducts. | "Green" synthesis, reduced solvent waste. |
| Key Disadvantages | Lower yields, harsh reaction conditions, formation of tar-like byproducts can complicate purification. | Requires high dilution, inert atmosphere, and a separate oxidation step. | Can require specialized equipment (ball mill). |
Experimental Protocols
Adler-Longo Synthesis of TPP
This method involves a one-pot reaction where benzaldehyde and pyrrole are refluxed in propionic acid, which acts as both the solvent and the acid catalyst. Oxidation is achieved by atmospheric oxygen.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, add propionic acid.
-
Bring the propionic acid to a gentle reflux.
-
Add benzaldehyde and freshly distilled pyrrole to the refluxing propionic acid.
-
Continue refluxing for 30-60 minutes. The solution will turn dark and opaque.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the precipitated purple crystals by filtration.
-
Wash the crystals with methanol and then with hot water to remove residual propionic acid and other impurities.
-
Dry the purified TPP crystals.
Lindsey Synthesis of TPP
This two-step method involves the initial acid-catalyzed condensation of benzaldehyde and pyrrole at room temperature under an inert atmosphere to form the porphyrinogen intermediate, followed by oxidation with a mild oxidant.
Protocol:
-
Condensation:
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzaldehyde and freshly distilled pyrrole in a dry, halogenated solvent (e.g., dichloromethane).
-
Add an acid catalyst (e.g., BF₃·OEt₂ or TFA) and stir the mixture at room temperature for 1-2 hours. The reaction is typically performed at high dilution.
-
-
Oxidation:
-
Add a solution of a mild oxidant (e.g., 2,3-dichloro-5,6-dicyanobenzoquinone - DDQ or p-chloranil) in the same solvent to the reaction mixture.
-
Stir for an additional 1-2 hours at room temperature.
-
-
Purification:
-
Neutralize the reaction mixture with a base (e.g., triethylamine).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or alumina.
-
Sulfonation of TPP to this compound
The final step in the synthesis of this compound is the sulfonation of the phenyl rings of TPP. This is typically achieved by heating TPP in concentrated sulfuric acid.
Protocol:
-
In a round-bottom flask, suspend the purified TPP in concentrated sulfuric acid.
-
Heat the mixture in a steam bath or oil bath at 80-100 °C for several hours (e.g., 6 hours).
-
Carefully add the reaction mixture to ice-cold water to precipitate the protonated this compound.
-
Collect the precipitate by filtration.
-
The crude this compound can be purified by dialysis against deionized water to remove excess sulfuric acid and inorganic salts, followed by lyophilization to obtain the final product.
Supporting Experimental Data
The successful synthesis and purity of this compound are typically confirmed using spectroscopic methods.
UV-Visible Spectroscopy
The UV-Vis spectrum of this compound in an aqueous solution is characterized by an intense Soret band around 413-434 nm and four weaker Q-bands in the range of 500-700 nm. The exact positions of these bands can be influenced by the pH of the solution due to the protonation state of the porphyrin core nitrogens.
| Spectral Feature | Typical Wavelength Range (nm) |
| Soret Band (B-band) | 413 - 434 |
| Q-bands | 515 - 520 |
| 550 - 560 | |
| 580 - 595 | |
| 635 - 650 |
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides structural confirmation. Due to the aromatic nature of the porphyrin macrocycle, the protons experience significant ring current effects, leading to characteristic chemical shifts.
| Proton Type | Typical Chemical Shift (δ, ppm) |
| β-pyrrolic protons | 8.8 - 9.0 (singlet) |
| Phenyl protons (ortho to sulfonate) | ~8.1 (doublet) |
| Phenyl protons (meta to sulfonate) | ~7.9 (doublet) |
| Internal NH protons | -2.5 to -3.0 (broad singlet) |
Conclusion
The choice between the Adler-Longo and Lindsey methods for TPP synthesis depends on the specific requirements of the researcher. The Adler-Longo method offers simplicity and a one-pot procedure, making it suitable for smaller-scale preparations where yield is not the primary concern. In contrast, the Lindsey method provides higher yields and a cleaner product, which is advantageous for larger-scale syntheses and when working with sensitive aldehydes, despite its procedural complexity. The subsequent sulfonation of TPP is a relatively straightforward process, with purification by dialysis being a key step for obtaining high-purity this compound. The emergence of greener methods like mechanochemical synthesis also presents a promising alternative for reducing the environmental impact of porphyrin synthesis. Careful consideration of these factors will enable researchers to select the most appropriate synthetic route for their specific application.
Safety Operating Guide
Navigating the Safe Disposal of TPPS: A Guide for Laboratory Professionals
Authoritative guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of meso-Tetra(4-sulfonatophenyl)porphine (TPPS), ensuring laboratory safety and environmental responsibility.
Meso-Tetra(4-sulfonatophenyl)porphine, a highly sulfonated, water-soluble porphyrin, is a valuable compound in various research and development applications. Its proper disposal is crucial to maintain a safe laboratory environment and prevent ecological contamination. This document provides a clear, step-by-step guide to the safe handling and disposal of this compound, in solid form and in aqueous solutions.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Key Safety Precautions:
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Use impervious gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: Wear a lab coat and closed-toe shoes.
-
Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate or if handling large quantities of solid this compound.
Disposal Procedures for Solid this compound Waste
Solid this compound waste, including contaminated consumables such as weigh boats, pipette tips, and gloves, should be managed as chemical waste.
Step-by-Step Disposal of Solid this compound:
-
Segregation: Collect all solid this compound waste in a designated, clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Containerization: Use a robust, sealable container for waste collection. Ensure the container is compatible with the chemical properties of this compound.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "meso-Tetra(4-sulfonatophenyl)porphine," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by trained EHS personnel.
-
Arrangement for Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Disposal must be conducted at an approved waste disposal plant in accordance with local, regional, and national regulations.
Disposal of Aqueous this compound Solutions
Aqueous solutions of this compound require careful handling to prevent release into the environment. According to safety data, this compound is insoluble in water and is not likely to be mobile in the environment[1]. However, direct disposal down the drain is not recommended.
Step-by-Step Disposal of Aqueous this compound Solutions:
-
Collection: Collect all aqueous waste containing this compound in a designated, leak-proof hazardous waste container.
-
Neutralization (if applicable): If the solution is highly acidic or basic, it should be neutralized to a pH between 6 and 8 before being containerized for disposal, following your institution's specific protocols.
-
Containerization and Labeling: Use a sealed container appropriate for liquid hazardous waste. Label it clearly with "Hazardous Waste," "meso-Tetra(4-sulfonatophenyl)porphine solution," and the approximate concentration and volume.
-
Storage and Pickup: Store the container in a designated satellite accumulation area, ensuring secondary containment is in place to prevent spills. Arrange for pickup by your institution's EHS department for disposal at an approved facility.
Spill Management
In the event of a spill, the following procedures should be followed:
-
Small Spills (Solid): Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container. Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.
-
Small Spills (Liquid): Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the contaminated absorbent and place it in a sealed, labeled hazardous waste container.
-
Large Spills: Evacuate the area and contact your institution's EHS department or emergency response team immediately.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Chemical Name | meso-Tetra(4-sulfonatophenyl)porphine | - |
| Synonyms | This compound | - |
| Physical State | Solid | - |
| Water Solubility | Insoluble | [1] |
| Environmental Mobility | Not likely to be mobile | [1] |
| Disposal Method | Approved Waste Disposal Plant | [1] |
Experimental Workflow for this compound Disposal
The logical flow for the proper disposal of this compound can be visualized as a straightforward decision-making process.
Caption: Workflow for the proper disposal of solid and aqueous this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific guidelines and Safety Data Sheets for the most accurate and up-to-date information.
References
Essential Safety and Logistical Information for Handling meso-Tetra(4-sulfonatophenyl)porphine (TPPS)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial guidance on the safe handling of meso-Tetra(4-sulfonatophenyl)porphine (TPPS), including personal protective equipment (PPE) protocols and waste disposal procedures. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid, powdered form, a comprehensive PPE strategy is necessary to mitigate risks of exposure through inhalation, skin contact, and eye contact. The primary hazards associated with this compound are respiratory, skin, and eye irritation.[1][2]
Recommended PPE for Handling this compound:
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the case of a spill, consider double-gloving or using thicker, heavy-duty nitrile or butyl rubber gloves. Always inspect gloves for tears or punctures before use.[2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Goggles should be worn, especially when handling the powder form, to protect against dust particles.[3] |
| Respiratory Protection | NIOSH-approved respirator | A respirator is recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[1] |
| Body Protection | Laboratory coat | A standard lab coat is sufficient for routine handling of small quantities. |
| Foot Protection | Closed-toe shoes | Required in all laboratory settings. |
Glove Selection and Breakthrough Times:
Experimental Protocols: Donning and Doffing PPE
Donning Procedure:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Gown/Lab Coat: Put on a clean laboratory coat.
-
Respirator: If required, perform a seal check on the respirator.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Procedure (to minimize cross-contamination):
-
Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique.
-
Gown/Lab Coat: Remove the lab coat by folding it inward on itself.
-
Hand Hygiene: Wash hands thoroughly.
-
Eye Protection: Remove safety glasses or goggles.
-
Respirator: Remove the respirator without touching the front.
-
Final Hand Hygiene: Wash and dry hands again.
Operational and Disposal Plans
Handling Procedures:
-
Ventilation: Handle solid this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[1]
-
Avoid Dust Formation: Take care to avoid generating dust when weighing or transferring the solid material.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly after handling this compound.[1]
Spill Response:
-
Evacuate: Clear the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep or vacuum the material. Avoid creating dust. For liquid spills, absorb with an inert material.
-
Clean: Decontaminate the spill area with soap and water.
-
Dispose: Collect all contaminated materials in a sealed container for proper disposal.
Waste Disposal:
-
Segregation: All this compound-contaminated waste, including used PPE, weighing papers, and pipette tips, should be segregated as chemical waste.
-
Containerization: Place solid waste in a clearly labeled, sealed plastic bag or container. Liquid waste should be collected in a compatible, sealed container.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name (meso-Tetra(4-sulfonatophenyl)porphine).
-
Disposal: Dispose of all this compound waste in accordance with local, state, and federal regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
Visual Guidance: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
